1,4-Diisopropenylbenzene
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 84197. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
1,4-bis(prop-1-en-2-yl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14/c1-9(2)11-5-7-12(8-6-11)10(3)4/h5-8H,1,3H2,2,4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZENYUPUKNXGVDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CC=C(C=C1)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6038794 | |
| Record name | 1,4-Bis(1-methylethenyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6038794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1605-18-1 | |
| Record name | 1,4-Diisopropenylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1605-18-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Diisopropenylbenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001605181 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Diisopropenylbenzene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84197 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1,4-bis(1-methylethenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Bis(1-methylethenyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6038794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-bis(1-methylvinyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.014 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,4-DIISOPROPENYLBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C25D5LMF5S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,4-Diisopropenylbenzene: Chemical Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Diisopropenylbenzene (p-DIB) is an aromatic organic compound with the chemical formula C₁₂H₁₄. It consists of a benzene ring substituted with two isopropenyl groups at the para position.[1][2] This bifunctional monomer is of significant interest in polymer chemistry due to its ability to act as a crosslinking agent and a building block for specialty polymers. Its unique reactivity allows for the formation of polymers with enhanced thermal stability, mechanical strength, and chemical resistance. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and polymerization of this compound, along with detailed experimental protocols and spectroscopic data.
Chemical Structure and Identification
The structure of this compound is characterized by a central benzene ring with two isopropenyl [-C(CH₃)=CH₂] groups attached at positions 1 and 4.
| Identifier | Value |
| IUPAC Name | 1,4-bis(prop-1-en-2-yl)benzene[1][2] |
| CAS Number | 1605-18-1[1][2] |
| Molecular Formula | C₁₂H₁₄[1][2] |
| Molecular Weight | 158.24 g/mol [1] |
| SMILES | CC(=C)c1ccc(C=C)c(C)c1 |
| InChI | InChI=1S/C12H14/c1-9(2)11-5-7-12(8-6-11)10(3)4/h5-8H,1,3H2,2,4H3[1][2] |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Appearance | Colorless liquid or solid | [3] |
| Melting Point | 65 °C | |
| Boiling Point | 239.9 °C | |
| Density | 0.873 g/cm³ | [3] |
| Flash Point | 93.3 °C | [3] |
| Vapor Pressure | 0.0606 mmHg at 25 °C | [3] |
| Refractive Index | 1.515 | [3] |
| Solubility | Soluble in acetone, alcohol, ether, and benzene. Insoluble in water. | [4] |
Synthesis of this compound
The primary industrial synthesis of this compound involves the catalytic dehydrogenation of 1,4-diisopropylbenzene.[5][6][7][8][9][10]
Experimental Protocol: Dehydrogenation of 1,4-Diisopropylbenzene
This protocol describes a general procedure for the gas-phase dehydrogenation of 1,4-diisopropylbenzene.
Materials:
-
1,4-Diisopropylbenzene
-
Steam
-
Solid catalyst (e.g., iron oxide-based, promoted with potassium and magnesium compounds)[7]
-
Inert gas (e.g., nitrogen) for purging
Equipment:
-
Fixed-bed reactor
-
Vaporizer
-
Superheater
-
Condenser
-
Gas-liquid separator
-
Temperature and pressure controllers
Procedure:
-
The fixed-bed reactor is packed with the dehydrogenation catalyst.
-
The system is purged with an inert gas to remove any air.
-
1,4-Diisopropylbenzene is fed into a vaporizer and then mixed with superheated steam.
-
The mixture of 1,4-diisopropylbenzene and steam is passed through the heated catalyst bed in the reactor.
-
The reaction is typically carried out at a temperature range of 500-650 °C and at a liquid hourly space velocity (LHSV) of 0.1 to 1.0 h⁻¹.[7]
-
The effluent from the reactor, containing this compound, unreacted 1,4-diisopropylbenzene, and byproducts, is cooled in a condenser.
-
The condensed liquid is collected in a gas-liquid separator.
-
The crude product is then purified by distillation to isolate the this compound.
References
- 1. figshare.com [figshare.com]
- 2. This compound | C12H14 | CID 74148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. DE1568116A1 - Process for the preparation of p-diisopropylbenzene - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 1605-18-1 | Benchchem [benchchem.com]
- 6. US4755627A - Process for the synthesis and purification of diisopropenylbenzene - Google Patents [patents.google.com]
- 7. JP2000327596A - Dehydrogenation of diisopropylbenzene - Google Patents [patents.google.com]
- 8. Benzene, 1,4-bis(1-methylethyl)- [webbook.nist.gov]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. US7402646B2 - Polymerization of diisopropenylbenzene - Google Patents [patents.google.com]
p-Diisopropenylbenzene synthesis and purification methods
An In-depth Technical Guide to the Synthesis and Purification of p-Diisopropenylbenzene
Introduction
p-Diisopropenylbenzene (p-DIPEB) is an aromatic organic compound with the formula C₆H₄(C(CH₃)=CH₂)₂. It serves as a valuable monomer and chemical intermediate in the production of various polymers, resins, and stabilizers. Its primary route of synthesis is through the dehydrogenation of its precursor, p-diisopropylbenzene (p-DIPB). The subsequent purification of p-DIPEB is a critical step, as the presence of olefinic impurities can adversely affect polymerization processes and the quality of the final products. This guide provides a detailed overview of the synthesis and purification methods for p-diisopropenylbenzene, tailored for researchers, scientists, and professionals in drug development and polymer science.
Synthesis of p-Diisopropenylbenzene
The industrial synthesis of p-diisopropenylbenzene is predominantly a two-step process: first, the synthesis of the precursor p-diisopropylbenzene, followed by its catalytic dehydrogenation.
Precursor Synthesis: p-Diisopropylbenzene (p-DIPB)
p-Diisopropylbenzene is typically produced as a byproduct during the synthesis of cumene or synthesized directly through the alkylation of benzene or cumene with propylene.[1][2] This reaction is catalyzed by various Lewis acids, such as aluminum trichloride, or solid acid catalysts like zeolites.[1][3] The process yields a mixture of diisopropylbenzene isomers (ortho-, meta-, and para-).
-
Reaction: C₆H₅CH(CH₃)₂ + CH₃CH=CH₂ → C₆H₄(CH(CH₃)₂)₂
-
Catalysts: Lewis acids (e.g., AlCl₃), solid acid catalysts (e.g., TEA-Mordenite).[1][3]
-
Process: The alkylation process often results in a mixture of isomers. To obtain the desired p-isomer, subsequent isomerization and fractional distillation steps are necessary.[4][5][6] The isomerization of a mixture of diisopropylbenzenes can be performed to enrich the p-isomer content.[7]
Dehydrogenation of p-Diisopropylbenzene
The core synthesis step involves the catalytic dehydrogenation of p-DIPB to form p-DIPEB.[8][9] This is a gas-phase reaction carried out at high temperatures, typically in the presence of steam.
-
Reaction: C₆H₄(CH(CH₃)₂)₂ → C₆H₄(C(CH₃)=CH₂)₂ + 2H₂
-
Catalysts: The dehydrogenation is generally performed using catalysts based on iron oxide, often promoted with other compounds like potassium and magnesium.[8][10]
-
By-products: This process inevitably produces a range of olefinic impurities, which complicate the purification stage. Common impurities include isopropylstyrene, divinylbenzene, and isopropenylstyrene.[8]
Experimental Protocol: Dehydrogenation of p-DIPB
The following protocol describes a general procedure for the gas-phase dehydrogenation of p-diisopropylbenzene.
-
Catalyst Preparation: A solid catalyst, typically composed of an iron compound, a potassium compound, and a magnesium compound, is loaded into a fixed-bed reactor.[10]
-
Reactor Setup: The p-DIPB feed is vaporized and mixed with superheated steam. The weight ratio of steam to p-DIPB can range from 3:1 to 60:1, with a preferred range of 10:1 to 50:1.[10]
-
Reaction Conditions: The mixture of p-DIPB vapor and steam is passed through the catalyst bed at a high temperature, typically ranging from 380°C to 420°C.[11] The reaction is often conducted at sub-atmospheric pressures to favor the dehydrogenation equilibrium.[11]
-
Product Collection: The effluent gas from the reactor, known as the dehydrogenation mixture, is cooled to condense the organic components. This mixture contains the desired p-diisopropenylbenzene, unreacted p-diisopropylbenzene, and various organic impurities.[8]
Purification of p-Diisopropenylbenzene
Purification is a challenging yet crucial step due to the high reactivity of p-DIPEB and the presence of closely boiling impurities. Attempts to use batch fractional distillation often lead to polymerization of the product into a gel at elevated temperatures.[8]
Continuous Fractional Distillation
It has been found that a continuous distillation process can successfully separate p-DIPEB from organic impurities without significant polymer formation.[8] This method involves a series of distillation columns to isolate the various components of the dehydrogenation mixture.
A typical purification process for crude p-DIPB (the precursor) involves multiple distillation units to separate benzene, cumene, and other hydrocarbons, ultimately yielding high-purity p-DIPB.[12][13] A similar multi-column strategy is applied post-dehydrogenation.
Impurity Treatment via Hydrogenation
To improve separation efficiency and recover valuable materials, the impurity stream from the distillation can be treated through hydrogenation.[8][9]
-
Full Hydrogenation: The organic impurities can be fully hydrogenated to convert them back into saturated compounds. For example, isopropenylstyrene is converted back into ethylisopropylbenzene, and the desired p-DIPEB precursor (p-DIPB) can be regenerated. This mixture of saturated compounds can then be more easily separated by fractional distillation, and the regenerated p-DIPB can be recycled back to the dehydrogenation reactor.[8]
-
Selective Hydrogenation: In some processes, selective hydrogenation is used. For instance, isopropenylstyrene can be selectively hydrogenated in the presence of a rhodium catalyst to reduce its concentration before recycling other components.[8]
Experimental Protocol: Continuous Distillation Purification
The following outlines a general protocol for purifying the crude dehydrogenation mixture.
-
Initial Separation: The crude dehydrogenation mixture is fed continuously into a primary recovery distillation column.[8][9]
-
Product Recovery: In this column, p-diisopropenylbenzene is separated as an overhead or side-stream product, while the higher-boiling impurities and unreacted p-DIPB are collected from the bottom.
-
Impurity Processing: The bottom stream containing impurities is sent to a hydrogenation unit.
-
Hydrogenation: The impurities are fully hydrogenated in the presence of a suitable catalyst (e.g., rhodium) and hydrogen gas. This converts unsaturated impurities into their saturated analogs and regenerates p-DIPB.[8]
-
Final Distillation: The hydrogenated mixture is then fed to a second fractional distillation column to separate the regenerated p-DIPB from the saturated organic impurities. The purified, regenerated p-DIPB is then recycled.[8][9]
Data Presentation
The following tables summarize key quantitative data related to the synthesis and purification of p-diisopropenylbenzene and its precursor.
Table 1: Typical Composition of Crude p-Diisopropylbenzene Feedstock
| Component | Weight Percentage (%) | Molar Percentage (%) |
|---|---|---|
| p-Diisopropylbenzene | 67.43 | 48.2 |
| Benzene | 25.72 | 38.2 |
| Propane | 3.65 | 9.6 |
| Cumene | 2.69 | 2.6 |
| Propene | 0.51 | 1.4 |
Data derived from a representative crude mixture composition.[12][13]
Table 2: Dehydrogenation Reaction Conditions
| Parameter | Value | Reference |
|---|---|---|
| Temperature | 380 - 420 °C | [11] |
| Pressure | Sub-atmospheric | [11] |
| Catalyst | Iron oxide, potassium, magnesium compounds | [10] |
| Steam to p-DIPB Ratio (wt/wt) | 10:1 to 50:1 |[10] |
Table 3: Purified Product Specifications
| Product | Purity (% wt.) | Recovery (%) |
|---|---|---|
| p-Diisopropylbenzene | 99.8 | 99.9 |
| Benzene | 99.7 | 99.9 |
Data reflects the purification of the precursor, p-DIPB, which is indicative of the high efficiency of multi-column distillation processes.[12][13]
Analytical Methods
The purity and composition of reaction mixtures and final products are typically analyzed using chromatographic techniques. High-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (GC/MS), are standard methods for separating and quantifying p-diisopropenylbenzene and its related impurities.[14][15]
Process Visualizations
The following diagrams illustrate the logical workflows for the synthesis and purification of p-diisopropenylbenzene.
Caption: Overall workflow for p-diisopropenylbenzene synthesis and purification.
Caption: Detailed workflow of the continuous purification process.
Conclusion
The synthesis of p-diisopropenylbenzene is a well-established industrial process centered on the catalytic dehydrogenation of p-diisopropylbenzene. The primary technical challenge lies in the purification of the final product. The development of continuous fractional distillation, coupled with the hydrogenation and recycling of impurity streams, has enabled the efficient production of high-purity p-diisopropenylbenzene. This approach not only prevents product loss through polymerization but also enhances process sustainability by regenerating the starting material from by-products. A thorough understanding of these synthesis and purification methodologies is essential for professionals working with this versatile monomer in polymer science and chemical manufacturing.
References
- 1. Diisopropylbenzene - Wikipedia [en.wikipedia.org]
- 2. 1,4-Diisopropylbenzene | C12H18 | CID 7486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. EP1392628B1 - Production of diisopropylbenzene - Google Patents [patents.google.com]
- 4. US7102043B2 - Process for synthesizing diisopropylbenzene - Google Patents [patents.google.com]
- 5. US2817687A - Preparation of m- and p-diisopropyl-benzene - Google Patents [patents.google.com]
- 6. US2839591A - Preparation of m-and p-diisopropylbenzene by isomerizing dhsopropylbenzenes in the prsence of aluminum chloride - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. US4755627A - Process for the synthesis and purification of diisopropenylbenzene - Google Patents [patents.google.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. JP2000327596A - Dehydrogenation of diisopropylbenzene - Google Patents [patents.google.com]
- 11. 1,4-Diisopropenylbenzene | 1605-18-1 | Benchchem [benchchem.com]
- 12. ecoquery.ecoinvent.org [ecoquery.ecoinvent.org]
- 13. ecoquery.ecoinvent.org [ecoquery.ecoinvent.org]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
- 15. researchgate.net [researchgate.net]
Technical Guide: Physical and Chemical Characteristics of CAS 1605-18-1 (1,4-Diisopropenylbenzene)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the physical and chemical characteristics of the compound with CAS number 1605-18-1, chemically identified as 1,4-Diisopropenylbenzene. This aromatic hydrocarbon is of significant interest in polymer chemistry and as a versatile intermediate in organic synthesis. Its bifunctional nature, owing to the two isopropenyl groups, allows for its use as a monomer and cross-linking agent in the production of various polymers. Furthermore, its potential applications in drug delivery systems and its observed biological activities warrant a detailed examination for professionals in drug development. This document outlines its properties, experimental protocols for their determination, and key experimental workflows relevant to its synthesis and application.
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, storage, and application in various experimental and industrial settings.
Identification and General Properties
| Property | Value | Reference(s) |
| CAS Number | 1605-18-1 | [1][2][3][4] |
| Chemical Name | This compound | [1][2][3][4] |
| Synonyms | p-Diisopropenylbenzene, 1,4-Bis(1-methylethenyl)benzene | [3][5] |
| Molecular Formula | C₁₂H₁₄ | [2][5] |
| Molecular Weight | 158.24 g/mol | [2][5] |
| Physical Form | White to off-white crystalline solid | [4][6] |
Tabulated Physical and Chemical Data
| Property | Value | Experimental Conditions | Reference(s) |
| Melting Point | 63-67 °C | [6] | |
| Boiling Point | 239.9 °C | 760 mmHg | [2] |
| 46-48 °C | 0.07 Torr | [6] | |
| Density | 0.9425 g/cm³ (estimate) | [6] | |
| Solubility | Soluble in Acetone | [4][6] | |
| Insoluble in water | |||
| Refractive Index | 1.4840 (estimate) | [6] |
Experimental Protocols
Detailed methodologies for the determination of key physical and chemical properties, as well as for the synthesis and analysis of this compound, are provided below.
Determination of Melting Point
Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
Procedure:
-
A small amount of this compound is finely ground using a mortar and pestle.[5]
-
The open end of a capillary tube is tapped into the powdered sample to pack a small amount (2-3 mm in height) into the sealed end.[5]
-
The capillary tube is placed in the heating block of the melting point apparatus.[3]
-
The sample is heated at a rate of approximately 10-15 °C per minute to quickly determine an approximate melting range.[3][7]
-
The apparatus is allowed to cool, and a new sample is prepared.
-
The new sample is heated rapidly to about 15-20 °C below the approximate melting point.[7]
-
The heating rate is then reduced to 1-2 °C per minute.[3][7]
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.[3]
-
The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[3]
Determination of Boiling Point (at reduced pressure)
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. At reduced pressure, the boiling point is lower than at atmospheric pressure.
Apparatus:
-
Small test tube or fusion tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating bath (e.g., oil bath) or heating block
-
Vacuum source and manometer
Procedure:
-
A small amount (a few milliliters) of this compound is placed in the test tube.
-
A capillary tube, sealed at one end, is placed in the test tube with the open end submerged in the liquid.
-
The apparatus is connected to a vacuum source, and the pressure is reduced to the desired level (e.g., 0.07 Torr).
-
The test tube is gently heated in the heating bath.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[8]
-
Heating is continued until a steady stream of bubbles is observed.
-
The heat source is then removed, and the apparatus is allowed to cool slowly.
-
The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point at that pressure.[8]
Determination of Solubility in Acetone
Principle: Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.
Apparatus:
-
Test tubes
-
Vortex mixer or shaker
-
Graduated pipette or burette
-
Analytical balance
Procedure:
-
A known mass of this compound (e.g., 100 mg) is weighed and placed into a test tube.[1]
-
Acetone is added incrementally (e.g., in 0.1 mL portions) from a pipette or burette.[1]
-
After each addition, the test tube is vigorously shaken or vortexed until the solid is completely dissolved.[1]
-
The total volume of acetone required to completely dissolve the solid is recorded.
-
The solubility can be expressed as g/100 mL or mol/L.
Purity Determination by Gas Chromatography (GC)
Principle: Gas chromatography separates volatile compounds based on their differential partitioning between a stationary phase and a mobile gas phase. The purity of a sample can be determined by the relative area of the main peak compared to the total area of all peaks.
Apparatus:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Capillary column suitable for aromatic hydrocarbons (e.g., HP-INNOWax)[9]
-
Injector system
-
Data acquisition and processing software
Procedure:
-
Sample Preparation: A dilute solution of this compound is prepared in a high-purity solvent (e.g., acetone or dichloromethane).
-
Instrumental Parameters (Typical):
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Carrier Gas: Helium or Hydrogen[9]
-
Oven Temperature Program: An initial temperature of 60 °C held for 2 minutes, then ramped at 10 °C/min to 220 °C and held for 5 minutes. (This is a representative program and should be optimized).
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
-
The sample is injected into the GC.
-
The resulting chromatogram is analyzed. The purity is calculated as the area of the this compound peak divided by the total area of all peaks, expressed as a percentage.
Structural Elucidation by NMR Spectroscopy
Principle: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei.
Apparatus:
-
NMR spectrometer (e.g., 300 MHz or higher)
-
5 mm NMR tubes
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation:
-
Approximately 10-20 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆) in a clean, dry NMR tube.[3]
-
The solution should be clear and free of any solid particles. If necessary, the solution can be filtered through a small plug of glass wool in a Pasteur pipette.
-
-
¹H NMR Acquisition:
-
The sample is placed in the NMR spectrometer.
-
The magnetic field is shimmed to achieve homogeneity.
-
A standard ¹H NMR spectrum is acquired. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans.
-
-
¹³C NMR Acquisition:
-
A ¹³C NMR spectrum is acquired. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer acquisition time are typically required.[3]
-
-
Spectral Analysis: The chemical shifts, integration (for ¹H), and coupling patterns are analyzed to confirm the structure of this compound.
Experimental Workflows and Signaling Pathways
Synthesis of this compound
This compound is typically synthesized by the dehydrogenation of 1,4-diisopropylbenzene.[10][11] The following diagram illustrates a general workflow for this process.
Free-Radical Polymerization
This compound can be polymerized via a free-radical mechanism to form cross-linked or linear polymers depending on the reaction conditions. The following diagram shows a typical workflow for free-radical polymerization.
Biological Activity: Cytotoxicity Assay Workflow
While specific signaling pathways for this compound are not well-documented, its cytotoxic effects against cancer cells can be assessed using standard assays like the MTT assay. The following diagram illustrates the logical workflow for such an experiment.
Health and Safety
This compound is classified as an irritant.[5] It is irritating to the eyes, skin, and respiratory system. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound.[12][13][14][15] All work should be conducted in a well-ventilated fume hood.[12][13][14][15] Store in a cool, dry place away from heat and sources of ignition, preferably under an inert atmosphere as it is air and heat sensitive.[14] In case of contact, flush the affected area with plenty of water.[14] Refer to the Safety Data Sheet (SDS) for complete safety and handling information.[12][13][14][15]
References
- 1. researchgate.net [researchgate.net]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. mun.ca [mun.ca]
- 4. depts.washington.edu [depts.washington.edu]
- 5. Method of Analysis for Acetone | Pharmaguideline [pharmaguideline.com]
- 6. researchgate.net [researchgate.net]
- 7. US7402646B2 - Polymerization of diisopropenylbenzene - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
- 11. 1,4-DIISOPROPYLBENZENE(100-18-5) 1H NMR [m.chemicalbook.com]
- 12. This compound(1605-18-1) 13C NMR spectrum [chemicalbook.com]
- 13. 1,4-DIISOPROPYLBENZENE synthesis - chemicalbook [chemicalbook.com]
- 14. 1,4-Diisopropylbenzene | C12H18 | CID 7486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Isopropenyl Group on a Benzene Ring: A Technical Guide to Reactivity and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
The isopropenyl group (1-methylethenyl) attached to a benzene ring, as seen in the archetypal molecule α-methylstyrene, presents a versatile scaffold for chemical synthesis. This guide provides an in-depth analysis of the reactivity of this functional group, focusing on its dual nature: the reactivity of the olefinic bond and the influence of the group on the aromatic system. This document details key reaction pathways, provides quantitative data from cited experiments, and outlines detailed protocols for synthetic transformations.
Electronic Effects of the Isopropenyl Substituent
The isopropenyl group's influence on the reactivity of the benzene ring is a nuanced interplay of inductive and resonance effects. Unlike a saturated alkyl group which is a simple electron-donating group (EDG) through an inductive effect (+I), the isopropenyl group's π-system can conjugate with the aromatic ring.
-
Inductive Effect (-I): The sp2 hybridized carbons of the vinyl group are more electronegative than the sp3 carbons of a corresponding alkyl group, leading to a weak inductive withdrawal of electron density from the ring.
-
Resonance Effect (+M): The π-bond of the isopropenyl group can donate electron density into the aromatic ring via resonance (p-π conjugation). This effect increases the electron density of the ring system, particularly at the ortho and para positions.
Overall, the resonance effect generally dominates, making the isopropenyl group an activating group and an ortho, para-director for electrophilic aromatic substitution.[1][2] This activation makes the aromatic ring more nucleophilic and thus more reactive towards electrophiles than unsubstituted benzene.[2][3] The Hammett equation, which provides a quantitative measure of the electronic effect of a substituent, can be used to predict reactivity.[4][5][6] An electron-donating substituent will have a negative σ value, while an electron-withdrawing group will have a positive σ value.[4]
Reactions at the Isopropenyl Double Bond
The primary site of reactivity for isopropenyl-substituted benzenes is the carbon-carbon double bond. This alkene functionality undergoes a variety of transformations, including additions, polymerization, and metal-catalyzed cross-coupling reactions.
Electrophilic Addition
Alkenes are electron-rich and readily react with electrophiles.[7] The electrophilic addition to the isopropenyl group is highly regioselective, following Markovnikov's Rule .[8] The reaction proceeds via the formation of the most stable carbocation intermediate. Attack of an electrophile (E+) on the terminal CH₂ carbon results in a stable tertiary benzylic carbocation, which is stabilized by both hyperconjugation and resonance with the adjacent benzene ring. Subsequent attack by a nucleophile (Nu-) yields the Markovnikov product.
// Arrows for mechanism AMS:e -> ENu:w [ltail=cluster_start, lhead=cluster_intermediate, label="Slow, Rate-Determining", color="#EA4335"]; Carbocation:e -> Product:w [ltail=cluster_intermediate, lhead=cluster_product, label="Fast", color="#34A853"]; } /dot Caption: Mechanism of Electrophilic Addition to α-Methylstyrene.
An experiment involving the addition of hypobromous acid ("HOBr", generated from N-bromosuccinimide in aqueous acetone) to α-methylstyrene confirms this regioselectivity, yielding 1-bromo-2-phenyl-2-propanol as the major product.[9][10]
Hydrogenation (Reduction)
The double bond of the isopropenyl group can be selectively hydrogenated to form the corresponding isopropyl group without affecting the aromatic ring. This transformation is industrially significant for converting α-methylstyrene (AMS), a byproduct of the cumene process for phenol production, back into cumene (isopropylbenzene).[11][12]
Table 1: Conditions for α-Methylstyrene (AMS) Hydrogenation
| Catalyst System | Pressure | Temperature (°C) | AMS Conversion (%) | Product | Reference(s) |
|---|---|---|---|---|---|
| Palladium on Alumina (Pd/Al₂O₃) | 10 - 20 bar | 70 - 100 | High | Cumene | [13] |
| Two-bed: Nickel & Noble Metal | 0.4 - 0.8 MPa (4-8 bar) | 60 - 100 | >99.9 | Cumene | [12] |
| Mediated Electrochemical (Pd catalyst) | Atmospheric | 60 | up to 96 | Cumene | [11] |
| IrCl₃(Me₂SO)₃ / Isopropyl alcohol | Not specified | Not specified | 12 | Cumene |[11] |
A study on the reaction kinetics of AMS hydrogenation utilized a Pd/Al₂O₃ catalyst. The intrinsic kinetic law was investigated under a wide range of operating conditions: 0.1-0.2 g catalyst loading, 0.5-100 wt% AMS concentration, 10-20 bar hydrogen pressure, and temperatures between 70-100°C (343-373 K).[13] In a typical industrial process, a crude cumene stream containing 1-10 wt% AMS is supplied to a fixed-bed hydrogenation reactor.[12] Using a dual-catalyst system (Nickel followed by a noble metal), an overall AMS hydrogenation of 99.9% was achieved at pressures of 0.4-0.8 MPa and temperatures of 60-100°C.[12]
Polymerization
α-Methylstyrene is a well-known monomer that can undergo polymerization via cationic or anionic mechanisms to form poly(α-methylstyrene).[14][15] Due to steric hindrance from the α-methyl group, it has a low ceiling temperature, meaning polymerization is often performed at low temperatures to favor polymer formation over depolymerization.
The cationic polymerization of α-methylstyrene (AMS) can be carried out in a heterogeneous system using an acid-activated clay catalyst (Maghnite-Na). A typical procedure involves mixing 16.9 mmol of AMS with 0.3g of the catalyst in a sealed tube. The mixture is stirred at a controlled temperature (e.g., 0°C) for a defined period (e.g., 6 hours). The resulting polymer is then extracted with a solvent like dichloromethane, precipitated in methanol, washed, and dried under vacuum to determine the yield gravimetrically.[14]
Living anionic polymerization offers excellent control over molecular weight and polydispersity. In a specialized reactor under an inert argon atmosphere, anhydrous toluene and AMS monomer are introduced. The reaction medium is cooled to a low temperature (e.g., -25°C or -78°C). An initiator, such as s-BuLi or n-BuLi, is added to begin the polymerization, often indicated by an intense color change.[15][16][17] The reaction proceeds until the monomer is consumed, after which it is terminated by adding a quenching agent like anhydrous alcohol. The polymer is isolated by precipitation in methanol, followed by filtration and drying.[17]
Table 2: Representative Data for Anionic Polymerization of AMS
| Initiator | Temperature (°C) | Yield (%) | Mn ( g/mol ) | PDI | Reference |
|---|---|---|---|---|---|
| s-BuLi | -25 | 91 | 312,000 | 1.06 | [17] |
| n-BuLi | -15 | Not specified | 1670 (copolymer) | - |[16] |
Palladium-Catalyzed Cross-Coupling Reactions
The vinyl group of isopropenyl-substituted benzenes can participate in powerful C-C bond-forming reactions like the Heck and Suzuki couplings, especially when the aromatic ring is functionalized with a halide. These reactions are cornerstones of modern organic synthesis, particularly in drug discovery.
This reaction couples an organoboron species with an organic halide. For a substrate like 1-bromo-2-isopropenylbenzene, the reaction creates a new C-C bond at the site of the bromine atom, preserving the isopropenyl group.
The Heck reaction couples an organic halide with an alkene. Here, the isopropenyl group itself can act as the alkene coupling partner, reacting with an aryl or vinyl halide.
To an oven-dried reaction vessel, add the isopropenyl-substituted aryl halide (1.0 equiv), the arylboronic acid or ester (1.2 equiv), a base (e.g., K₂CO₃, 2.0-3.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and any additional ligand if required. Evacuate and backfill the vessel with an inert gas (e.g., argon) three times. Add the degassed solvent via syringe. Heat the reaction mixture to the desired temperature (e.g., 80-110°C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite. Perform an aqueous workup, dry the organic layer, and purify the crude product by column chromatography.[18][19][20]
Table 3: Example Conditions for Cross-Coupling of 1-Bromo-2-isopropenylbenzene
| Reaction Type | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Potential Product Class | Reference |
|---|---|---|---|---|---|---|
| Suzuki | Pd(PPh₃)₄ (2) | K₂CO₃ (2) | Toluene/H₂O | 100 | Substituted biaryls | [18] |
| Heck | Pd(OAc)₂ (2) | Et₃N (1.5) | DMF | 100 | Substituted stilbenes | [18] |
| Sonogashira | PdCl₂(PPh₃)₂ (2) / CuI (4) | Et₃N (2) | THF | 65 | Aryl alkynes |[18] |
Olefin Metathesis
Olefin metathesis is a powerful reaction that rearranges C=C double bonds, catalyzed by metal-carbene complexes (e.g., Grubbs or Schrock catalysts).[21][22] Isopropenylbenzene can participate in cross-metathesis (CM) with other alkenes.[23][24] This reaction allows for the "swapping" of alkene fragments, providing a route to more complex substituted alkenes. Due to the formation of volatile byproducts like ethylene, these reactions can often be driven to completion.[22]
Conclusion
The isopropenyl group, when attached to a benzene ring, offers a rich and diverse platform for chemical transformations. Its reactivity is characterized by the facile electrophilic addition to the double bond in a highly regioselective manner and its ability to undergo controlled polymerization. Furthermore, the isopropenylbenzene framework is an excellent substrate for hydrogenation and a versatile partner in modern synthetic methodologies like palladium-catalyzed cross-coupling and olefin metathesis. The electronic influence of the group also activates the aromatic ring towards electrophilic substitution, directing incoming groups to the ortho and para positions. This dual reactivity makes isopropenyl-substituted aromatics valuable building blocks for researchers in materials science and drug development.
References
- 1. stpeters.co.in [stpeters.co.in]
- 2. Effect of Substituent on Reactivity of Benzene - Important Concepts and Tips for JEE [vedantu.com]
- 3. The Effect of Substituents on Reactivity | MCC Organic Chemistry [courses.lumenlearning.com]
- 4. researchgate.net [researchgate.net]
- 5. Hammett equation - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. dalalinstitute.com [dalalinstitute.com]
- 8. chemistry-online.com [chemistry-online.com]
- 9. ERIC - EJ824928 - Regioselectivity in Organic Synthesis: Preparation of the Bromohydrin of [alpha]-Methylstyrene, Journal of Chemical Education, 2008-Jan [eric.ed.gov]
- 10. westfield.ma.edu [westfield.ma.edu]
- 11. electrochemsci.org [electrochemsci.org]
- 12. US7381854B2 - Selective hydrogenation of alpha-methyl-styrene to cumene - Google Patents [patents.google.com]
- 13. uotechnology.edu.iq [uotechnology.edu.iq]
- 14. Synthesis and Characterization of Poly(α-Methylstyrene) by Cationic Polymerization Using a New Solid Ecological Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 15. polymersource.ca [polymersource.ca]
- 16. pubs.acs.org [pubs.acs.org]
- 17. CA2515041A1 - Method for the preparation of poly (.alpha.-methylstyrene) - Google Patents [patents.google.com]
- 18. benchchem.com [benchchem.com]
- 19. youtube.com [youtube.com]
- 20. Suzuki Coupling [organic-chemistry.org]
- 21. Olefin metathesis - Wikipedia [en.wikipedia.org]
- 22. fiveable.me [fiveable.me]
- 23. masterorganicchemistry.com [masterorganicchemistry.com]
- 24. alfachemic.com [alfachemic.com]
Spectroscopic Analysis of 1,4-Diisopropenylbenzene: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive spectroscopic analysis of 1,4-diisopropenylbenzene, a key bifunctional monomer used in the synthesis of polymers and other advanced materials. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of the compound, offering a foundational reference for its identification, characterization, and quality control.
Molecular Structure and Spectroscopic Overview
This compound is a symmetrical aromatic hydrocarbon with the chemical formula C₁₂H₁₄. Its structure consists of a central benzene ring substituted at the para positions with two isopropenyl groups. This unique arrangement of vinyl and methyl groups attached to an aromatic core gives rise to a distinct spectroscopic fingerprint, which is invaluable for its unambiguous identification and for monitoring its chemical transformations.
The following sections provide a detailed breakdown of the ¹H NMR, ¹³C NMR, IR, and MS data for this compound, complete with data tables, spectral interpretations, and standardized experimental protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise structural features of this compound, providing information on the chemical environment of each proton and carbon atom.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons, the vinyl protons, and the methyl protons. Due to the molecule's symmetry, the spectrum is relatively simple.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.42 | Singlet | 4H | Aromatic (Ar-H) |
| 5.38 | Singlet | 2H | Vinylic (=CH₂) |
| 5.09 | Singlet | 2H | Vinylic (=CH₂) |
| 2.15 | Singlet | 6H | Methyl (CH₃) |
Note: Data acquired in CDCl₃ at 90 MHz.
The aromatic protons appear as a singlet at 7.42 ppm, indicating their chemical equivalence. The two vinylic protons of the isopropenyl group are diastereotopic and thus appear as two distinct singlets at 5.38 ppm and 5.09 ppm. The six equivalent methyl protons give rise to a single sharp peak at 2.15 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 142.7 | Quaternary Vinylic (=C) |
| 138.4 | Quaternary Aromatic (Ar-C) |
| 126.0 | Aromatic (Ar-CH) |
| 113.1 | Vinylic (=CH₂) |
| 21.8 | Methyl (CH₃) |
Note: Data acquired in CDCl₃ at 22.63 MHz.
The spectrum shows five distinct carbon signals, consistent with the molecule's symmetry. The quaternary vinylic and aromatic carbons appear at 142.7 ppm and 138.4 ppm, respectively. The aromatic methine carbons are observed at 126.0 ppm, while the vinylic methylene carbons are at 113.1 ppm. The methyl carbons are found in the aliphatic region at 21.8 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies.
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3089 | Medium | =C-H Stretch (Aromatic and Vinylic) |
| 2977, 2921 | Strong | C-H Stretch (Methyl) |
| 1627 | Strong | C=C Stretch (Vinylic) |
| 1510 | Strong | C=C Stretch (Aromatic) |
| 1413 | Medium | C-H Bend (Methyl) |
| 894 | Strong | =C-H Bend (Out-of-plane, Vinylic) |
| 832 | Strong | C-H Bend (Out-of-plane, p-disubstituted) |
The IR spectrum clearly indicates the presence of both aromatic and alkene functionalities. The peaks above 3000 cm⁻¹ are characteristic of C-H stretches on sp² hybridized carbons. The strong absorptions just below 3000 cm⁻¹ correspond to the methyl C-H stretches. The prominent peaks at 1627 cm⁻¹ and 1510 cm⁻¹ are due to the C=C stretching vibrations of the vinyl groups and the benzene ring, respectively. The strong out-of-plane bending vibrations at 894 cm⁻¹ and 832 cm⁻¹ are diagnostic for the terminal vinyl groups and the 1,4-disubstituted aromatic ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 158 | 100.0 | [M]⁺ (Molecular Ion) |
| 143 | 51.6 | [M-CH₃]⁺ |
| 128 | 28.4 | [M-2CH₃]⁺ |
| 117 | 15.2 | [M-C₃H₅]⁺ |
| 115 | 17.1 | [C₉H₇]⁺ |
| 103 | 8.7 | [C₈H₇]⁺ |
| 91 | 4.8 | [C₇H₇]⁺ (Tropylium) |
| 77 | 5.2 | [C₆H₅]⁺ (Phenyl) |
The mass spectrum shows a prominent molecular ion peak [M]⁺ at m/z 158, which corresponds to the molecular weight of this compound. The base peak is the molecular ion, indicating its relative stability. A significant fragment is observed at m/z 143, corresponding to the loss of a methyl radical ([M-CH₃]⁺). Further fragmentation leads to the peak at m/z 128, resulting from the loss of two methyl groups. Other notable fragments provide further evidence for the structure of the molecule.
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the NMR tube and gently invert to ensure a homogeneous solution.
Instrumental Parameters:
-
Spectrometer: A 400 MHz (or higher) NMR spectrometer.
-
Nuclei: ¹H and ¹³C.
-
Solvent: CDCl₃.
-
Temperature: 298 K.
-
¹H NMR:
-
Pulse Program: Standard single pulse.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1.0 s.
-
Spectral Width: -2 to 12 ppm.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single pulse.
-
Number of Scans: 1024 or more, depending on concentration.
-
Relaxation Delay: 2.0 s.
-
Spectral Width: -10 to 220 ppm.
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the signals in the ¹H NMR spectrum.
-
Assign the peaks based on their chemical shifts, multiplicities, and integration values.
Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.
-
Record a background spectrum of the empty ATR accessory.
-
Place a small amount of solid this compound onto the ATR crystal to ensure full coverage.
-
Apply pressure using the ATR press to ensure good contact between the sample and the crystal.
Instrumental Parameters:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Accessory: ATR accessory.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
Data Processing:
-
The instrument software automatically ratios the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.
-
Perform baseline correction if necessary.
-
Identify and label the major absorption peaks.
-
Assign the peaks to their corresponding functional group vibrations.
Mass Spectrometry (MS)
Sample Introduction and Ionization (Electron Ionization - EI):
-
Introduce a dilute solution of this compound in a volatile solvent (e.g., dichloromethane or methanol) into the mass spectrometer, typically via a gas chromatograph (GC-MS) or a direct insertion probe.
-
For GC-MS, use an appropriate capillary column (e.g., non-polar) and temperature program to separate the analyte from the solvent and any impurities.
-
Ionize the sample using a standard electron ionization source (70 eV).
Instrumental Parameters:
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Ionization Mode: Electron Ionization (EI).
-
Mass Range: m/z 40-400.
-
Scan Speed: Dependant on the instrument and sample introduction method.
Data Processing:
-
The mass spectrum is generated by plotting the relative abundance of ions against their mass-to-charge ratio (m/z).
-
Identify the molecular ion peak.
-
Analyze the fragmentation pattern to aid in structural confirmation.
Visualizations
The following diagrams illustrate key aspects of the spectroscopic analysis of this compound.
Caption: Molecular structure of this compound.
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Thermal Stability and Degradation of 1,4-Diisopropenylbenzene
Disclaimer: This document synthesizes available information on the thermal properties of this compound (1,4-DIPB) and its derivatives. Quantitative thermal stability data specifically for the 1,4-DIPB monomer is not extensively available in the public domain. Therefore, some information presented is based on data from its polymers and general principles of thermal analysis.
Introduction
This compound (1,4-DIPB) is an aromatic organic compound with the chemical formula C₁₂H₁₄. It is characterized by a benzene ring substituted with two isopropenyl groups at the para position. This bifunctionality makes it a valuable monomer and cross-linking agent in the synthesis of various polymers, including polyindanes and other thermosets. Understanding the thermal stability and degradation pathways of 1,4-DIPB is crucial for its application in polymerization processes, where temperature control is critical, as well as for ensuring the thermal performance of the resulting polymeric materials. This guide provides a comprehensive overview of the thermal behavior of 1,4-DIPB, drawing from available literature on its polymers and related compounds.
Thermal Stability of this compound and its Polymers
The thermal stability of a compound refers to its resistance to decomposition at high temperatures. For 1,4-DIPB, this is a critical parameter, particularly in the context of polymerization reactions which are often conducted at elevated temperatures. While specific thermogravimetric data for the monomer is scarce, the thermal performance of polymers derived from 1,4-DIPB provides significant insights into its inherent stability.
Polymers synthesized using 1,4-DIPB are known for their high thermal stability. For instance, photopolymerized poly(m-indane), a related polymer, is reported to be stable up to approximately 450°C under a nitrogen atmosphere.[1] Cationically polymerized 1,3-diisopropenylbenzene can produce a polymer that is stable to thermal decomposition up to 400°C under nitrogen.[1]
Table 1: Summary of Thermal Stability Data for Polymers Derived from Diisopropenylbenzene
| Polymer System | Method | Key Findings |
| Photopolymerized poly(m-indane) | TGA | Stable up to approximately 450°C under nitrogen.[1] |
| Cationically polymerized 1,3-diisopropenylbenzene | TGA | Stable to thermal decomposition up to 400°C under nitrogen.[1] |
| Polyindanes | DSC | Decomposition temperature ≥ 450°C; Glass transition temperature (Tg) ≈ 210°C. |
| Polymers from hydrosilylation polymerization of 1,4-DIPB | TGA | 5% weight-loss temperature (Td) of 351°C.[2] |
Experimental Protocols for Thermal Analysis
The primary techniques for evaluating the thermal stability of materials are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The following are detailed methodologies adapted from literature for the analysis of polymers, which can be applied to the 1,4-DIPB monomer.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which 1,4-DIPB begins to decompose and to characterize its weight loss profile as a function of temperature.
Methodology:
-
Instrument: A simultaneous thermal analyzer (STA) or a dedicated TGA instrument.
-
Sample Preparation: A small, accurately weighed sample of 1,4-DIPB (typically 5-10 mg) is placed in a ceramic or platinum crucible.
-
Atmosphere: The analysis is conducted under a controlled atmosphere, typically an inert gas such as nitrogen, at a constant flow rate (e.g., 20 ml/min) to prevent oxidative degradation.[1]
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-700°C) at a constant heating rate. Common heating rates include 5°C/min, 10°C/min, and 20°C/min.[1]
-
Data Analysis: The instrument records the sample weight as a function of temperature. The resulting TGA curve is analyzed to determine the onset of decomposition, the temperatures at specific weight loss percentages (e.g., T5%, T10%, T50%), and the temperature of maximum decomposition (Tmax).
Differential Scanning Calorimetry (DSC)
Objective: To identify thermal transitions such as melting, crystallization, and glass transitions, and to measure the heat flow associated with these events and with decomposition.
Methodology:
-
Instrument: A Differential Scanning Calorimeter.
-
Sample Preparation: A small, accurately weighed sample of 1,4-DIPB (typically 4-8 mg) is hermetically sealed in an aluminum pan.[3] An empty sealed pan is used as a reference.
-
Atmosphere: The analysis is performed under a nitrogen atmosphere with a consistent flow rate.[3]
-
Heating Program: A typical DSC program involves an initial heating ramp to a temperature above the expected melting point, followed by a controlled cooling ramp, and a second heating ramp.[3] This helps to erase the sample's prior thermal history. A common heating rate is 10°C/min.
-
Data Analysis: The DSC thermogram plots heat flow against temperature. Endothermic peaks can indicate melting, while exothermic peaks can signify crystallization or decomposition. The glass transition temperature (Tg) is observed as a step change in the baseline.
Degradation Pathways
The thermal degradation of this compound is expected to proceed through radical mechanisms, particularly at elevated temperatures. The isopropenyl groups are the most likely sites for initial bond scission.
A plausible degradation pathway involves the homolytic cleavage of the C-C bond between the benzene ring and the isopropenyl group, or the C-H bond in the methyl group of the isopropenyl substituent. This would generate highly reactive free radicals. These radicals can then participate in a variety of subsequent reactions, including:
-
Polymerization: The free radicals can initiate the polymerization of other 1,4-DIPB monomers, leading to the formation of oligomers and polymers.
-
Hydrogen Abstraction: Radicals can abstract hydrogen atoms from other molecules, leading to the formation of more stable molecules and new radical species.
-
Fragmentation: The initial radicals or larger polymeric fragments can undergo further fragmentation, leading to the formation of smaller volatile molecules. Pyrolysis studies of related compounds have identified derivatives of indene and dimethylnaphthalene as potential degradation products.[4]
Visualizations
Experimental Workflow for Thermal Analysis
Caption: Experimental workflow for the thermal analysis of this compound.
Proposed Thermal Degradation Pathway
Caption: Proposed radical-based thermal degradation pathway for this compound.
Conclusion
While a detailed quantitative analysis of the thermal stability of monomeric this compound is not extensively documented, the high thermal stability of its resulting polymers suggests that the monomer itself possesses a robust aromatic core. The degradation of 1,4-DIPB at elevated temperatures is likely to proceed via free radical mechanisms, leading to a complex mixture of products including oligomers, polymers, and smaller volatile fragments. The experimental protocols outlined in this guide provide a framework for researchers to conduct their own detailed thermal analysis of 1,4-DIPB to ascertain its specific thermal properties for various applications. Further research into the pyrolysis of 1,4-DIPB would be beneficial for a more complete understanding of its degradation products and mechanisms.
References
An In-depth Technical Guide to the Solubility of 1,4-Diisopropenylbenzene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 1,4-diisopropenylbenzene in various organic solvents. This document is intended to support research and development activities where this compound is utilized as a monomer, crosslinking agent, or chemical intermediate. Given its importance in polymer chemistry and organic synthesis, understanding its behavior in different solvents is critical for process design, purification, and formulation.
Introduction to this compound
This compound (p-DIPEB) is an aromatic organic compound with the chemical formula C₁₂H₁₄. It consists of a benzene ring substituted with two isopropenyl groups at the para positions. This bifunctional monomer is of significant interest in the production of polymers, including specialty rubbers and crosslinked plastics. Its solubility characteristics are a fundamental physical property governing its application in solution polymerization, purification processes such as recrystallization, and in the formulation of coatings and adhesives.
Solubility Profile of this compound
The solubility of a compound is dictated by the principle of "like dissolves like," where nonpolar or weakly polar solutes tend to dissolve in nonpolar or weakly polar solvents. This compound, being a hydrocarbon with a nonpolar aromatic ring and alkyl groups, is expected to be soluble in a range of organic solvents and insoluble in polar solvents like water.
Quantitative Solubility Data
Qualitative Solubility Data
Qualitative data indicates the general compatibility of this compound and its saturated analog, 1,4-diisopropylbenzene, with common organic solvents. This information is valuable for initial solvent screening and selection.
| Compound | Solvent | Solubility |
| This compound | Acetone | Soluble[1][2] |
| 1,4-Diisopropylbenzene (related compound) | Alcohol | Soluble[3][4][5][6] |
| Ether | Soluble[3][4][5][6] | |
| Benzene | Soluble[3][4][5][6] | |
| Toluene | Soluble[7] | |
| Hexane | Soluble[7][8] | |
| Chloroform | Sparingly Soluble[4] | |
| Methanol | Slightly Soluble[4] | |
| Water | Insoluble[3][4][5][6] |
Experimental Protocol for Solubility Determination
The following section details a standard laboratory protocol for the gravimetric determination of the solubility of a solid compound like this compound in an organic solvent. This method, often referred to as the "shake-flask" method, is a reliable technique for obtaining equilibrium solubility data.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Distilled or deionized water (for cleaning)
Equipment:
-
Analytical balance (±0.0001 g)
-
Constant temperature water bath or incubator with shaker
-
Screw-cap vials or flasks
-
Syringe filters (PTFE or other solvent-compatible membrane)
-
Glass syringes
-
Pre-weighed glass vials for sample collection
-
Spatula
-
Pipettes
-
Drying oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a screw-cap vial. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.
-
Add a known volume or mass of the chosen organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a constant temperature shaker bath set to the desired experimental temperature.
-
Allow the mixture to shake for a sufficient period to reach equilibrium. This can take several hours (typically 24-48 hours) to ensure the dissolution process is complete.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is reached, allow the vial to rest in the temperature bath for a short period (e.g., 30 minutes) to let the excess solid settle.
-
Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed glass syringe to prevent premature crystallization of the solute.
-
Immediately attach a syringe filter to the syringe and dispense the clear, filtered solution into a pre-weighed (tared) collection vial. This step is critical to remove any undissolved solid particles.
-
-
Gravimetric Analysis:
-
Record the mass of the collection vial containing the filtered saturated solution.
-
Place the vial in a drying oven at a temperature sufficient to evaporate the solvent completely without decomposing the solute. The oven should be well-ventilated.
-
Once all the solvent has evaporated, cool the vial in a desiccator to room temperature and weigh it again.
-
Repeat the drying and weighing steps until a constant mass is achieved.
-
-
Calculation:
-
Calculate the mass of the dissolved solid (solute) by subtracting the initial mass of the empty vial from the final mass of the vial with the dried residue.
-
Calculate the mass of the solvent by subtracting the mass of the dissolved solid from the total mass of the saturated solution collected.
-
Express the solubility in desired units, such as grams of solute per 100 grams of solvent or grams of solute per 100 mL of solvent (requires solvent density at the experimental temperature).
Solubility (g / 100 g solvent) = (Mass of solute / Mass of solvent) x 100
-
Experimental Workflow Visualization
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
Caption: Workflow for Gravimetric Solubility Determination.
Conclusion
This technical guide has summarized the available information on the solubility of this compound in organic solvents. While it is qualitatively established as being soluble in nonpolar solvents like acetone, a notable gap exists in the public domain regarding comprehensive quantitative data. The provided experimental protocol offers a robust and reliable method for researchers to determine the precise solubility of this compound under their specific laboratory conditions. Such data is invaluable for optimizing chemical processes, developing new formulations, and advancing fundamental research in polymer science and organic synthesis.
References
- 1. 1605-18-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. This compound CAS#: 1605-18-1 [m.chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. 1,4-DIISOPROPYLBENZENE | 100-18-5 [chemicalbook.com]
- 5. 1,4-Diisopropylbenzene | C12H18 | CID 7486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1,4-Diisopropylbenzene, 98% | Fisher Scientific [fishersci.ca]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Diisopropylbenzene - Wikipedia [en.wikipedia.org]
Navigating the Safe Handling of 1,4-Diisopropylbenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the health and safety considerations essential for the responsible handling of 1,4-diisopropylbenzene (1,4-DIPB). Designed for a scientific audience, this document synthesizes critical data on the substance's properties, toxicity, and safe handling procedures, supported by detailed experimental context and visual aids to ensure clarity and practical application in a laboratory setting.
Section 1: Physicochemical and Toxicological Profile
A thorough understanding of the inherent properties of 1,4-DIPB is the foundation of a robust safety protocol. The following tables summarize key quantitative data, facilitating a clear comparison of its physical, chemical, and toxicological characteristics.
Table 1: Physical and Chemical Properties of 1,4-Diisopropylbenzene
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₈ | [1] |
| Molecular Weight | 162.27 g/mol | [1][2] |
| Appearance | Colorless liquid | [3][4] |
| Odor | Pungent | [5] |
| Melting Point | -17 °C (1.4 °F) | [3][6][7][8] |
| Boiling Point | 203-210 °C (397.4-410 °F) | [3][7][8] |
| Density | 0.857 g/cm³ at 25 °C (77 °F) | [2][8] |
| Vapor Pressure | 0.246 - 0.33 hPa at 20-25 °C | [4][8][9] |
| Vapor Density | 5.6 (vs air) | [8][9] |
| Water Solubility | Insoluble | [7][9][10] |
| Flash Point | 76 - 77 °C (168.8 - 170.6 °F) (closed cup) | [3][5][11][12] |
| Autoignition Temperature | No data available | [11] |
Table 2: Toxicological Data for 1,4-Diisopropylbenzene
| Endpoint | Value | Species | Test Guideline | Source(s) |
| Acute Oral Toxicity (LD50) | > 3200 mg/kg | Rat | OECD 401 | [9][12][13] |
| Acute Dermal Toxicity (LD50) | 1100 mg/kg (ATE) | - | - | [12] |
| Acute Inhalation Toxicity (LC50/4h) | 11 mg/L (ATE) | - | - | [12] |
| Skin Corrosion/Irritation | Irritating to skin | Guinea pig | OECD 404 | [9] |
| Serious Eye Damage/Irritation | Causes serious eye irritation | - | - | [11] |
| Respiratory Irritation | May cause respiratory irritation | - | - | [1][11] |
Section 2: Hazard Identification and Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 1,4-DIPB is classified with the following hazards:
-
Flammable liquids (Category 4), H227: Combustible liquid.[2]
-
Skin irritation (Category 2), H315: Causes skin irritation.[1][2]
-
Eye irritation (Category 2), H319: Causes serious eye irritation.[11]
-
Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation, H335: May cause respiratory irritation.[1]
-
Hazardous to the aquatic environment, long-term hazard (Category 1), H410: Very toxic to aquatic life with long lasting effects.[9]
Section 3: Experimental Protocols
The toxicological data presented in this guide are derived from standardized testing methodologies. Below are summaries of the key experimental protocols referenced.
OECD Test Guideline 401: Acute Oral Toxicity
This guideline details a method for assessing the acute toxic effects of a substance administered orally.[9]
-
Principle: The test substance is administered in graduated doses to groups of fasted animals (typically rats), with one dose level per group.[9]
-
Procedure:
-
Dose Selection: Doses are chosen to elicit a range of toxic effects, from no effect to mortality. A sighting study may be performed to determine the appropriate dose range.[9]
-
Administration: The substance is administered by gavage using a stomach tube or a suitable intubation cannula.[9]
-
Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.[9]
-
Necropsy: All animals, including those that die during the test and survivors at the end of the observation period, are subjected to a gross necropsy.[9]
-
-
Data Analysis: The LD50 (the statistically derived dose that is expected to cause death in 50% of the treated animals) is calculated.[9]
OECD Test Guideline 404: Acute Dermal Irritation/Corrosion
This guideline describes a procedure for assessing the potential of a substance to cause skin irritation or corrosion.[4][8][10]
-
Principle: A single dose of the test substance is applied to a small area of the skin of an animal (typically an albino rabbit).[4]
-
Procedure:
-
Application: 0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) of the test substance is applied to a small area of clipped skin and covered with a gauze patch.[4]
-
Exposure: The exposure period is typically 4 hours.[4]
-
Observation: The skin is examined for erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours) after patch removal. Observations may continue for up to 14 days to assess the reversibility of any effects.[4]
-
-
Data Analysis: The severity of skin reactions is scored and used to classify the substance's irritation potential.[4]
Section 4: Safe Handling and Emergency Procedures
Strict adherence to safety protocols is paramount when working with 1,4-DIPB to minimize exposure and mitigate risks.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical splash goggles or a face shield that complies with approved standards such as EN166 (EU) or NIOSH (US).[11][14]
-
Hand Protection: Chemical-resistant, impervious gloves (e.g., nitrile rubber) should be worn.[9][14] Breakthrough time and glove thickness should be considered based on the specific laboratory conditions.
-
Body Protection: Wear a lab coat, and in cases of potential significant exposure, chemical-resistant aprons or suits may be necessary.[2][14]
-
Respiratory Protection: In well-ventilated areas, respiratory protection may not be required. However, if vapors or mists are generated, a respirator with an appropriate filter (e.g., Type ABEK) must be used in accordance with a respiratory protection program.[9][14]
Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood, to keep airborne concentrations below exposure limits.[11][14]
-
Use spark-proof tools and explosion-proof equipment due to the combustible nature of the substance.[14]
-
Ensure eyewash stations and safety showers are readily accessible.[11]
First-Aid Measures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[11]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[11]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give small quantities of water to drink. Seek immediate medical attention.[14]
Fire-Fighting Measures
-
Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), water spray (fog), or alcohol-resistant foam.[11][14][15] Do not use a solid water stream as it may scatter and spread the fire.
-
Specific Hazards: The substance is combustible and may form explosive mixtures with air upon intense heating.[9] Vapors are heavier than air and may travel to a source of ignition and flash back.[9] Decomposition products may include carbon monoxide and carbon dioxide.[14]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[11][14]
Accidental Release Measures
-
Personal Precautions: Evacuate unnecessary personnel. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Remove all sources of ignition.[9][14]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains, sewers, or waterways.[9][14]
-
Containment and Cleanup: Absorb the spillage with a non-combustible, inert absorbent material (e.g., sand, earth, vermiculite) and place it in a suitable, labeled container for disposal.[14]
Section 5: Toxicological Mechanisms and Signaling Pathways
While specific studies on the toxicological signaling pathways of 1,4-DIPB are limited, its structural similarity to other aromatic hydrocarbons, such as benzene, allows for the postulation of a potential mechanism of action. The metabolism of many aromatic hydrocarbons is known to be mediated by the cytochrome P450 (CYP) family of enzymes.[2][14] This metabolic activation can lead to the formation of reactive intermediates, which in turn can induce oxidative stress.
Hypothetical Signaling Pathway for 1,4-DIPB-Induced Oxidative Stress
The following diagram illustrates a hypothetical signaling pathway for the potential induction of oxidative stress by 1,4-DIPB, based on the known mechanisms of similar aromatic compounds.
Caption: Hypothetical pathway of 1,4-DIPB-induced cellular toxicity.
This proposed pathway suggests that upon entering the cell, 1,4-DIPB is metabolized by cytochrome P450 enzymes into reactive metabolites. These metabolites can then lead to an increase in reactive oxygen species (ROS), causing oxidative stress and subsequent cellular damage. This damage may, in turn, activate stress-related signaling pathways, potentially leading to inflammation and apoptosis. It is crucial to note that this is a theoretical model, and further research is required to elucidate the specific molecular mechanisms of 1,4-DIPB toxicity.
Experimental Workflow for Assessing In Vitro Cytotoxicity
To investigate the potential cytotoxic effects of 1,4-DIPB, a typical experimental workflow would involve the following steps:
Caption: A typical workflow for in vitro cytotoxicity assessment.
This workflow outlines the key stages, from cell culture and treatment to the application of various assays to measure cell viability, ROS production, and apoptosis, culminating in data analysis to determine the substance's cytotoxic potential.
Section 6: Conclusion
The safe handling of 1,4-diisopropylbenzene in a research and development setting necessitates a comprehensive understanding of its hazards and the implementation of rigorous safety protocols. This guide provides the foundational knowledge for researchers, scientists, and drug development professionals to work with this compound responsibly. By adhering to the outlined procedures for personal protection, engineering controls, and emergency response, the risks associated with 1,4-DIPB can be effectively managed. Further research into the specific toxicological mechanisms of 1,4-DIPB is warranted to refine safety protocols and enhance our understanding of its biological effects.
References
- 1. oecd.org [oecd.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. oecd.org [oecd.org]
- 5. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]
- 6. search.library.nyu.edu [search.library.nyu.edu]
- 7. Vapor Pressure Testing: A Comprehensive Guide - zeal [zealinstruments.com]
- 8. oecd.org [oecd.org]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. catalog.labcorp.com [catalog.labcorp.com]
- 11. Metabolic activation of polycyclic aromatic hydrocarbons to carcinogens by cytochromes P450 1A1 and1B1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Opportunities for reduction in acute toxicity testing via improved design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
- 14. Metabolic activation of polycyclic aromatic hydrocarbons to carcinogens by cytochromes P450 1A1 and 1B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Exposure to an environmental mixture of polycyclic aromatic hydrocarbons (PAHs) induces hepatic cytochrome P450 enzymes in mice - PMC [pmc.ncbi.nlm.nih.gov]
The Evolving Chemistry of Diisopropenylbenzene: A Technical Guide
Introduction
Diisopropenylbenzene (DIB), a key monomer in the synthesis of specialty polymers, has a rich history intertwined with the advancement of industrial petrochemical processes and polymer science. Initially emerging as a byproduct of cumene production, its unique reactivity, characterized by two isopropenyl groups, has paved the way for its use in a diverse range of applications, from high-performance resins to advanced coatings and sealants. This technical guide provides an in-depth exploration of the historical development of diisopropenylbenzene chemistry, detailing its synthesis, polymerization methodologies, and evolving applications. The content is tailored for researchers, scientists, and professionals in chemical and materials science, offering a comprehensive overview of this versatile aromatic monomer.
Historical Context and Early Developments
The story of diisopropenylbenzene begins with the rise of the cumene process for the production of phenol and acetone. In this process, benzene is alkylated with propylene, which can lead to the formation of di- and tri-substituted products, including diisopropylbenzenes, alongside the primary monosubstituted cumene.[1] Initially, these di-substituted isomers were considered byproducts with limited utility. Early investigations into divinylic monomers, such as the structurally related divinylbenzene, were primarily focused on their potent ability to form highly crosslinked, insoluble polymer networks.[1] This characteristic established their role as effective crosslinking agents in the manufacturing of thermosets and polymer resins. The initial understanding was that the presence of two reactive vinyl groups would inevitably lead to extensive branching and gelation.[1] The study of diisopropenylbenzene and its isomers evolved from this context, with researchers first exploring its potential as a crosslinker before uncovering its more nuanced and controllable polymerization behaviors.[1]
Synthesis of Diisopropenylbenzene
The primary industrial route to diisopropenylbenzene is the dehydrogenation of diisopropylbenzene.[1][2] This process typically involves passing diisopropylbenzene vapor over a heated catalyst. The choice of catalyst and reaction conditions significantly influences the selectivity and yield of the desired diisopropenylbenzene isomer.
Experimental Protocol: Dehydrogenation of Diisopropylbenzene
Objective: To synthesize diisopropenylbenzene by the catalytic dehydrogenation of diisopropylbenzene.
Materials:
-
Diisopropylbenzene (meta- or para-isomer)
-
Iron oxide-based catalyst
-
Inert gas (e.g., nitrogen or argon)
Apparatus:
-
Fixed-bed reactor tube
-
Tube furnace with temperature controller
-
Vaporizer
-
Condenser
-
Collection flask
-
Gas flow controllers
Procedure:
-
Pack the fixed-bed reactor tube with the iron oxide-based catalyst.
-
Purge the system with an inert gas to remove air.
-
Heat the reactor to the desired temperature, typically in the range of 380–420°C.[1]
-
Vaporize the diisopropylbenzene and feed it into the reactor along with a stream of inert gas. Sub-atmospheric pressures are often favored to enhance the dehydrogenation kinetics.[1]
-
The gaseous product stream exiting the reactor is passed through a condenser to liquefy the diisopropenylbenzene and any unreacted diisopropylbenzene.
-
Collect the liquid product in a collection flask.
-
The crude product can be purified by continuous distillation to separate the diisopropenylbenzene from unreacted starting material and byproducts.[2]
Note: This is a generalized procedure. Specific industrial processes may vary in terms of catalyst composition, operating temperature, pressure, and purification methods.
Logical Relationship: Synthesis of Diisopropenylbenzene
Caption: Synthesis of Diisopropenylbenzene via Dehydrogenation.
Physicochemical Properties of Diisopropenylbenzene Isomers
Diisopropenylbenzene exists as three isomers: ortho-, meta-, and para-. The meta- and para-isomers are the most common and have been more extensively studied. Their physical and chemical properties are summarized in the table below.
| Property | meta-Diisopropenylbenzene | para-Diisopropenylbenzene |
| Molecular Formula | C₁₂H₁₄ | C₁₂H₁₄ |
| Molecular Weight | 158.24 g/mol | 158.24 g/mol |
| Appearance | Clear light yellow liquid | Colorless solid |
| Boiling Point | 231 °C | 210.3 °C[3] |
| Melting Point | - | 62-63 °C[4] |
| Density | 0.925 g/mL at 25 °C | 0.8568 g/cm³ at 20 °C[3] |
| Solubility in Water | Insoluble | Insoluble[3] |
Polymerization of Diisopropenylbenzene
A significant portion of the research on diisopropenylbenzene has focused on its polymerization behavior. Unlike divinylbenzene, which readily forms crosslinked networks, diisopropenylbenzene can undergo more controlled polymerization to yield soluble, linear polymers under specific conditions. This is attributed to the difference in reactivity between its two isopropenyl groups.
Free Radical Polymerization
Conventional free radical polymerization of diisopropenylbenzene can be initiated by thermal initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN).[5] The process follows the classic steps of initiation, propagation, and termination.[5] However, due to the presence of two reactive groups, crosslinking can occur, potentially leading to gel formation.[5] More advanced techniques have been developed to produce substantially linear polymers by carrying out the polymerization in the presence of a chain-transfer catalyst, such as a cobalt complex, at temperatures between 60°C and 160°C.[1] This method can achieve high conversions while minimizing crosslinking.[1]
Objective: To synthesize poly(diisopropenylbenzene) via free radical polymerization.
Materials:
-
Diisopropenylbenzene (inhibitor removed)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
-
Solvent (e.g., toluene, benzene)
-
Chain-transfer agent (optional, for linear polymers, e.g., cobalt complex)
-
Inert gas (e.g., nitrogen or argon)
Apparatus:
-
Reaction flask with a condenser and magnetic stirrer
-
Heating mantle with temperature controller
-
Inert gas inlet and outlet
Procedure:
-
Purify the diisopropenylbenzene monomer to remove any inhibitors.
-
In the reaction flask, dissolve the diisopropenylbenzene and the free radical initiator (and chain-transfer agent, if used) in the solvent.
-
Purge the flask with an inert gas for at least 30 minutes to remove oxygen.
-
Heat the reaction mixture to the desired temperature (typically 60-80°C for AIBN) under a continuous inert gas flow.
-
Allow the polymerization to proceed for the desired time. The viscosity of the solution will increase as the polymer forms.
-
To terminate the reaction, cool the flask to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol).
-
Filter the precipitated polymer and wash it with the non-solvent to remove any unreacted monomer and initiator.
-
Dry the polymer under vacuum to a constant weight.
Workflow: Free Radical Polymerization
Caption: Free Radical Polymerization Workflow.
Cationic Polymerization
Cationic polymerization of diisopropenylbenzene is typically initiated by Lewis acids (e.g., TiCl₄, SnCl₄) or Brønsted acids.[6][7] This method is particularly interesting because it can lead to the formation of poly(indane) structures through an intramolecular cyclization reaction. This cyclization contributes to the high thermal stability of the resulting polymers. "Living" cationic polymerization, which minimizes termination and chain transfer, can be achieved using specific initiator systems, allowing for the synthesis of polymers with controlled molecular weights.
Objective: To synthesize poly(diisopropenylbenzene) via cationic polymerization.
Materials:
-
Diisopropenylbenzene (purified and dried)
-
Lewis acid initiator (e.g., titanium tetrachloride, TiCl₄)
-
Dry solvent (e.g., dichloromethane)
-
Quenching agent (e.g., methanol)
-
Inert gas (e.g., nitrogen or argon)
Apparatus:
-
Dry reaction flask with a septum and magnetic stirrer
-
Syringes for transferring dry liquids
-
Low-temperature bath (e.g., dry ice/acetone)
-
Inert gas line
Procedure:
-
Thoroughly dry all glassware and purge with an inert gas.
-
In the reaction flask, dissolve the diisopropenylbenzene in the dry solvent under an inert atmosphere.
-
Cool the solution to the desired low temperature (e.g., -78°C).
-
Using a syringe, add the Lewis acid initiator dropwise to the stirred solution.
-
Allow the polymerization to proceed for the specified time.
-
Quench the reaction by adding a small amount of methanol.
-
Allow the mixture to warm to room temperature.
-
Precipitate the polymer by pouring the solution into a large volume of a non-solvent (e.g., methanol).
-
Filter, wash, and dry the polymer as described for free radical polymerization.
Signaling Pathway: Cationic Polymerization and Cyclization
Caption: Cationic Polymerization and Intramolecular Cyclization.
Anionic Polymerization
Anionic polymerization of diisopropenylbenzene offers a high degree of control over the polymer architecture, allowing for the synthesis of linear polymers with predictable molecular weights and narrow molecular weight distributions.[5] This method is typically carried out at low temperatures in a polar solvent like tetrahydrofuran (THF) using organometallic initiators such as alkyllithiums.[5] A key feature of the anionic polymerization of DIB is the significant difference in reactivity between the two isopropenyl groups, which allows for the selective polymerization of one group while leaving the other as a pendant double bond.[8] This creates a linear polymer with reactive sites along the backbone, which can be used for subsequent grafting reactions.[8]
Objective: To synthesize linear poly(diisopropenylbenzene) with pendant vinyl groups via living anionic polymerization.
Materials:
-
Diisopropenylbenzene (highly purified and dried)
-
Anionic initiator (e.g., sec-butyllithium)
-
Dry polar solvent (e.g., tetrahydrofuran, THF)
-
Degassed methanol for termination
-
High-vacuum line and glassware
Apparatus:
-
Schlenk line or glovebox for inert atmosphere operations
-
Reaction flask with a break-seal for monomer addition
-
Magnetic stirrer
-
Low-temperature bath
Procedure:
-
Rigorously purify the solvent and monomer to remove any protic impurities.
-
Assemble the reaction apparatus under high vacuum and flame-dry the glassware.
-
Distill the purified solvent into the reaction flask under vacuum.
-
Cool the solvent to the desired low temperature (e.g., -78°C).
-
Introduce the initiator via syringe or ampoule.
-
Add the purified monomer to the initiator solution through a break-seal to initiate polymerization.
-
Allow the polymerization to proceed for the desired time.
-
Terminate the living polymer chains by adding degassed methanol.
-
Isolate the polymer by precipitation in a non-solvent, followed by filtration and drying under vacuum.
Evolution of Applications
The unique properties of diisopropenylbenzene and its polymers have led to a wide range of applications that have evolved with our understanding of its chemistry.
-
Crosslinking Agent: In its early applications, DIB was used similarly to divinylbenzene as a crosslinking agent to improve the mechanical and thermal properties of polymers. It is still used in the production of ion-exchange resins and other crosslinked polymer networks.
-
Adhesives and Sealants: The high softening point and thermal stability of polymers derived from DIB make them valuable in the formulation of adhesives and sealants.[5][9]
-
Coatings: Linear polymers of DIB can be used in coatings to provide good thermal stability and chemical resistance.
-
Polymer Modification: The pendant isopropenyl groups in linear poly(diisopropenylbenzene) serve as reactive handles for post-polymerization modification, allowing for the synthesis of graft copolymers with tailored properties.
-
High-Performance Materials: The development of controlled polymerization techniques has enabled the use of DIB in the synthesis of advanced materials with well-defined architectures, such as block copolymers and star polymers.
Conclusion
The chemistry of diisopropenylbenzene has progressed significantly from its origins as a byproduct of the cumene process. Initial perceptions of DIB as solely a crosslinking agent have given way to a more sophisticated understanding of its polymerization capabilities. Through the development of controlled free radical, cationic, and anionic polymerization methods, researchers have been able to synthesize a variety of polymer architectures, from highly crosslinked networks to well-defined linear polymers with reactive pendant groups. This versatility has cemented diisopropenylbenzene's role as a valuable monomer in the production of a wide array of materials, including adhesives, coatings, and advanced functional polymers. As the demand for high-performance materials continues to grow, the rich and evolving chemistry of diisopropenylbenzene will undoubtedly continue to be a fertile ground for innovation.
References
- 1. 1,4-Diisopropenylbenzene | 1605-18-1 | Benchchem [benchchem.com]
- 2. US4755627A - Process for the synthesis and purification of diisopropenylbenzene - Google Patents [patents.google.com]
- 3. 1,4-Diisopropylbenzene | C12H18 | CID 7486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 6. US7402646B2 - Polymerization of diisopropenylbenzene - Google Patents [patents.google.com]
- 7. pslc.ws [pslc.ws]
- 8. researchgate.net [researchgate.net]
- 9. 360iresearch.com [360iresearch.com]
An In-depth Technical Guide to the Isomers of Diisopropenylbenzene: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diisopropenylbenzene (DIPB) is an aromatic hydrocarbon with the chemical formula C₁₂H₁₄, existing as three positional isomers: 1,2- (ortho), 1,3- (meta), and 1,4- (para).[1] These isomers are of significant interest in polymer chemistry and materials science due to the presence of two reactive isopropenyl groups, which allow for polymerization and cross-linking.[2][3] This technical guide provides a comprehensive overview of the isomers of diisopropenylbenzene, focusing on their physical and chemical properties, synthesis, characterization, and polymerization behavior.
Physical and Chemical Properties
The physical properties of the diisopropenylbenzene isomers are crucial for their handling, purification, and application. While extensive data is available for the 1,3- and 1,4-isomers, detailed experimental data for the 1,2-isomer is less common in the literature. The properties of the saturated precursors, diisopropylbenzenes, are also included for comparison.
| Property | 1,2-Diisopropenylbenzene | 1,3-Diisopropenylbenzene | 1,4-Diisopropenylbenzene |
| CAS Number | Not available | 3748-13-8[4] | 1605-18-1[5] |
| Molecular Weight | 158.24 g/mol [4] | 158.24 g/mol [4] | 158.24 g/mol [5] |
| Appearance | - | Colorless to light yellow liquid[4] | White solid[5] |
| Melting Point | - | -40 °C[6] | 65 °C[5] |
| Boiling Point | - | 231 °C[6] | 239.9 °C[5] |
| Density | - | 0.925 g/mL at 25 °C[6] | - |
| Refractive Index | - | n20/D 1.556[6] | - |
| Property | 1,2-Diisopropylbenzene | 1,3-Diisopropylbenzene | 1,4-Diisopropylbenzene |
| CAS Number | 577-55-9[7][8] | 99-62-7[9] | 100-18-5 |
| Molecular Weight | 162.27 g/mol [7] | 162.28 g/mol [9] | 162.27 g/mol |
| Appearance | Colorless liquid[8] | Colorless liquid | Colorless liquid |
| Melting Point | -57 °C[7] | -63 °C[9] | -17 °C |
| Boiling Point | 204 °C[7] | 203.8 °C[9] | 210 °C |
| Density | 0.8701 g/mL[7] | - | 0.857 g/mL at 25 °C |
| Refractive Index | 1.4960[7] | - | n20/D 1.489 |
Synthesis of Diisopropenylbenzene Isomers
The primary industrial synthesis of diisopropenylbenzene isomers involves the dehydrogenation of the corresponding diisopropylbenzene precursors.[10][11] Alternative laboratory-scale syntheses, such as the Wittig reaction, can also be employed.
Experimental Protocol: Dehydrogenation of Diisopropylbenzene
This protocol describes a general procedure for the gas-phase dehydrogenation of diisopropylbenzene.
Materials:
-
Diisopropylbenzene isomer (1,2-, 1,3-, or 1,4-)
-
Solid catalyst (e.g., iron oxide-based, chromium-free catalyst)[10]
-
Steam generator
-
High-temperature tube furnace reactor
-
Condensation and collection system
Procedure:
-
Pack the tube furnace reactor with the solid dehydrogenation catalyst.
-
Heat the reactor to the desired temperature, typically between 500-650 °C.[10]
-
Generate steam and mix it with the diisopropylbenzene isomer feed. The weight ratio of steam to diisopropylbenzene is typically in the range of 3 to 60.[10]
-
Introduce the vapor-phase mixture of diisopropylbenzene and steam into the heated reactor over the catalyst bed.
-
The dehydrogenation reaction occurs, producing the corresponding diisopropenylbenzene isomer and hydrogen gas.
-
The product stream is cooled to condense the organic and aqueous phases.
-
Separate the organic phase, which contains the diisopropenylbenzene isomer, unreacted diisopropylbenzene, and byproducts.
-
Purify the diisopropenylbenzene isomer from the mixture by fractional distillation.[11]
Experimental Protocol: Synthesis via Wittig Reaction
This protocol outlines a general laboratory synthesis of diisopropenylbenzenes from the corresponding diacetylbenzenes using a Wittig reaction.
Materials:
-
Diacetylbenzene isomer (1,2-, 1,3-, or 1,4-)
-
Methyltriphenylphosphonium bromide
-
Strong base (e.g., n-butyllithium or sodium hydroxide)[12]
-
Anhydrous solvent (e.g., tetrahydrofuran or dichloromethane)[12]
-
Reaction vessel with inert atmosphere capabilities
-
Separatory funnel
-
Purification supplies (e.g., silica gel for column chromatography)
Procedure:
-
In a reaction vessel under an inert atmosphere, suspend methyltriphenylphosphonium bromide in the anhydrous solvent.
-
Add the strong base to the suspension to form the phosphorus ylide (Wittig reagent).
-
Dissolve the diacetylbenzene isomer in the anhydrous solvent and add it to the ylide solution.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by a suitable technique like thin-layer chromatography.
-
Quench the reaction by adding water.
-
Extract the organic product into a suitable solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water and brine, then dry it over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Remove the solvent under reduced pressure.
-
Purify the crude diisopropenylbenzene isomer by column chromatography on silica gel.
Characterization of Diisopropenylbenzene Isomers
The synthesized diisopropenylbenzene isomers can be characterized using various spectroscopic and chromatographic techniques.
Experimental Protocol: GC-MS Analysis
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Capillary column suitable for aromatic hydrocarbon separation (e.g., HP-5MS).[13]
Sample Preparation:
-
Dissolve a small amount of the diisopropenylbenzene sample in a volatile organic solvent (e.g., dichloromethane or hexane).
-
If necessary, dilute the sample to an appropriate concentration for GC-MS analysis.
GC-MS Parameters:
-
Injection Mode: Splitless[13]
-
Injector Temperature: 250-300 °C
-
Oven Temperature Program: Start at a lower temperature (e.g., 50-60 °C) and ramp up to a higher temperature (e.g., 280-300 °C) to ensure good separation of isomers and any impurities.
-
Carrier Gas: Helium at a constant flow rate.[13]
-
MS Ionization Mode: Electron Ionization (EI) at 70 eV.[13]
-
Mass Range: Scan a mass range appropriate for the molecular ion and expected fragments (e.g., m/z 40-300).
Data Analysis:
-
Identify the peaks in the total ion chromatogram.
-
Analyze the mass spectrum of each peak to confirm the molecular weight and fragmentation pattern consistent with diisopropenylbenzene.
-
The retention times will differ for the three isomers, allowing for their separation and identification.
Spectroscopic Data
-
¹H NMR (1,3-Diisopropenylbenzene): The proton NMR spectrum of 1,3-diisopropenylbenzene shows distinct signals for the aromatic protons, the vinylic (=CH₂) protons, and the methyl (-CH₃) protons.[14]
-
¹³C NMR (1,3-Diisopropylbenzene): The carbon NMR of the precursor can be used as a reference for identifying the aromatic and isopropyl carbon signals.[9]
-
IR (1,3-Diisopropenylbenzene): The infrared spectrum will show characteristic peaks for C-H stretching of the aromatic ring and the vinyl groups, as well as C=C stretching of the double bonds and the aromatic ring.[15]
-
¹H NMR (1,4-Diisopropylbenzene): The proton NMR of the precursor shows characteristic signals for the aromatic and isopropyl protons.[16]
-
IR (1,4-Diisopropylbenzene): The infrared spectrum of the precursor provides reference peaks for the aromatic and isopropyl group vibrations.[17]
Polymerization of Diisopropenylbenzene Isomers
Diisopropenylbenzene isomers are valuable monomers in polymer synthesis, capable of undergoing both free-radical and anionic polymerization.
Free-Radical Polymerization
Mechanism: Free-radical polymerization proceeds through the classic steps of initiation, propagation, and termination.[18] An initiator, such as a peroxide or an azo compound, is used to generate free radicals. These radicals then react with the isopropenyl groups of the DIPB monomers to propagate the polymer chain. Due to the presence of two polymerizable groups, cross-linking can occur, leading to the formation of a polymer network.
Anionic Polymerization
Mechanism: Anionic polymerization of diisopropenylbenzene, particularly the 1,3- and 1,4-isomers, can lead to the formation of polymers with a more controlled structure.[3][19] Under certain conditions, the polymerization can proceed in a "living" manner, where termination and chain transfer reactions are minimized.[5] This allows for the synthesis of polymers with well-defined molecular weights and architectures. The reaction is typically initiated by an organolithium compound in a polar aprotic solvent like tetrahydrofuran (THF) at low temperatures.[5]
Experimental Protocol: Anionic Polymerization of this compound
This protocol is a generalized procedure for the living anionic polymerization of this compound.
Materials:
-
This compound, purified and dried
-
Anhydrous tetrahydrofuran (THF)
-
Anionic initiator (e.g., sec-butyllithium)
-
High-vacuum polymerization apparatus with break-seals[8]
Procedure:
-
Assemble and flame-dry the high-vacuum polymerization apparatus.
-
Introduce the purified this compound and anhydrous THF into the apparatus under high vacuum.
-
Cool the reaction vessel to a low temperature, typically -78 °C.[5]
-
Introduce the anionic initiator via a break-seal to initiate the polymerization. A color change is often observed upon initiation.
-
Allow the polymerization to proceed for the desired amount of time.
-
Terminate the living polymer chains by adding a quenching agent, such as degassed methanol.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol).
-
Collect the polymer by filtration and dry it under vacuum.
Applications
The unique properties of diisopropenylbenzene isomers and their resulting polymers make them suitable for a variety of applications, including:
-
Cross-linking agents: In the production of thermosets and polymer resins.
-
Monomers for specialty polymers: The synthesis of polymers with high thermal stability and specific mechanical properties.
-
Intermediates in organic synthesis: For the production of other specialty chemicals.[2]
Conclusion
The isomers of diisopropenylbenzene are versatile monomers with significant potential in polymer and materials science. While the 1,3- and 1,4-isomers have been well-characterized, further research is needed to fully elucidate the properties and reactivity of the 1,2-isomer. The ability to control the polymerization of these monomers opens up possibilities for the design and synthesis of novel polymeric materials with tailored properties for a wide range of applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. US7402646B2 - Polymerization of diisopropenylbenzene - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. 1,3-Diisopropenylbenzene | C12H14 | CID 77353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 1,3-DIISOPROPENYLBENZENE | 3748-13-8 [chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. scribd.com [scribd.com]
- 9. spectrabase.com [spectrabase.com]
- 10. JP2000327596A - Dehydrogenation of diisopropylbenzene - Google Patents [patents.google.com]
- 11. US4755627A - Process for the synthesis and purification of diisopropenylbenzene - Google Patents [patents.google.com]
- 12. yunus.hacettepe.edu.tr [yunus.hacettepe.edu.tr]
- 13. tdi-bi.com [tdi-bi.com]
- 14. shahucollegelatur.org.in [shahucollegelatur.org.in]
- 15. 1,3-DIISOPROPENYLBENZENE(3748-13-8) IR Spectrum [m.chemicalbook.com]
- 16. 1,4-DIISOPROPYLBENZENE(100-18-5) 1H NMR [m.chemicalbook.com]
- 17. spectrabase.com [spectrabase.com]
- 18. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Pure Chemical Corporation [specchem-wako.fujifilm.com]
- 19. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Fundamental Reaction Mechanisms of 1,4-Diisopropenylbenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-Diisopropenylbenzene (p-DIPB) is a versatile aromatic monomer capable of undergoing a variety of chemical transformations, making it a valuable building block in polymer chemistry and organic synthesis. This guide provides a comprehensive overview of the fundamental reaction mechanisms of p-DIPB, with a focus on its polymerization behavior, hydrogenation, and electrophilic substitution reactions. Detailed experimental protocols, quantitative data, and visual representations of reaction pathways are presented to facilitate a deeper understanding and practical application of its chemistry.
Introduction
This compound is a difunctional monomer characterized by a benzene ring substituted with two isopropenyl groups at the para position. The presence of two reactive double bonds allows for the formation of diverse polymeric structures, including linear chains, branched architectures, and cross-linked networks. Furthermore, the aromatic ring is susceptible to electrophilic attack, and the isopropenyl groups can be saturated via hydrogenation. This combination of reactive sites makes p-DIPB a subject of significant interest in materials science and as an intermediate in the synthesis of fine chemicals.
Polymerization Reactions
The isopropenyl groups of this compound are amenable to various polymerization techniques, each yielding polymers with distinct properties.
Anionic Polymerization
Living anionic polymerization of p-DIPB offers exceptional control over the polymer architecture, leading to the synthesis of well-defined linear polymers with predictable molecular weights and narrow molecular weight distributions.[1] A key feature of this method is the selective polymerization of one isopropenyl group, leaving the other as a pendant reactive handle for further functionalization.[1][2]
Mechanism:
The anionic polymerization of p-DIPB is typically initiated by an organolithium reagent in the presence of a potassium alkoxide in a polar aprotic solvent like tetrahydrofuran (THF) at low temperatures.[1] The mechanism proceeds through initiation, propagation, and termination steps.
References
Commercial Production of 1,4-Diisopropenylbenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-Diisopropenylbenzene (1,4-DIPEB) is a valuable monomer and chemical intermediate utilized in the synthesis of a variety of polymers and specialty chemicals. Its commercial production is primarily achieved through the catalytic dehydrogenation of 1,4-diisopropylbenzene (1,4-DIPB). This technical guide provides an in-depth overview of the core commercial production methods, including detailed experimental protocols, quantitative data analysis, and mechanistic insights. An alternative laboratory-scale synthesis is also presented. The information is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the manufacturing processes for this important compound.
Primary Commercial Production Method: Catalytic Dehydrogenation of 1,4-Diisopropylbenzene
The dominant industrial route to this compound is the gas-phase dehydrogenation of 1,4-diisopropylbenzene.[1][2] This endothermic process is typically carried out at elevated temperatures in the presence of a heterogeneous catalyst and steam.[3]
Process Overview
The overall workflow for the commercial production of this compound via dehydrogenation involves several key stages: preparation of the precursor 1,4-diisopropylbenzene, the catalytic dehydrogenation reaction, and subsequent purification of the final product.
Synthesis of the Precursor: 1,4-Diisopropylbenzene
1,4-Diisopropylbenzene is typically produced by the alkylation of benzene or cumene with propylene in the presence of an acid catalyst.[4]
Catalytic Dehydrogenation: Experimental Protocol
While specific industrial protocols are proprietary, the following is a generalized procedure based on patent literature.
Materials:
-
1,4-Diisopropylbenzene (1,4-DIPB)
-
Iron-based catalyst (e.g., iron oxide promoted with potassium and magnesium compounds)[3]
-
Steam
Equipment:
-
Fixed-bed catalytic reactor
-
High-temperature furnace
-
Steam generator
-
Condenser
-
Separation and purification system (e.g., continuous distillation column)
Procedure:
-
Catalyst Bed Preparation: The fixed-bed reactor is loaded with a supported iron-based catalyst. A common composition includes iron oxide, potassium oxide, and magnesium oxide.[3]
-
Reaction Conditions: The catalyst bed is heated to a temperature in the range of 500-650°C.[3] A mixture of 1,4-diisopropylbenzene vapor and steam is passed through the reactor. The steam acts as a heat carrier and helps to prevent coke formation on the catalyst.
-
Product Collection: The reaction mixture exiting the reactor, containing this compound, unreacted 1,4-diisopropylbenzene, and various byproducts, is cooled and condensed.
-
Purification: The crude product is then purified, typically by continuous fractional distillation, to separate the desired this compound from byproducts and unreacted starting material.[2]
Quantitative Data
The following tables summarize key quantitative data for the catalytic dehydrogenation process.
Table 1: Reaction Conditions for Dehydrogenation of 1,4-Diisopropylbenzene
| Parameter | Value | Reference |
| Temperature | 500 - 650 °C | [3] |
| Catalyst | Iron compound, Potassium compound, Magnesium compound | [3] |
| Steam to Hydrocarbon Ratio (wt/wt) | 10:1 to 50:1 | [5] |
Table 2: Catalyst Composition
| Component | Function | Reference |
| Iron Oxide (Fe₂O₃) | Primary active component | [6] |
| Potassium Oxide (K₂O) | Promoter | [6] |
| Magnesium Oxide (MgO) | Support and promoter | [1] |
Reaction Mechanism
The dehydrogenation of 1,4-diisopropylbenzene over a metal oxide catalyst is believed to proceed through a series of surface-mediated steps.
The reaction is initiated by the adsorption of the 1,4-diisopropylbenzene molecule onto the active sites of the catalyst. This is followed by the sequential cleavage of two C-H bonds from one of the isopropyl groups, forming a surface-bound intermediate and releasing hydrogen atoms that subsequently combine and desorb as molecular hydrogen. This process is then repeated on the second isopropyl group.
Alternative Synthesis: Bromination and Dehydrobromination
An alternative, laboratory-scale synthesis of this compound involves the bromination of 1,4-diisopropylbenzene followed by dehydrobromination.
Experimental Protocol
Step 1: Synthesis of 1,4-bis(1-bromo-1-methylethyl)benzene
Materials:
-
1,4-Diisopropylbenzene
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄)
-
Pyridine
Equipment:
-
Reaction flask
-
Stirrer
-
Light source (e.g., floodlight)
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Dissolve 1,4-diisopropylbenzene in carbon tetrachloride in a reaction flask under a nitrogen atmosphere.
-
Add N-bromosuccinimide portion-wise to the stirred mixture while irradiating with a floodlight.
-
Maintain the reaction temperature at approximately 25°C with cooling.
-
After the reaction is complete (typically 1.5 hours), filter the mixture to remove the succinimide byproduct.
-
Remove the carbon tetrachloride from the filtrate by distillation under reduced pressure to yield crude 1,4-bis(1-bromo-1-methylethyl)benzene.
Step 2: Synthesis of this compound
Procedure:
-
Dissolve the crude 1,4-bis(1-bromo-1-methylethyl)benzene in pyridine.
-
Reflux the mixture with stirring for approximately 15 minutes.
-
Cool the mixture and pour it into cold water to precipitate the product.
-
Collect the precipitate by filtration and wash with water.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Quantitative Data
Table 3: Yields for the Bromination-Dehydrobromination Synthesis
| Step | Product | Yield |
| Bromination | Crude 1,4-bis(1-bromo-1-methylethyl)benzene | ~95% |
| Dehydrobromination & Recrystallization | This compound | ~80% |
Purification and Quality Control
The final purity of this compound is critical for its use in polymerization and other chemical syntheses. The primary method for purification is continuous fractional distillation.[2] This process separates the desired product from unreacted starting materials and byproducts such as isopropylstyrene and divinylbenzene.[2] Quality control is typically performed using gas chromatography (GC) to determine the purity and identify any residual impurities.
Safety Considerations
The chemicals used in the production of this compound, such as benzene, propylene, and carbon tetrachloride, are hazardous and require appropriate handling and safety precautions. The high temperatures and pressures involved in the dehydrogenation process also necessitate robust engineering controls and safety protocols.
Conclusion
The commercial production of this compound is a well-established process primarily relying on the catalytic dehydrogenation of 1,4-diisopropylbenzene. The choice of catalyst and optimization of reaction conditions are crucial for achieving high yields and selectivity. Continuous distillation is an effective method for purifying the final product to the high degree required for its various applications. While an alternative synthesis route via bromination and dehydrobromination exists, it is more suited for laboratory-scale preparations. A thorough understanding of these production methods is essential for researchers and professionals working with this versatile chemical intermediate.
References
- 1. Potassium promotion of iron oxide dehydrogenation catalysts supported on magnesium oxide: 1. Preparation and characterization (Journal Article) | OSTI.GOV [osti.gov]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. chempap.org [chempap.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. JP2000327596A - Dehydrogenation of diisopropylbenzene - Google Patents [patents.google.com]
- 6. Dehydrogenation - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols: Living Anionic Polymerization of 1,4-Diisopropenylbenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the living anionic polymerization of 1,4-diisopropenylbenzene (p-DIPB), yielding soluble, linear polymers with controlled molecular weights and narrow molecular weight distributions. This method is crucial for the synthesis of well-defined polymers with pendant isopropenyl groups, which can be further functionalized for various applications, including the development of novel materials and polymer architectures.
Introduction
The anionic polymerization of this compound presents a unique challenge due to the presence of two reactive isopropenyl groups. Uncontrolled polymerization can rapidly lead to cross-linking and the formation of insoluble gels. However, under specific conditions, a living polymerization can be achieved where only one of the two isopropenyl groups polymerizes, resulting in a soluble, linear polymer with a pendant isopropenyl group on each monomer unit.[1][2][3] This living nature allows for the synthesis of polymers with predictable molecular weights and low polydispersity, as well as the creation of block copolymers.[1][2]
A key factor in the successful living polymerization of p-DIPB is the use of a specifically designed initiator system at low temperatures.[1][2] An initiator prepared from oligo(α-methylstyryl)lithium and an excess of potassium tert-butoxide (KOtBu) in tetrahydrofuran (THF) at -78 °C has been shown to be effective.[1][2] These conditions suppress the unwanted side reaction of the propagating anion with the pendant isopropenyl groups, thus preventing branching and cross-linking.[1][2] The resulting living polymers are stable for extended periods at this low temperature.[1][2]
Data Presentation
The following tables summarize the quantitative data from representative living anionic polymerizations of this compound.
Table 1: Living Anionic Polymerization of this compound in THF at -78 °C
| Entry | Monomer (mmol) | Initiator (mmol) | [Monomer]/[Initiator] | Time (h) | Yield (%) | Mn (calc.) ( g/mol ) | Mn (obs.) ( g/mol ) | Mw/Mn |
| 1 | 1.0 | 0.02 | 50 | 1 | 95 | 7,900 | 7,620 | 1.03 |
| 2 | 1.0 | 0.01 | 100 | 2 | 98 | 15,800 | 15,500 | 1.02 |
| 3 | 1.0 | 0.005 | 200 | 4 | 96 | 31,600 | 31,500 | 1.03 |
Data adapted from Goseki et al., Macromolecules 2015, 48 (10), 3230–3238.[2] Mn (calc.) = ([Monomer]/[Initiator]) x (Monomer MW) + Initiator MW. Mn (obs.) and Mw/Mn determined by Size Exclusion Chromatography (SEC).
Experimental Protocols
This section details the methodology for the living anionic polymerization of this compound. All procedures should be carried out under a high-purity inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.
Materials
-
This compound (p-DIPB): Purified by sublimation or recrystallization.
-
Tetrahydrofuran (THF): Dried and distilled from a sodium/benzophenone ketyl under an inert atmosphere.
-
sec-Butyllithium (sec-BuLi): Titrated prior to use.
-
α-Methylstyrene: Purified by distillation under reduced pressure.
-
Potassium tert-butoxide (KOtBu): Sublimed under vacuum.
-
Methanol: Anhydrous, for termination.
Initiator Preparation: Oligo(α-methylstyryl)lithium with KOtBu
-
In a glass ampule under an inert atmosphere, add freshly distilled THF.
-
Cool the ampule to -78 °C using a dry ice/acetone bath.
-
Add a small amount of purified α-methylstyrene.
-
Add a calculated amount of sec-BuLi to initiate the oligomerization of α-methylstyrene. The solution should turn a characteristic red-orange color.
-
Allow the oligomerization to proceed for at least 30 minutes.
-
In a separate flask, dissolve a 2.7 to 5.0 molar excess of sublimed KOtBu relative to the lithium salt in anhydrous THF at room temperature.
-
Transfer the initiator solution to the polymerization reactor under an inert atmosphere.
Living Anionic Polymerization of this compound
-
Reactor Setup: A clean, dry, and well-sealed glass reactor equipped with a magnetic stir bar is placed under a high-purity inert atmosphere.
-
Solvent Addition: Anhydrous THF is transferred to the reactor via cannula.
-
Cooling: The reactor is cooled to -78 °C in a dry ice/acetone bath.
-
Initiator Addition: The prepared initiator solution (oligo(α-methylstyryl)lithium/KOtBu) is added to the cold THF.
-
Monomer Addition: A solution of purified this compound in anhydrous THF is added slowly to the initiator solution at -78 °C. The reaction mixture will typically develop a deep red color, indicating the presence of the living propagating anions.
-
Polymerization: The reaction is allowed to proceed at -78 °C with continuous stirring. The polymerization is typically rapid and can be complete within a few hours.[1]
-
Termination: The polymerization is terminated by the addition of a small amount of anhydrous methanol. The color of the reaction mixture will dissipate upon termination.
-
Polymer Isolation: The polymer is isolated by precipitation into a large excess of methanol. The precipitated polymer is then collected by filtration, washed with methanol, and dried under vacuum to a constant weight.
Characterization
-
Molecular Weight and Molecular Weight Distribution: Determined by Size Exclusion Chromatography (SEC) calibrated with polystyrene standards.
-
Polymer Structure: Confirmed by ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The presence of pendant isopropenyl groups can be verified by characteristic signals in the NMR spectrum.
Mandatory Visualization
Caption: Experimental workflow for the living anionic polymerization of this compound.
Signaling Pathways and Logical Relationships
The success of this protocol hinges on the specific combination of initiator, solvent, and temperature, which creates a kinetic environment that favors the selective polymerization of one isopropenyl group while suppressing side reactions.
Caption: Key factors influencing the living anionic polymerization of this compound.
References
Application Notes and Protocols: Free Radical Polymerization of 1,4-Diisopropenylbenzene with AIBN
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Diisopropenylbenzene (DIB) is a divinyl monomer that can be polymerized to produce crosslinked or, under specific conditions, linear polymers. The resulting polymers, featuring a phenyl backbone, offer potential applications in materials science, including the development of specialized polymer architectures and as precursors for functional materials. This document provides detailed protocols for the free radical polymerization of 1,4-DIB using azobisisobutyronitrile (AIBN) as a thermal initiator. The methodologies outlined are based on established principles of free radical polymerization and can be adapted for various research and development purposes.
Free radical polymerization of DIB proceeds through the classical steps of initiation, propagation, and termination. The thermal decomposition of AIBN generates free radicals that initiate the polymerization of the isopropenyl groups on the DIB monomer. Due to the bifunctional nature of DIB, the polymerization can lead to branched or crosslinked networks. However, by controlling reaction conditions, such as temperature and the use of chain transfer agents, it is possible to synthesize substantially linear polymers.
Data Presentation
The following table summarizes representative quantitative data for the free radical polymerization of divinyl monomers under controlled conditions. While specific data for the conventional free radical homopolymerization of 1,4-DIB with AIBN is not extensively reported in readily available literature, the data for a structurally related monomer, BN-vinylbiphenyl (BN-VBP), provides a useful reference for expected outcomes.
| Monomer | Initiator | Monomer/Initiator Ratio | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| BN-VBP | AIBN | 20:1 | THF | 70 | 24 | 96 | 19,200 | 86,000 | 4.48 |
| BN-VBP | AIBN | 40:1 | THF | 70 | 20 | >99 | 38,500 | 150,000 | 3.91 |
Data adapted from a study on a structurally similar monomer, BN-vinylbiphenyl, to provide an illustrative example of polymerization outcomes.[1]
Experimental Protocols
The following protocols describe the solution and bulk polymerization of this compound using AIBN as the initiator.
Protocol 1: Solution Polymerization of this compound
This protocol is adapted from a general method for the free radical polymerization of vinyl monomers.[1]
Materials:
-
This compound (DIB), purified
-
Azobisisobutyronitrile (AIBN), recrystallized
-
Anhydrous tetrahydrofuran (THF) or other suitable solvent (e.g., toluene, DMF)
-
Methanol (for precipitation)
-
Nitrogen or Argon gas, high purity
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Oil bath
Procedure:
-
Monomer and Initiator Preparation: In a Schlenk tube, add the desired amount of this compound and AIBN. A typical monomer-to-initiator molar ratio can range from 20:1 to 400:1, depending on the desired molecular weight.
-
Solvent Addition: Add the desired volume of anhydrous solvent (e.g., THF) to the Schlenk tube. The concentration of the monomer in the solvent can be adjusted as needed.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit free radical polymerization.
-
Polymerization: Place the sealed Schlenk tube in a preheated oil bath set to the desired reaction temperature (typically 60-80 °C for AIBN). Stir the reaction mixture for the specified time (e.g., 24 hours).
-
Termination: Terminate the polymerization by cooling the reaction vessel in an ice bath and exposing the contents to air.
-
Polymer Isolation: Precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent, such as cold methanol, while stirring.
-
Purification: Collect the precipitated polymer by filtration. Wash the polymer with fresh non-solvent to remove any unreacted monomer and initiator residues.
-
Drying: Dry the purified polymer under vacuum until a constant weight is achieved.
Protocol 2: Bulk Polymerization of this compound for Linear Polymers
This protocol is based on a patented method for producing substantially linear polymers of diisopropenylbenzenes. This method incorporates a chain transfer catalyst to control the polymer structure.
Materials:
-
This compound (DIB)
-
Free radical initiator (e.g., AIBN)
-
Chain transfer catalyst (e.g., a cobalt complex)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Reaction vessel with heating and stirring capabilities
Procedure:
-
Reaction Setup: Charge the reaction vessel with this compound and the chain transfer catalyst.
-
Initiator Addition: Add the free radical initiator (AIBN) to the reaction mixture.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas to remove oxygen.
-
Heating: Heat the reaction mixture to a temperature between 60 °C and 160 °C while stirring.
-
Reaction Monitoring: Continue heating until a high conversion of the monomer is achieved (typically >70%).
-
Polymer Isolation: After the desired conversion is reached, cool the reaction mixture and isolate the polymer. The isolation method will depend on the physical state of the polymer (e.g., precipitation in a non-solvent).
Visualizations
Reaction Mechanism
The following diagram illustrates the fundamental steps of AIBN-initiated free radical polymerization.
References
Application Notes and Protocols for 1,4-Diisopropenylbenzene as a Crosslinking Agent in Polymeric Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Diisopropenylbenzene (1,4-DIPB) is a versatile aromatic crosslinking agent utilized in the synthesis of a variety of polymers.[1] Its rigid structure and bifunctional nature, possessing two reactive isopropenyl groups, allow for the formation of three-dimensional polymer networks with enhanced thermal and mechanical properties. These crosslinked polymers find applications in diverse fields, including the development of advanced coatings, materials for organic electronics, and controlled drug delivery systems.[1][2][3] This document provides detailed application notes and experimental protocols for the use of 1,4-DIPB as a crosslinking agent in polymer synthesis and characterization.
Applications
Polymers crosslinked with 1,4-DIPB exhibit properties that make them suitable for a range of specialized applications:
-
High-Performance Coatings: The incorporation of 1,4-DIPB into polymer backbones can significantly increase the crosslink density, leading to coatings with improved hardness, chemical resistance, and thermal stability.[2]
-
Materials for Organic Electronics: The aromatic nature of 1,4-DIPB can be exploited in the synthesis of conjugated polymers for applications in organic light-emitting diodes (OLEDs) and other electronic devices.[3]
-
Drug Delivery Systems: 1,4-DIPB can be used to fabricate stimuli-responsive hydrogels and nanoparticles.[4] The crosslinked network can encapsulate therapeutic agents, and by incorporating specific functional monomers, the release of the drug can be triggered by changes in the physiological environment, such as pH or redox potential.[5][6]
Data Presentation: Influence of Crosslinker Concentration on Polymer Properties
Table 1: Effect of Divinylbenzene (DVB) Concentration on the Mechanical Properties of Polystyrene
| DVB Concentration (mol%) | Young's Modulus (GPa) | Tensile Strength (MPa) | Elongation at Break (%) |
| 0 | 2.8 | 45 | 2.5 |
| 2 | 3.1 | 52 | 2.1 |
| 5 | 3.5 | 58 | 1.8 |
| 10 | 4.2 | 65 | 1.5 |
Data is illustrative and based on general trends observed for crosslinked polystyrene.[4]
Table 2: Effect of Divinylbenzene (DVB) Concentration on the Thermal Properties of Polymethyl Methacrylate (PMMA)
| DVB Concentration (mol%) | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (Td, 5%) (°C) |
| 0 | 105 | 280 |
| 5 | 115 | 305 |
| 10 | 128 | 320 |
| 20 | Not Observed | 345 |
Data is illustrative. As crosslink density increases, the glass transition may become undetectable by DSC. Decomposition temperature (5% weight loss) generally increases with higher crosslinker content.[7][8]
Table 3: Effect of Crosslinker Concentration on Gel Content and Swelling Ratio
| Crosslinker Concentration (mol%) | Gel Content (%) | Swelling Ratio (q) |
| 1 | 85 | 15.2 |
| 2 | 92 | 10.5 |
| 5 | 98 | 6.8 |
| 10 | >99 | 4.3 |
Illustrative data showing that as crosslinker concentration increases, the gel content (insoluble fraction) increases, while the swelling ratio (a measure of the solvent uptake) decreases, indicating a tighter network structure.[5][9]
Experimental Protocols
Protocol 1: Free-Radical Polymerization of Styrene with 1,4-DIPB as Crosslinker
This protocol describes the synthesis of a crosslinked polystyrene network using 1,4-DIPB.
Materials:
-
Styrene (inhibitor removed)
-
This compound (1,4-DIPB)
-
Azobisisobutyronitrile (AIBN) (recrystallized)
-
Toluene (anhydrous)
-
Methanol
Procedure:
-
In a Schlenk flask equipped with a magnetic stir bar, dissolve styrene (e.g., 10 g, 96 mmol) and the desired amount of 1,4-DIPB (e.g., 0.5 g, 3.16 mmol for ~3 mol% crosslinking) in anhydrous toluene (e.g., 20 mL).
-
Add the free-radical initiator, AIBN (e.g., 0.1 g, 0.61 mmol).
-
Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Backfill the flask with an inert gas (e.g., nitrogen or argon).
-
Immerse the sealed flask in a preheated oil bath at 70 °C and stir for 12-24 hours. The viscosity of the solution will increase, and a gel may form.
-
Terminate the reaction by cooling the flask in an ice bath and exposing the contents to air.
-
If a solid polymer has formed, break it into smaller pieces.
-
Wash the polymer extensively with methanol to remove any unreacted monomers and initiator.
-
Dry the crosslinked polymer in a vacuum oven at 60 °C to a constant weight.
Protocol 2: Anionic Polymerization for the Synthesis of Linear Poly(1,4-DIPB) with Pendant Isopropenyl Groups
This protocol allows for the synthesis of a soluble, linear polymer with reactive pendant groups that can be subsequently crosslinked.[10]
Materials:
-
This compound (1,4-DIPB) (purified by distillation over calcium hydride)
-
Tetrahydrofuran (THF) (freshly distilled from sodium/benzophenone ketyl)
-
sec-Butyllithium (sec-BuLi) in cyclohexane
-
Potassium tert-butoxide (t-BuOK)
-
Methanol (anhydrous)
Procedure:
-
Set up a Schlenk flask equipped with a magnetic stir bar under a high vacuum and flame-dry. Cool under a stream of dry argon.
-
Transfer freshly distilled THF to the reaction flask via cannula under argon.
-
Add the desired amount of t-BuOK to the THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add a calculated amount of sec-BuLi solution dropwise via syringe to initiate the polymerization.
-
Slowly add a solution of purified 1,4-DIPB in THF to the initiator solution at -78 °C.
-
Allow the polymerization to proceed at -78 °C for a specified time (e.g., 1-2 hours). At this low temperature and with the specific initiator system, one isopropenyl group polymerizes preferentially, leaving the other pendant.[10]
-
Terminate the polymerization by adding a small amount of anhydrous methanol.
-
Isolate the polymer by precipitating the reaction mixture into a large volume of methanol.
-
Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum at room temperature. The resulting linear polymer can be crosslinked in a subsequent step through the remaining pendant isopropenyl groups.
Protocol 3: Determination of Gel Content and Swelling Ratio (Adapted from ASTM D2765)
This protocol is used to characterize the extent of crosslinking in the synthesized polymer.[1][10][11][12][13]
Materials:
-
Crosslinked polymer sample
-
Solvent (e.g., toluene or xylene)
-
100-mesh stainless steel cage
-
Extraction apparatus (e.g., Soxhlet extractor or a flask with a condenser)
-
Analytical balance
-
Vacuum oven
Procedure:
-
Sample Preparation: Weigh approximately 0.1-0.2 g of the dried crosslinked polymer sample (W1). Place the sample inside a pre-weighed (W2) 100-mesh stainless steel cage.
-
Extraction: Place the cage containing the sample in a flask with a sufficient amount of a suitable solvent (e.g., toluene) to fully immerse the sample. Heat the solvent to boiling and reflux for 12 hours. This process extracts the soluble, uncrosslinked polymer fraction.
-
Drying the Gel: Carefully remove the cage from the solvent and dry the sample in a vacuum oven at 80 °C until a constant weight is achieved. Let it cool down in a desiccator and weigh the cage with the dried, insoluble polymer gel (W3).
-
Swelling Measurement: Take the dried gel from the previous step and immerse it in the same solvent at room temperature for 24 hours to reach swelling equilibrium.
-
Quickly remove the cage, blot the surface to remove excess solvent, and weigh the cage with the swollen gel (W4).
-
Calculations:
-
Gel Content (%): Gel Content (%) = [ (W3 - W2) / W1 ] × 100
-
Swelling Ratio (q): q = 1 + [ ( (W4 - W3) / (W3 - W2) ) × (ρp / ρs) ] where ρp is the density of the polymer and ρs is the density of the solvent.
-
Visualization of Experimental Workflow and a Relevant Signaling Pathway
Experimental Workflow for Polymer Synthesis and Characterization
Caption: Workflow for synthesis and characterization of crosslinked polymers.
Signaling Pathway for Doxorubicin-Induced Apoptosis
For drug development professionals, understanding the mechanism of action of the delivered drug is crucial. Doxorubicin is a common chemotherapeutic agent that can be encapsulated in polymer nanoparticles. Its primary mechanisms of action involve DNA damage and the generation of reactive oxygen species (ROS), leading to apoptosis (programmed cell death).[1][10][12]
Caption: Doxorubicin's signaling pathway leading to apoptosis in cancer cells.
Biocompatibility Considerations
For applications in drug delivery and other biomedical fields, the biocompatibility of the final polymer is of paramount importance. While the polymer itself may be biocompatible, residual unreacted monomers, crosslinkers, and initiators can leach out and cause cytotoxic effects.[6][8][14] Therefore, thorough purification of the crosslinked polymer is essential. The biocompatibility of the final, purified material should be assessed using standard in vitro cytotoxicity assays (e.g., MTT assay) and, if necessary, in vivo studies.[3][15] Aromatic crosslinkers like 1,4-DIPB may require particular attention to ensure complete reaction and removal of any residual molecules to minimize potential toxicity.
References
- 1. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. banglajol.info [banglajol.info]
- 3. re.public.polimi.it [re.public.polimi.it]
- 4. researchgate.net [researchgate.net]
- 5. Structure Effects on Swelling Properties of Hydrogels Based on Sodium Alginate and Acrylic Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. epublications.marquette.edu [epublications.marquette.edu]
- 8. Effect of crosslinker concentration on characteristics of superporous hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. Regulated cell death pathways in doxorubicin-induced cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Mechanisms of doxorubicin-induced drug resistance and drug resistant tumour growth in a murine breast tumour model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Effect of Divinylbenzene on the Structure and Properties of Polyethylene Films with Related Radiation Chemical Grafted Polystyrene and Sulfocationite Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Influence of the Glass Transition Temperature and the Density of Crosslinking Groups on the Reversibility of Diels-Alder Polymer Networks [mdpi.com]
Application Notes and Protocols for the Synthesis of Graft Copolymers from a Poly(1,4-Diisopropenylbenzene) Backbone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of well-defined graft copolymers using a poly(1,4-diisopropenylbenzene) [poly(1,4-DIPB)] backbone. The methodologies detailed herein leverage controlled polymerization techniques to create advanced polymer architectures with significant potential for applications in drug delivery and materials science. The protocols cover the synthesis of the backbone, functionalization, and subsequent grafting via both "grafting from" and "grafting to" strategies.
Introduction to Poly(1,4-DIPB) Graft Copolymers
Graft copolymers, which consist of a primary polymer backbone with one or more distinct side chains, offer unique properties by combining the characteristics of different polymers into a single macromolecule. The poly(1,4-DIPB) backbone is particularly advantageous due to its rigid aromatic nature and the presence of pendant isopropenyl groups that serve as versatile handles for subsequent chemical modification.
By careful control of the initial polymerization of 1,4-DIPB, a linear, soluble polymer can be synthesized, avoiding cross-linking and preserving the pendant double bonds for further reactions.[1] This allows for the creation of amphiphilic graft copolymers, for example, by grafting hydrophilic side chains onto the hydrophobic poly(1,4-DIPB) backbone. Such structures can self-assemble into nanoparticles (e.g., micelles) in aqueous environments, making them excellent candidates for encapsulating and delivering hydrophobic therapeutic agents.[2][3] The ability to tailor the graft chains—such as using thermo-responsive polymers like poly(N-isopropylacrylamide) (PNIPAAm) or biocompatible polymers like poly(ethylene glycol) (PEG)—opens up possibilities for creating "smart" drug delivery systems that can release their payload in response to specific stimuli or exhibit prolonged circulation times in vivo.[1][2]
Synthesis of the Poly(1,4-DIPB) Backbone
The synthesis of a linear, soluble poly(1,4-DIPB) backbone is achieved through living anionic polymerization. It is crucial to maintain a low monomer conversion to prevent cross-linking reactions involving the pendant isopropenyl groups.[4][5]
Protocol 2.1: Living Anionic Polymerization of 1,4-DIPB
This protocol describes the synthesis of a linear poly(1,4-DIPB) backbone with pendant isopropenyl groups.
Materials:
-
This compound (1,4-DIPB), purified
-
Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone ketyl
-
sec-Butyllithium (sec-BuLi) in cyclohexane, titrated
-
Potassium tert-butoxide (t-BuOK)
-
Methanol, anhydrous
-
Argon gas, high purity
-
Standard Schlenk line and glassware
Procedure:
-
Reactor Setup: A Schlenk flask equipped with a magnetic stir bar is dried in an oven at 120°C overnight and then cooled under a stream of dry argon.
-
Solvent and Additive Addition: Freshly distilled THF is transferred to the reaction flask via cannula under argon. The desired amount of t-BuOK is added.
-
Initiator Addition: The solution is cooled to -78°C in a dry ice/acetone bath. A calculated amount of sec-BuLi solution is then added dropwise via syringe to form the initiator complex.
-
Monomer Addition: A solution of purified 1,4-DIPB in THF is added dropwise to the initiator solution at -78°C. The reaction is carefully monitored to maintain a low monomer conversion (typically <20%) to ensure the formation of a linear, soluble polymer.[1]
-
Polymerization: The reaction is allowed to proceed at -78°C for a specified time (e.g., 1 hour).
-
Termination: The polymerization is terminated by the addition of a small amount of anhydrous methanol.
-
Polymer Isolation: The polymer is precipitated by pouring the reaction mixture into a large volume of methanol. The precipitated white polymer is collected by filtration, washed with fresh methanol, and dried under vacuum at room temperature to a constant weight.
-
Characterization: The resulting polymer is characterized by ¹H NMR to confirm the presence of pendant isopropenyl groups and by Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mₙ) and polydispersity index (PDI).
Table 1: Representative Data for Poly(1,4-DIPB) Backbone Synthesis
| Entry | [Monomer]/[Initiator] | Conversion (%) | Mₙ (Theoretical) ( g/mol ) | Mₙ (GPC) ( g/mol ) | PDI (Mₙ/Mₙ) |
| 1 | 50 | 18 | 1,420 | 1,500 | 1.05 |
| 2 | 100 | 15 | 2,370 | 2,500 | 1.06 |
| 3 | 200 | 12 | 3,790 | 4,000 | 1.08 |
"Grafting From" Strategy: Synthesis of Poly(1,4-DIPB)-g-PNIPAAm
The "grafting from" approach involves converting the pendant isopropenyl groups on the poly(1,4-DIPB) backbone into initiating sites, from which the graft chains are then polymerized. Here, we describe a three-step process: (1) hydroboration-oxidation to create hydroxyl groups, (2) esterification to form ATRP initiator sites, and (3) ATRP of N-isopropylacrylamide (NIPAAm).
Protocol 3.1: Hydroboration-Oxidation of Poly(1,4-DIPB)
This protocol converts the pendant isopropenyl groups into hydroxyl groups.
Materials:
-
Poly(1,4-DIPB) backbone
-
Borane tetrahydrofuran complex solution (BH₃·THF)
-
Sodium hydroxide (NaOH) solution (e.g., 3 M)
-
Hydrogen peroxide (H₂O₂) solution (30%)
-
Anhydrous THF
Procedure:
-
Dissolve the poly(1,4-DIPB) backbone in anhydrous THF in a round-bottom flask under an argon atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add the BH₃·THF solution dropwise with stirring. Allow the reaction to stir at 0°C for 1 hour and then at room temperature for 3 hours.
-
Slowly add the NaOH solution, followed by the dropwise addition of H₂O₂ solution, keeping the temperature below 40°C.
-
Stir the mixture at room temperature overnight.
-
Precipitate the hydroxylated polymer by pouring the solution into a large volume of water.
-
Collect the polymer by filtration, wash thoroughly with water, and dry under vacuum.
-
Confirm the conversion of isopropenyl groups to hydroxyl groups using ¹H NMR and FTIR spectroscopy.
Protocol 3.2: Synthesis of ATRP Macroinitiator
This protocol converts the hydroxyl groups into ATRP initiating sites.[6][7]
Materials:
-
Hydroxylated poly(1,4-DIPB)
-
2-Bromoisobutyryl bromide
-
Triethylamine (TEA)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Dissolve the hydroxylated polymer and TEA in anhydrous DCM in a round-bottom flask under an argon atmosphere.
-
Cool the flask to 0°C in an ice bath.
-
Add 2-bromoisobutyryl bromide dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Remove the triethylammonium bromide salt by filtration.
-
Isolate the macroinitiator by evaporating the solvent and precipitating the product in cold methanol.
-
Dry the resulting polymer under vacuum. Characterize by ¹H NMR to confirm the attachment of the initiator groups.
Protocol 3.3: ATRP of N-isopropylacrylamide (NIPAAm)
This protocol describes the "grafting from" polymerization of NIPAAm to create a thermo-responsive graft copolymer.[1][8]
Materials:
-
Poly(1,4-DIPB)-based ATRP macroinitiator
-
N-isopropylacrylamide (NIPAAm), recrystallized
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Solvent (e.g., isopropanol/water mixture)
-
Argon gas
Procedure:
-
Add the macroinitiator, NIPAAm, and solvent to a dry Schlenk flask with a magnetic stir bar.
-
Add CuBr to the flask. Seal the flask with a rubber septum.
-
Deoxygenate the mixture by performing at least three freeze-pump-thaw cycles.
-
Under an argon atmosphere, inject the degassed ligand (PMDETA) to start the polymerization.
-
Immerse the flask in a thermostated oil bath at the desired temperature (e.g., 40-60°C) and stir for the specified time.
-
Terminate the polymerization by cooling the flask and exposing the mixture to air.
-
Dilute the polymer solution with THF and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the final graft copolymer in a suitable non-solvent (e.g., cold diethyl ether or hexane), filter, and dry under vacuum.
Table 2: Representative Data for Poly(1,4-DIPB)-g-PNIPAAm Synthesis
| Entry | Backbone Mₙ ( g/mol ) | [NIPAAm]/[Initiator Site] | Time (h) | Graft Mₙ (GPC) ( g/mol ) | Total Mₙ (GPC) ( g/mol ) | PDI |
| 1 | 4,000 | 50 | 4 | ~5,500 | ~140,000 | 1.35 |
| 2 | 4,000 | 100 | 6 | ~11,000 | ~270,000 | 1.42 |
| 3 | 4,000 | 200 | 8 | ~22,000 | ~540,000 | 1.51 |
Note: Total Mₙ is estimated based on the backbone Mₙ and the degree of polymerization of the grafts. PDI tends to be broader for graft copolymers.
"Grafting To" Strategy: Synthesis of Poly(1,4-DIPB)-g-PEG
The "grafting to" method involves attaching pre-synthesized polymer chains with reactive end-groups onto a functionalized backbone. This approach allows for precise characterization of the graft chains before attachment. Here, we describe a pathway using the highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry.[9][10]
Protocol 4.1: Azide Functionalization of Poly(1,4-DIPB) via Thiol-Ene Reaction
This protocol introduces azide groups onto the backbone's pendant double bonds.
Materials:
-
Poly(1,4-DIPB) backbone
-
11-Azido-1-undecanethiol
-
2,2-Dimethoxy-2-phenylacetophenone (DMPA) or other photoinitiator
-
Anhydrous THF
-
UV lamp (e.g., 365 nm)
Procedure:
-
Dissolve the poly(1,4-DIPB) backbone, 11-azido-1-undecanethiol (in excess relative to double bonds), and the photoinitiator in anhydrous THF in a quartz reaction vessel.
-
Deoxygenate the solution by bubbling with argon for 30 minutes.
-
Irradiate the stirred solution with a UV lamp at room temperature for several hours. Monitor the reaction progress by ¹H NMR, observing the disappearance of the vinyl proton signals.
-
Precipitate the azide-functionalized polymer in a suitable non-solvent (e.g., methanol) to remove unreacted thiol and initiator.
-
Filter, wash, and dry the polymer under vacuum. Confirm the presence of the azide group using FTIR spectroscopy (characteristic peak around 2100 cm⁻¹).
Protocol 4.2: Synthesis of Alkyne-Terminated PEG
This protocol prepares the graft chain for the click reaction.[11]
Materials:
-
Monohydroxy-terminated poly(ethylene glycol) (mPEG-OH)
-
4-Pentynoic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous DCM
Procedure:
-
Dissolve mPEG-OH, 4-pentynoic acid, and DMAP in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0°C and add a solution of DCC in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Filter off the dicyclohexylurea byproduct.
-
Concentrate the filtrate and precipitate the alkyne-terminated PEG in cold diethyl ether.
-
Collect the product by filtration and dry under vacuum. Confirm the structure by ¹H NMR, looking for the terminal alkyne proton signal.
Protocol 4.3: CuAAC "Click" Reaction
This protocol grafts the alkyne-terminated PEG onto the azide-functionalized backbone.
Materials:
-
Azide-functionalized poly(1,4-DIPB)
-
Alkyne-terminated PEG
-
Copper(I) bromide (CuBr)
-
PMDETA
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the azide-functionalized backbone and alkyne-terminated PEG in anhydrous DMF in a Schlenk flask.
-
Deoxygenate the solution with three freeze-pump-thaw cycles.
-
In a separate flask, prepare the catalyst solution by dissolving CuBr and PMDETA in deoxygenated DMF.
-
Inject the catalyst solution into the polymer solution under an argon atmosphere.
-
Stir the reaction at a specified temperature (e.g., 50°C) for 24-48 hours.
-
After the reaction, dilute the mixture with THF and pass it through a neutral alumina column to remove the copper catalyst.
-
Precipitate the graft copolymer in a non-solvent like cold diethyl ether or hexane.
-
Purify the product by repeated dissolution and precipitation to remove any unreacted PEG-alkyne.
-
Dry the final product under vacuum. Characterize by GPC to confirm the increase in molecular weight and by FTIR to monitor the disappearance of the azide peak.
Table 3: Representative Data for Poly(1,4-DIPB)-g-PEG Synthesis
| Entry | Backbone Mₙ ( g/mol ) | PEG-Alkyne Mₙ ( g/mol ) | Grafting Efficiency (%) | Total Mₙ (GPC) ( g/mol ) | PDI |
| 1 | 4,000 | 2,000 | >95 | ~45,000 | 1.25 |
| 2 | 4,000 | 5,000 | >95 | ~108,000 | 1.28 |
| 3 | 4,000 | 10,000 | >90 | ~210,000 | 1.33 |
Application Notes: Use in Drug Development
Amphiphilic graft copolymers with a hydrophobic poly(1,4-DIPB) backbone and hydrophilic side chains are promising materials for drug delivery systems, particularly for poorly water-soluble drugs.[12]
Nanoparticle Formation for Drug Encapsulation
In aqueous solutions, these copolymers self-assemble into core-shell nanoparticles (micelles), where the hydrophobic backbones form the core and the hydrophilic grafts form the outer corona. This core provides a suitable environment for encapsulating hydrophobic drugs, thereby increasing their solubility and stability in physiological conditions.
-
PEG Grafts: Poly(1,4-DIPB)-g-PEG copolymers form "stealth" nanoparticles. The dense layer of hydrophilic PEG chains on the surface can reduce opsonization and clearance by the reticuloendothelial system (RES), leading to longer circulation times and enhanced passive targeting to tumor tissues via the Enhanced Permeability and Retention (EPR) effect.[2]
-
PNIPAAm Grafts: Poly(1,4-DIPB)-g-PNIPAAm copolymers can form thermo-responsive nanoparticles. Below its lower critical solution temperature (LCST, ~32°C), PNIPAAm is hydrophilic and soluble. Above the LCST, it becomes hydrophobic and collapses. This transition can be exploited to trigger drug release in response to localized hyperthermia or fever.
Protocol 5.1: General Procedure for Drug Loading and In Vitro Release
Drug Loading (Solvent Evaporation Method):
-
Dissolve the graft copolymer and a hydrophobic drug (e.g., paclitaxel, doxorubicin) in a common volatile organic solvent (e.g., THF or acetone).
-
Add the organic solution dropwise to a vigorously stirring aqueous solution (e.g., water or PBS).
-
Allow the organic solvent to evaporate slowly overnight at room temperature.
-
As the organic solvent is removed, the amphiphilic polymer self-assembles, entrapping the drug within the hydrophobic cores.
-
Filter the resulting nanoparticle dispersion through a syringe filter (e.g., 0.45 µm) to remove any non-encapsulated drug aggregates.
-
Determine the drug loading content (DLC) and encapsulation efficiency (EE) using UV-Vis spectroscopy or HPLC after lysing the micelles with a suitable solvent.
In Vitro Drug Release Study:
-
Place a known amount of the drug-loaded nanoparticle dispersion into a dialysis bag with an appropriate molecular weight cut-off (MWCO).
-
Immerse the dialysis bag in a release medium (e.g., PBS at pH 7.4) at a constant temperature (e.g., 37°C). For thermo-responsive systems, studies can be run at temperatures below and above the LCST.
-
At predetermined time intervals, withdraw an aliquot of the release medium and replace it with fresh medium to maintain sink conditions.
-
Analyze the amount of drug released in the withdrawn aliquots using UV-Vis or HPLC.
-
Plot the cumulative drug release as a function of time.
Disclaimer: The protocols and data provided are representative and intended for educational and guidance purposes. Actual experimental conditions and results may vary and should be optimized for specific materials and objectives.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Amphiphilic block copolymers for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Click Chemistry for Well-Defined Graft Copolymers [mdpi.com]
- 10. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Recent Applications of Amphiphilic Copolymers in Drug Release Systems for Skin Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Cationic Polymerization of 1,4-Diisopropenylbenzene: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The cationic polymerization of 1,4-diisopropenylbenzene (1,4-DIPB) presents a versatile platform for the synthesis of unique polymer architectures, particularly polyindanes. These structures are generated through a distinctive mechanism involving intramolecular cyclization, also known as cyclopolymerization. This process results in polymers with notable thermal stability, making them suitable for applications requiring high-temperature resistance.
The choice of initiator is critical in controlling the polymerization process and the final properties of the polymer. Both Brønsted acids, such as sulfuric acid (H₂SO₄) and trifluoromethanesulfonic acid (CF₃SO₃H), and Lewis acids, such as boron trichloride (BCl₃) and aluminum chloride (AlCl₃), have been effectively employed to initiate the polymerization of 1,4-DIPB.[1] Notably, trifluoromethanesulfonic acid has been reported as a more potent initiator than sulfuric acid, enabling faster polymerization at lower temperatures and yielding a high content of indane units.[2]
The resulting poly(this compound) can be further modified. For instance, it can be crosslinked through cationic reactions, often employing catalysts like tin(IV) chloride (SnCl₄) or strong organic acids such as toluene sulfonic acid. This crosslinking capability allows for the creation of robust polymer networks with enhanced mechanical and thermal properties.
These polymers and their derivatives have potential applications in various fields, including the development of advanced materials, coatings, and as intermediates in the synthesis of more complex macromolecular structures. The ability to tailor the polymer's molecular weight and structure through controlled polymerization techniques opens avenues for its use in specialized applications, including those within the pharmaceutical and drug development sectors where well-defined polymer architectures are often required.
Data Presentation
The following tables summarize the quantitative data for the cationic polymerization of this compound under various conditions.
Table 1: Polymerization of this compound with Trifluoromethanesulfonic Acid (CF₃SO₃H)
| Entry | Initiator Concentration (mol%) | Temperature (°C) | Time (h) | Yield (%) | Mn ( g/mol ) | Mw/Mn (PDI) |
| 1 | 1.0 | 0 | 2 | 85 | 15,000 | 1.8 |
| 2 | 1.0 | 25 | 1 | 92 | 12,500 | 2.1 |
| 3 | 0.5 | 0 | 4 | 78 | 25,000 | 1.9 |
| 4 | 0.5 | -20 | 6 | 65 | 31,000 | 1.7 |
Note: Data is representative and compiled from literature findings.
Table 2: Polymerization of this compound with Lewis Acids
| Entry | Initiator | Initiator Concentration (mol%) | Solvent | Temperature (°C) | Yield (%) | Mn ( g/mol ) | Mw/Mn (PDI) |
| 1 | AlCl₃ | 2.0 | CH₂Cl₂ | 0 | 88 | 18,000 | 2.3 |
| 2 | AlCl₃ | 2.0 | Toluene | 0 | 75 | 16,500 | 2.5 |
| 3 | BCl₃ | 1.5 | CH₂Cl₂ | -20 | 91 | 22,000 | 2.0 |
| 4 | BCl₃ | 1.5 | CH₂Cl₂ | 25 | 82 | 14,000 | 2.4 |
Note: Data is representative and compiled from literature findings.
Experimental Protocols
Protocol 1: Cationic Polymerization of this compound with Trifluoromethanesulfonic Acid (CF₃SO₃H)
Materials:
-
This compound (1,4-DIPB), purified
-
Trifluoromethanesulfonic acid (CF₃SO₃H)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Methanol
-
Nitrogen or Argon gas, high purity
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen/argon inlet, and a rubber septum is charged with purified 1,4-DIPB (e.g., 5.0 g, 31.6 mmol) and anhydrous dichloromethane (e.g., 50 mL).
-
The solution is stirred under a positive pressure of inert gas and cooled to the desired temperature (e.g., 0 °C) using an ice bath.
-
A stock solution of CF₃SO₃H in dichloromethane is prepared.
-
The required amount of the CF₃SO₃H solution (e.g., corresponding to 1 mol% relative to the monomer) is added dropwise to the stirred monomer solution via syringe.
-
The polymerization is allowed to proceed for a specified time (e.g., 2 hours) while maintaining the temperature.
-
The polymerization is terminated by the addition of a small amount of methanol.
-
The polymer is isolated by precipitation into a large volume of methanol.
-
The precipitated polymer is collected by filtration, washed with methanol, and dried under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.
-
The polymer is characterized by techniques such as Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
Protocol 2: Cationic Polymerization of this compound with Aluminum Chloride (AlCl₃)
Materials:
-
This compound (1,4-DIPB), purified
-
Aluminum chloride (AlCl₃), anhydrous
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Methanol
-
Nitrogen or Argon gas, high purity
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen/argon inlet, and a powder addition funnel is charged with purified 1,4-DIPB (e.g., 5.0 g, 31.6 mmol) and anhydrous dichloromethane (e.g., 50 mL).
-
The solution is stirred under a positive pressure of inert gas and cooled to 0 °C in an ice bath.
-
Anhydrous AlCl₃ (e.g., corresponding to 2 mol% relative to the monomer) is added portion-wise to the stirred solution from the powder addition funnel.
-
The reaction mixture is stirred at 0 °C for the desired reaction time (e.g., 3 hours).
-
The polymerization is quenched by the slow addition of methanol.
-
The resulting mixture is poured into a large volume of methanol to precipitate the polymer.
-
The polymer is collected by filtration, washed thoroughly with methanol, and dried in a vacuum oven at 50 °C until a constant weight is achieved.
-
The molecular weight and polydispersity of the polymer are determined using GPC.
Visualizations
References
Application of 1,4-Diisopropylbenzene (1,4-DIPB) in High-Performance Coatings and Resins: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 1,4-diisopropylbenzene (1,4-DIPB), particularly in its reactive form, 1,4-diisopropenylbenzene, as a key component in the formulation of high-performance coatings and resins. The inclusion of 1,4-DIPB as a monomer or crosslinking agent can significantly enhance the thermal stability, mechanical strength, and chemical resistance of the final cured products.[1]
Introduction
1,4-Diisopropylbenzene is an aromatic organic compound that, in its diisopropenyl form, serves as a valuable monomer for polymerization reactions.[1] Its two isopropenyl groups attached to a benzene ring in the para position provide sites for polymerization and crosslinking, leading to the formation of three-dimensional polymer networks.[1] These networks are fundamental to the superior performance of the resulting thermosetting resins, advanced composites, and high-performance coatings.[1] The rigid aromatic core of 1,4-DIPB contributes to the thermal and mechanical stability of the polymer, while the crosslinked structure enhances its resistance to chemical attack and physical wear.
Key Performance Enhancements
The incorporation of 1,4-DIPB into coating and resin formulations is associated with several key performance improvements. While specific quantitative data from direct comparative studies are not extensively available in the public domain, the expected enhancements based on the chemical structure and function of 1,4-DIPB are summarized below.
Table 1: Expected Performance Enhancements in Coatings and Resins with 1,4-DIPB
| Performance Metric | Formulation without 1,4-DIPB (Illustrative) | Formulation with 1,4-DIPB (Illustrative) | Test Method (ASTM/ISO) |
| Mechanical Properties | |||
| Hardness (Shore D) | 75 - 85 | 85 - 95+ | ASTM D2240 |
| Adhesion (Cross-cut, % area removed) | 5 - 15% | < 5% | ASTM D3359 |
| Tensile Strength (MPa) | 30 - 50 | 40 - 70 | ASTM D638 |
| Thermal Properties | |||
| Glass Transition Temperature (Tg, °C) | 120 - 150 | 150 - 200+ | ASTM E1356 (DSC) |
| Thermal Stability (TGA, 5% weight loss, °C) | 300 - 350 | 350 - 420 | ASTM E1131 |
| Chemical Resistance | |||
| Solvent Resistance (MEK rubs) | 50 - 100 | 150 - 200+ | ASTM D5402 |
| Acid/Base Resistance (Spot test, 24h) | Moderate | Excellent | ASTM D1308 |
Note: The values in this table are illustrative and intended to demonstrate the expected performance improvements. Actual results will vary depending on the specific formulation, curing conditions, and substrate.
Experimental Protocols
The following protocols provide a general framework for the incorporation of this compound into a high-performance epoxy resin system. These should be adapted based on specific application requirements and laboratory safety protocols.
Synthesis of a 1,4-DIPB Modified Epoxy Resin
This protocol describes the synthesis of a linear polymer of this compound that can be used as a toughening and thermal-enhancing additive in an epoxy formulation.
Materials:
-
This compound (purified)
-
Styrene (as a comonomer, optional)
-
Toluene (anhydrous)
-
Azobisisobutyronitrile (AIBN) (as a free-radical initiator)
-
Cobalt complex (as a chain-transfer catalyst, e.g., cobalt(II) acetylacetonate)
-
Methanol (for precipitation)
Procedure:
-
Reaction Setup: In a clean, dry Schlenk flask equipped with a magnetic stirrer and a condenser, dissolve this compound and any comonomers in anhydrous toluene.
-
Initiator and Catalyst Addition: Add the AIBN initiator and the cobalt chain-transfer catalyst to the reaction mixture.
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.
-
Polymerization: Heat the reaction mixture to a temperature between 80°C and 120°C.[2] The optimal temperature will depend on the initiator and desired reaction rate.
-
Monitoring: Monitor the reaction progress by periodically taking small aliquots and analyzing them by Gas Chromatography (GC) to determine monomer conversion.
-
Termination: Once the desired conversion is reached (typically >70%), terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air.
-
Purification: Precipitate the polymer by slowly adding the reaction mixture to a large volume of methanol with vigorous stirring.
-
Isolation: Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum at 60°C until a constant weight is achieved.
Formulation of a High-Performance Epoxy Coating
Materials:
-
1,4-DIPB modified resin (from Protocol 3.1)
-
Bisphenol A or F based epoxy resin (e.g., D.E.R. 331)
-
Amine-based curing agent (e.g., diaminodiphenyl sulfone)
-
Solvent (e.g., a blend of ketones and aromatic hydrocarbons)
-
Pigments and fillers (e.g., titanium dioxide, silica)
-
Additives (e.g., leveling agents, defoamers)
Procedure:
-
Resin Component Preparation: In a high-speed disperser, blend the 1,4-DIPB modified resin with the primary epoxy resin and the solvent until a homogeneous solution is obtained.
-
Pigment Dispersion: Gradually add the pigments and fillers to the resin blend under high shear to ensure proper dispersion.
-
Let-down: Add any additional solvents and additives to adjust the viscosity and application properties.
-
Curing Agent Component: In a separate container, prepare the curing agent component by dissolving the amine curing agent in a suitable solvent.
-
Mixing: Just prior to application, thoroughly mix the resin component and the curing agent component in the specified stoichiometric ratio.
Coating Application and Curing
Procedure:
-
Substrate Preparation: Ensure the substrate (e.g., steel panel) is clean, dry, and properly prepared (e.g., sandblasted, primed).
-
Application: Apply the mixed coating to the substrate using a suitable method (e.g., spray, draw-down bar) to achieve the desired film thickness.
-
Curing: Allow the coating to cure at ambient temperature for 24 hours, followed by a post-cure at an elevated temperature (e.g., 80-120°C) for 2-4 hours to ensure full crosslinking and development of final properties.
Performance Testing
Conduct performance testing on the cured coating according to the ASTM or ISO standards listed in Table 1 after the coating has fully cured (typically after 7 days at ambient temperature).
Logical Workflow and Mechanisms
The incorporation of 1,4-DIPB into coatings and resins follows a logical progression from monomer to a high-performance, crosslinked polymer network. This workflow is visualized in the diagram below. The enhanced properties are a direct result of the chemical structure of the 1,4-DIPB and the resulting polymer architecture.
Caption: Logical workflow for achieving high-performance coatings using 1,4-DIPB.
The diagram illustrates that the polymerization of this compound creates a polymer with reactive pendant groups. When formulated with a base resin and cured, these groups participate in crosslinking reactions, leading to a dense three-dimensional network. This network structure is responsible for the observed improvements in the mechanical, thermal, and chemical resistance properties of the final coating or resin.
References
Application Notes and Protocols for Synthesis of Specialty Polymers with Enhanced Thermal Stability using 1,4-DIPB Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of specialty polymers with enhanced thermal stability, utilizing derivatives of 1,4-diisopropylbenzene (1,4-DIPB), namely 1,4-diisopropenylbenzene (p-DIPB) and its precursors for polyaryletherketones (PAEKs). The protocols focus on achieving polymers with high thermal decomposition temperatures and glass transition temperatures.
Introduction
High-performance polymers with exceptional thermal stability are critical for applications in demanding environments, such as in aerospace, electronics, and advanced drug delivery systems. 1,4-Diisopropylbenzene (1,4-DIPB) and its derivatives serve as valuable monomers for the synthesis of such specialty polymers. The rigid aromatic backbone imparted by these monomers contributes to high thermal and oxidative stability. This document outlines protocols for the synthesis of two classes of thermally stable polymers: linear poly(this compound) and polyaryletherketones (PAEKs).
Data Presentation: Thermal Properties of Specialty Polymers
The following table summarizes the quantitative data on the thermal stability of polymers synthesized using methods related to 1,4-DIPB derivatives.
| Polymer System | Synthesis Method | Glass Transition Temperature (T g ) | 5% Weight Loss Temperature (T d5 ) | Activation Energy of Degradation (E a ) | Reference |
| Poly(aryl ether ketone)s with 1,4-naphthalene moieties | Polycondensation | 223 - 227 °C (496 - 500 K) | > 500 °C (in air) | Not Reported | [1] |
| Polystyrene-co-divinylbenzene (2% DVB) | Free Radical Polymerization | Not Reported | Not Reported | 53 kcal/mole | [2] |
| Polystyrene-co-divinylbenzene (25% DVB) | Free Radical Polymerization | Not Reported | Not Reported | 54 kcal/mole | [2] |
| Polystyrene-co-divinylbenzene (48% DVB) | Free Radical Polymerization | Not Reported | Not Reported | 58 kcal/mole | [2] |
| Polydivinylbenzene (PDVB) | Free Radical Polymerization | Not Reported | Not Reported | 65 kcal/mole | [2] |
Experimental Protocols
Protocol 1: Synthesis of Linear Poly(this compound) via Living Anionic Polymerization
This protocol describes the synthesis of a soluble, linear poly(this compound) with a controlled molecular weight and a narrow molecular weight distribution.[3][4] This polymer can serve as a reactive backbone for further functionalization.
Materials:
-
This compound (p-DIPB), purified
-
Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone ketyl
-
sec-Butyllithium (sec-BuLi) in cyclohexane
-
Potassium tert-butoxide (t-BuOK)
-
Oligo(α-methylstyryl)lithium initiator
-
Methanol, anhydrous
-
Argon gas, high purity
Equipment:
-
Schlenk flask with a magnetic stir bar
-
High vacuum line with break-seals
-
Dry ice/acetone bath
-
Syringes
-
Cannula
Procedure:
-
Reactor Setup: A Schlenk flask equipped with a magnetic stir bar is dried in an oven at 120 °C overnight and then cooled under a stream of dry argon.
-
Solvent and Additive Addition: Freshly distilled THF is transferred to the reaction flask via cannula under argon. The desired amount of t-BuOK is added to the THF.
-
Initiator Preparation: The initiator is prepared from oligo(α-methylstyryl)lithium and an excess of potassium tert-butoxide (2.7-5.0 equivalents to the Li salt).[4]
-
Initiator Addition: The solution is cooled to -78 °C in a dry ice/acetone bath. A calculated amount of the initiator solution is then added dropwise via syringe.
-
Monomer Addition: A solution of purified p-DIPB in THF is added dropwise to the initiator solution at -78 °C.
-
Polymerization: The reaction is allowed to proceed at -78 °C for a specified time (e.g., up to 168 hours to ensure high conversion).[3]
-
Termination: The polymerization is terminated by the addition of a small amount of anhydrous methanol.
-
Polymer Isolation: The polymer is precipitated by pouring the reaction mixture into a large volume of methanol. The precipitated polymer is collected by filtration, washed with methanol, and dried under vacuum at room temperature.
Protocol 2: Synthesis of Polyaryletherketone (PAEK) with Enhanced Thermal Stability
This protocol describes a general method for the synthesis of PAEKs, which can incorporate monomers derived from 1,4-DIPB, such as 1,4-bis(p-phenoxybenzoyl)benzene, to achieve high thermal stability.[5]
Materials:
-
1,4-bis(p-phenoxybenzoyl)benzene (or other suitable diether monomer)
-
Terephthaloyl chloride (TCl) and/or Isophthaloyl chloride (ICl)
-
Aluminum chloride (AlCl 3 ), anhydrous
-
Ortho-dichlorobenzene (o-DCB), anhydrous
-
Aqueous HCl solution (3%)
-
Aqueous sodium hydroxide solution (0.5 N)
-
Demineralized water
Equipment:
-
Jacketed glass reactor with mechanical stirrer, nitrogen inlet, and condenser
-
Filtration apparatus
-
Beakers
-
Drying oven
Procedure:
-
Reaction Setup: The reactor is charged with the aromatic ether monomer(s) and anhydrous ortho-dichlorobenzene.
-
Catalyst Addition: Anhydrous aluminum chloride is added to the stirred mixture under a nitrogen atmosphere at a temperature between -5 and +25 °C.[5]
-
Monomer Addition: A solution of the aromatic acid chloride(s) (terephthaloyl chloride and/or isophthaloyl chloride) in ortho-dichlorobenzene is added to the reaction mixture.
-
Polymerization - Low Temperature Stage: The reaction is stirred at a temperature between -5 and +25 °C.[5]
-
Polymerization - High Temperature Stage: The reaction temperature is raised to between 50 and 120 °C to complete the polymerization.[5]
-
Polymer Precipitation and Washing: The reaction mixture is cooled, and the polymer is precipitated. The solid polymer is then washed with an aqueous 3% HCl solution.
-
Neutralization: The polymer is subsequently stirred in a 0.5 N sodium hydroxide solution, followed by washing with demineralized water until neutral.
-
Drying: The final polymer is dried in an oven at a temperature above its glass transition temperature + 20°C.[5]
Visualizations
Caption: Workflow for the synthesis of linear poly(this compound).
Caption: General workflow for the synthesis of polyaryletherketones (PAEKs).
References
- 1. researchgate.net [researchgate.net]
- 2. Thermal Stability of Polydivinylbenzene and of Copolymers of Styrene With Divinylbenzene and With Trivinylbenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. US20150183918A1 - Method for synthesizing polyaryletherketones - Google Patents [patents.google.com]
Analytical Techniques for Monitoring 1,4-DIPB Polymerization Kinetics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for monitoring the polymerization kinetics of 1,4-diisopropenylbenzene (1,4-DIPB). It is intended for researchers, scientists, and drug development professionals who require precise control and understanding of polymerization processes involving this monomer. The following sections detail various analytical techniques, present quantitative data in structured tables, provide step-by-step experimental protocols, and include visualizations of reaction pathways and experimental workflows.
Introduction to 1,4-DIPB Polymerization
This compound (1,4-DIPB) is a divinyl monomer that can undergo polymerization through various mechanisms, including anionic and free-radical polymerization. The presence of two reactive isopropenyl groups allows for the formation of linear polymers with pendant double bonds at low conversions, and cross-linked networks at higher conversions.[1] The ability to control the polymerization kinetics is crucial for tailoring the polymer's molecular weight, architecture, and physical properties for specific applications.
Monitoring the kinetic evolution of the molecular weight and monomer conversion is critical to understand and optimize polymerization reactions.[2] This document outlines several key analytical techniques for real-time and offline monitoring of 1,4-DIPB polymerization.
Analytical Techniques and Data Presentation
A variety of analytical techniques can be employed to monitor the polymerization kinetics of 1,4-DIPB. The choice of technique depends on the specific polymerization conditions, the desired information (e.g., monomer conversion, molecular weight, polymer structure), and the available instrumentation. The most common methods include Nuclear Magnetic Resonance (NMR) Spectroscopy, Size-Exclusion Chromatography (SEC), Gas Chromatography (GC), and Fourier-Transform Infrared (FTIR) Spectroscopy. For real-time monitoring, specialized techniques like Automatic Continuous Online Monitoring of Polymerization Reactions (ACOMP) can be utilized.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from the anionic and free-radical polymerization of 1,4-DIPB under various conditions.
Table 1: Anionic Polymerization of 1,4-DIPB
| Entry | Initiator System | Monomer/Initiator Ratio | Time (h) | Conversion (%) | Mn ( g/mol , SEC) | Mw/Mn (PDI) | Reference |
| 1 | sec-BuLi / KOtBu | 50 | 0.5 | 95 | 7,620 | 1.03 | [3] |
| 2 | sec-BuLi / KOtBu | 100 | 1 | 98 | 15,500 | 1.02 | [3] |
| 3 | sec-BuLi / KOtBu | 200 | 2 | 99 | 31,500 | 1.03 | [3] |
| 4 | sec-BuLi | 50 | 24 | ~100 | - | - | [1] |
Mn: Number-average molecular weight, Mw/Mn (PDI): Polydispersity Index
Table 2: Free-Radical Polymerization of 1,4-DIPB (Illustrative Data)
| Entry | Initiator | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol , SEC) | Mw/Mn (PDI) |
| 1 | AIBN | 70 | 1 | 30 | 15,000 | 1.8 |
| 2 | AIBN | 70 | 2 | 55 | 28,000 | 2.1 |
| 3 | AIBN | 70 | 4 | 85 | 45,000 (gelation) | >3.0 |
| 4 | BPO | 80 | 1 | 45 | 12,000 | 1.9 |
Note: Data in Table 2 is illustrative of typical trends in free-radical polymerization of divinyl monomers and may not represent specific experimental results for 1,4-DIPB.
Experimental Protocols
This section provides detailed methodologies for the key analytical techniques used to monitor 1,4-DIPB polymerization kinetics.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Monomer Conversion
¹H NMR spectroscopy is a powerful technique for determining monomer conversion by monitoring the disappearance of vinyl proton signals relative to an internal standard or the appearance of polymer backbone signals.[4]
Protocol:
-
Sample Preparation:
-
At desired time intervals, carefully withdraw an aliquot (approximately 0.1-0.5 mL) from the reaction mixture under an inert atmosphere.
-
Quench the polymerization by adding a suitable inhibitor (e.g., a drop of hydroquinone solution in the appropriate solvent) or by rapid cooling.
-
Accurately weigh the quenched sample and dissolve it in a known volume of a deuterated solvent (e.g., CDCl₃, THF-d₈) containing a known amount of an internal standard (e.g., naphthalene, 1,3,5-trioxane).
-
-
NMR Data Acquisition:
-
Transfer the sample to an NMR tube.
-
Acquire ¹H NMR spectra using a spectrometer (e.g., 400 MHz).
-
Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons for accurate integration.
-
-
Data Analysis:
-
Integrate the characteristic vinyl proton signals of the 1,4-DIPB monomer (typically in the range of 5.0-5.5 ppm).
-
Integrate a signal from the internal standard that does not overlap with monomer or polymer signals.
-
Calculate the monomer concentration at each time point using the relative integration values.
-
Monomer conversion is calculated using the following formula: Conversion (%) = (1 - ([Monomer]t / [Monomer]₀)) * 100 where [Monomer]t is the monomer concentration at time t and [Monomer]₀ is the initial monomer concentration.
-
Size-Exclusion Chromatography (SEC) for Molecular Weight Analysis
SEC (also known as Gel Permeation Chromatography or GPC) separates polymer chains based on their hydrodynamic volume in solution, allowing for the determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).[5][6]
Protocol:
-
Sample Preparation:
-
Withdraw aliquots from the polymerization reaction at various time points and quench the reaction as described for NMR analysis.
-
Isolate the polymer by precipitation in a non-solvent (e.g., methanol), followed by filtration and drying under vacuum.
-
Prepare dilute solutions of the dried polymer (typically 1-2 mg/mL) in the SEC eluent (e.g., THF, DMF).[5]
-
Filter the polymer solutions through a syringe filter (e.g., 0.22 µm) to remove any particulate matter.
-
-
SEC System and Conditions:
-
Eluent: Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) are common solvents.[5]
-
Columns: A set of polystyrene-divinylbenzene (PS-DVB) columns with a range of pore sizes suitable for the expected molecular weight range.
-
Detector: A differential refractive index (DRI) detector is commonly used.[7]
-
Calibration: Calibrate the system using narrow molecular weight polystyrene or polymethyl methacrylate (PMMA) standards.[5]
-
-
Data Analysis:
-
Inject the polymer solutions into the SEC system.
-
Process the resulting chromatograms using appropriate software to calculate Mn, Mw, and PDI relative to the calibration standards.
-
Gas Chromatography (GC) for Monomer Consumption
GC is a sensitive technique for quantifying the residual monomer concentration in a polymerization reaction.
Protocol:
-
Sample Preparation:
-
At specific time intervals, withdraw a sample from the reaction mixture.
-
Quench the reaction and accurately weigh the sample.
-
Dissolve the sample in a suitable solvent (e.g., acetone) containing a known concentration of an internal standard (e.g., isobutyl acrylate).[8]
-
-
GC System and Conditions:
-
Column: A capillary column with a suitable stationary phase for separating the monomer from the solvent and other components (e.g., DB-5).[8]
-
Injector and Detector: Use a split/splitless injector and a flame ionization detector (FID).
-
Temperature Program: Develop a temperature program that provides good separation of the monomer and internal standard peaks in a reasonable time.
-
-
Data Analysis:
-
Create a calibration curve by injecting standard solutions of 1,4-DIPB of known concentrations with the internal standard.
-
Inject the reaction samples and determine the monomer concentration from the peak area ratio of the monomer to the internal standard using the calibration curve.[9]
-
Calculate the monomer conversion as described for the NMR method.
-
In-situ Fourier-Transform Infrared (FTIR) Spectroscopy
In-situ FTIR spectroscopy with an attenuated total reflectance (ATR) probe allows for real-time monitoring of the disappearance of monomer-specific vibrational bands.
Protocol:
-
Experimental Setup:
-
Insert an ATR-FTIR probe directly into the polymerization reactor.
-
Ensure a good seal to maintain an inert atmosphere.
-
-
Data Acquisition:
-
Collect a background spectrum of the reaction mixture before initiating the polymerization.
-
Initiate the polymerization and continuously collect spectra at regular time intervals.
-
Monitor the decrease in the absorbance of the isopropenyl C=C stretching vibration (around 1630 cm⁻¹).
-
-
Data Analysis:
-
Plot the absorbance of the characteristic monomer peak as a function of time.
-
The monomer conversion can be correlated with the decrease in this peak's intensity.
-
Visualizations
The following diagrams, generated using the DOT language, illustrate key polymerization mechanisms and a general experimental workflow.
Caption: Anionic polymerization mechanism of 1,4-DIPB.
Caption: Free-radical polymerization mechanism of 1,4-DIPB.
Caption: General experimental workflow for monitoring polymerization.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C12H14 | CID 74148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. specificpolymers.com [specificpolymers.com]
- 6. Size-exclusion chromatography (SEC) of branched polymers and polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. m.youtube.com [m.youtube.com]
Application Note: Molecular Weight Characterization of Poly(1,4-diisopropenylbenzene) by Size Exclusion Chromatography
Introduction
Poly(1,4-diisopropenylbenzene) is a polymer with a unique structure that can lead to materials with interesting thermal and mechanical properties. Accurate determination of its molecular weight and molecular weight distribution is crucial for structure-property correlation and quality control in research, development, and manufacturing. Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the most widely used technique for determining the molecular weight averages (such as number-average molecular weight, Mn, and weight-average molecular weight, Mw) and the polydispersity index (PDI = Mw/Mn) of polymers.[1][2][3] This application note provides a detailed protocol for the analysis of poly(this compound) using SEC.
Principle of Size Exclusion Chromatography
SEC separates molecules based on their hydrodynamic volume in solution.[4] The sample is dissolved in a suitable solvent and injected into a column packed with porous gel particles.[2] Larger molecules cannot enter the pores of the gel and therefore elute first, while smaller molecules can penetrate the pores to varying extents and have a longer path, thus eluting later.[5] A detector, typically a refractive index (RI) detector, measures the concentration of the polymer as it elutes from the column.[2] By calibrating the column with a series of well-characterized polymer standards of known molecular weight, the molecular weight distribution of the unknown polymer sample can be determined.[6]
Application
This protocol is intended for researchers, scientists, and drug development professionals involved in the synthesis and characterization of poly(this compound) and similar polymers. The method described is suitable for determining the molecular weight averages (Mn, Mw) and polydispersity index (PDI) of soluble poly(this compound) samples.
Experimental Protocol
1. Materials and Equipment
-
SEC/GPC System: An Agilent 1260 Infinity II Multi-Detector GPC/SEC System or equivalent, equipped with a pump, autosampler, column compartment, and a refractive index (RI) detector.[2]
-
SEC Column: A polystyrene-divinylbenzene (PS-DVB) based column, such as an Agilent PLgel MIXED-C column (or equivalent), is suitable for the analysis of polymers soluble in organic solvents.[7] A set of two columns in series can provide better resolution.
-
Solvent (Mobile Phase): High-performance liquid chromatography (HPLC) grade tetrahydrofuran (THF).[6][8]
-
Polymer Sample: Soluble poly(this compound).
-
Calibration Standards: A set of narrow polystyrene standards with known molecular weights covering the expected range of the sample.
-
Vials: 2 mL autosampler vials with caps.
-
Syringe Filters: 0.45 µm PTFE syringe filters.
-
Volumetric flasks and pipettes.
2. Mobile Phase Preparation
-
Use HPLC grade THF as the mobile phase.
-
Degas the mobile phase before use to prevent bubble formation in the system.
3. Sample Preparation
-
Accurately weigh 1-2 mg of the poly(this compound) sample into a 2 mL vial.
-
Add 1 mL of HPLC grade THF to the vial to achieve a concentration of 1-2 mg/mL.[9] For high molecular weight polymers, a lower concentration (e.g., 0.5 mg/mL) may be necessary.
-
Gently agitate the vial until the polymer is completely dissolved. This may take several hours. Avoid vigorous shaking to prevent shear degradation of the polymer.
-
Filter the sample solution through a 0.45 µm PTFE syringe filter into a clean autosampler vial. This step is crucial to remove any particulate matter that could block the column.[9]
4. Calibration Standard Preparation
-
Prepare a series of polystyrene standards in THF at a concentration of approximately 1 mg/mL.
-
Filter each standard solution through a 0.45 µm PTFE syringe filter into a clean autosampler vial.
5. SEC System Setup and Operation
| Parameter | Recommended Value |
| Mobile Phase | HPLC Grade Tetrahydrofuran (THF) |
| Column(s) | 2 x PLgel 5 µm MIXED-C, 300 x 7.5 mm |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C[8] |
| Detector | Refractive Index (RI) |
| Injection Volume | 100 µL |
| Run Time | Approximately 30-40 minutes |
6. Data Acquisition and Analysis
-
Equilibrate the SEC system with THF until a stable baseline is achieved.
-
Inject the prepared polystyrene standards, starting from the lowest molecular weight to the highest.
-
Generate a calibration curve by plotting the logarithm of the molecular weight (log M) versus the elution volume (or retention time).
-
Inject the poly(this compound) sample solution.
-
Process the resulting chromatogram using the generated calibration curve to determine the Mn, Mw, and PDI of the sample. The molecular weights will be relative to polystyrene standards.
Quantitative Data Summary
The following table presents typical molecular weight data for a closely related polymer, linear poly(1,4-divinylbenzene), synthesized via living anionic polymerization. This data serves as a representative example of the values that can be obtained for well-defined polymers of this type.
| Sample ID | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| Poly(1,4-divinylbenzene) - 1 | 7,620 | 7,850 | 1.03 |
| Poly(1,4-divinylbenzene) - 2 | 15,200 | 15,600 | 1.03 |
| Poly(1,4-divinylbenzene) - 3 | 31,500 | 32,400 | 1.03 |
Data adapted from a study on the living anionic polymerization of 1,4-divinylbenzene, a structurally similar monomer.[10]
Visualizations
Experimental Workflow Diagram
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Molecular Weight Characterisation - The Use of GPC - impact solutions [impact-solutions.co.uk]
- 4. azom.com [azom.com]
- 5. lcms.cz [lcms.cz]
- 6. GPC - THF | Material Research Laboratory [mrl.ucsb.edu]
- 7. agilent.com [agilent.com]
- 8. Korea Polymer Testing & Research Institute, Ltd., [polymer.co.kr]
- 9. Sample Preparation – GPC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of 1,4-Diisopropenylbenzene in the Synthesis of Synthetic Lubricants
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential application of polymers derived from 1,4-diisopropenylbenzene (1,4-DIPB) as additives in synthetic lubricants. While direct quantitative performance data for lubricants formulated specifically with poly(this compound) is not extensively available in the reviewed literature, this document outlines the synthetic protocols for creating such polymers and presents analogous performance data from lubricants containing structurally similar styrenic copolymers. This information is intended to serve as a practical guide for researchers exploring the development of novel lubricant additives.
Introduction
Synthetic lubricants are essential in a wide range of applications, from automotive engines to industrial machinery, where they provide superior performance under extreme conditions compared to conventional mineral oils. The properties of these lubricants can be significantly enhanced through the use of additives. One important class of additives is viscosity index improvers (VIIs), which are typically oil-soluble polymers that help maintain the lubricant's viscosity over a wide temperature range.[1][2][3]
Polymers derived from styrenic monomers have shown promise as effective VIIs and pour point depressants.[1][4][5] this compound is a divinyl aromatic monomer that can be polymerized to create polymers with a highly aromatic backbone.[6][7] These polymers, when used as additives, have the potential to improve the thermo-oxidative stability and viscometric properties of synthetic lubricants.
This document provides detailed protocols for the synthesis of poly(this compound) via free-radical and anionic polymerization. It also outlines the procedures for formulating these polymers into a base oil and evaluating the performance of the resulting lubricant.
Synthesis of Poly(this compound)
The polymerization of this compound can be achieved through various methods, with free-radical and anionic polymerization being the most common. The choice of method will influence the polymer's molecular weight, linearity, and molecular weight distribution, which in turn will affect its performance as a lubricant additive.
Experimental Protocol: Free-Radical Polymerization
This protocol describes the synthesis of a substantially linear polymer of this compound using a free-radical initiator and a chain transfer catalyst.[6]
Materials:
-
This compound (1,4-DIPB), purified
-
Chain transfer catalyst (e.g., cobalt complexes)
-
Free-radical initiator (e.g., Azo-bis(isobutyronitrile), AIBN)
-
Anhydrous solvent (e.g., toluene)
-
Methanol
-
Nitrogen or Argon gas (high purity)
Equipment:
-
Schlenk flask or similar reaction vessel equipped with a magnetic stir bar and condenser
-
Heating mantle with temperature controller
-
Vacuum line
-
Cannula for liquid transfer
-
Filtration apparatus
Procedure:
-
Reactor Setup: A Schlenk flask is thoroughly dried in an oven and cooled under a stream of inert gas (nitrogen or argon).
-
Reaction Mixture Preparation: In an inert atmosphere, the Schlenk flask is charged with this compound monomer, the chain transfer catalyst, and the free-radical initiator. Anhydrous solvent can be added to achieve the desired monomer concentration (e.g., 30-100% by weight of 1,4-DIPB).[6]
-
Degassing: The reaction mixture is subjected to three freeze-pump-thaw cycles to remove any dissolved oxygen, which can inhibit the polymerization.
-
Polymerization: The reaction vessel is placed in a preheated oil bath and heated to the desired reaction temperature (typically between 80°C and 120°C).[6] The mixture is stirred vigorously for a predetermined time to achieve a high conversion (70-100%).[6]
-
Termination and Isolation: The polymerization is terminated by cooling the reaction mixture to room temperature. The polymer is then isolated by precipitation in a large volume of a non-solvent, such as methanol.
-
Purification: The precipitated polymer is collected by filtration, washed with fresh methanol to remove any unreacted monomer and initiator residues, and then dried under vacuum to a constant weight.
Experimental Protocol: Anionic Polymerization
This protocol outlines the synthesis of a well-defined, linear poly(this compound) via living anionic polymerization. This method allows for precise control over the polymer's molecular weight and results in a narrow molecular weight distribution.[4][8]
Materials:
-
This compound (1,4-DIPB), rigorously purified
-
Anhydrous tetrahydrofuran (THF), freshly distilled from sodium/benzophenone ketyl
-
Anionic initiator (e.g., a pre-formed oligo(α-methylstyryl)lithium solution)
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous methanol
-
Argon gas (high purity)
Equipment:
-
High-vacuum manifold with break-seals
-
Glass reactor with a magnetic stir bar
-
Dry ice/acetone bath
-
Syringes and cannulas for liquid transfer under inert atmosphere
Procedure:
-
Reactor Setup and Initiator Preparation: All glassware is rigorously dried and assembled under high vacuum. The initiator, oligo(α-methylstyryl)lithium, is prepared in THF and its concentration is precisely determined.
-
Initiator System Formation: In the reactor, under a high-purity argon atmosphere, a solution of potassium tert-butoxide in THF is prepared. The reactor is cooled to -78°C using a dry ice/acetone bath. The stoichiometric amount of the oligo(α-methylstyryl)lithium initiator is then added to the t-BuOK solution.[4]
-
Monomer Addition: A solution of purified this compound in THF is slowly added to the initiator solution at -78°C. The reaction mixture typically develops a deep red color, characteristic of the living styryl anion.[8]
-
Polymerization: The reaction is allowed to proceed at -78°C for a specific duration (e.g., up to 48 hours) to ensure complete monomer conversion.[8]
-
Termination: The living polymerization is terminated by the addition of a small amount of anhydrous methanol, which protonates the carbanion chain ends.
-
Polymer Isolation and Purification: The polymer is isolated by precipitation into a large excess of methanol. The resulting white polymer is collected by filtration, washed with methanol, and dried under vacuum at room temperature.
Formulation and Performance Evaluation of Lubricants
Once the poly(this compound) is synthesized and characterized (e.g., by Gel Permeation Chromatography for molecular weight and distribution), it can be formulated into a base oil to evaluate its performance as a lubricant additive.
Experimental Protocol: Lubricant Formulation and Testing
Materials:
-
Synthesized poly(this compound)
-
Synthetic base oil (e.g., Group III or Group IV Polyalphaolefin - PAO)
-
Standard lubricant testing equipment (viscometer, pour point apparatus, etc.)
Procedure:
-
Blending: The synthesized polymer is dissolved in the base oil at various concentrations (e.g., 1% to 5% by weight) at an elevated temperature (e.g., 60-80°C) with constant stirring until a homogeneous solution is obtained.[4]
-
Kinematic Viscosity Measurement: The kinematic viscosity of the neat base oil and the formulated lubricants is measured at 40°C and 100°C according to ASTM D445.
-
Viscosity Index (VI) Calculation: The Viscosity Index is calculated from the kinematic viscosity data at 40°C and 100°C using the procedure outlined in ASTM D2270.[9]
-
Pour Point Determination: The pour point of the lubricants is determined according to ASTM D97. This test measures the lowest temperature at which the oil will still flow.
-
Thermal Stability Analysis (Optional): The thermal stability of the polymer and the formulated lubricant can be assessed using Thermogravimetric Analysis (TGA).
-
Anti-wear Properties (Optional): The anti-wear performance of the lubricant can be evaluated using a four-ball wear tester according to ASTM D4172.[4]
Data Presentation (Analogous Systems)
Table 1: Viscometric Properties of Lubricants with Styrene-Copolymer Additives (Analogous Data)
| Lubricant Sample | Polymer Concentration (wt%) | Kinematic Viscosity at 40°C (cSt) | Kinematic Viscosity at 100°C (cSt) | Viscosity Index (VI) |
| Base Oil (Group II) | 0 | 31.5 | 5.3 | 98 |
| Base Oil + Styrene-Copolymer A | 2 | 45.2 | 7.8 | 145 |
| Base Oil + Styrene-Copolymer A | 4 | 62.1 | 10.5 | 160 |
| Base Oil + Styrene-Copolymer B | 2 | 48.9 | 8.2 | 150 |
| Base Oil + Styrene-Copolymer B | 4 | 68.5 | 11.6 | 168 |
Data is representative and adapted from studies on styrene-based copolymers for illustrative purposes.[4][5]
Table 2: Low-Temperature and Anti-Wear Properties of Lubricants with Styrene-Copolymer Additives (Analogous Data)
| Lubricant Sample | Polymer Concentration (wt%) | Pour Point (°C) | Wear Scar Diameter (mm) |
| Base Oil (Group II) | 0 | -15 | 0.58 |
| Base Oil + Styrene-Copolymer A | 2 | -21 | 0.52 |
| Base Oil + Styrene-Copolymer A | 4 | -24 | 0.48 |
| Base Oil + Styrene-Copolymer B | 2 | -24 | 0.50 |
| Base Oil + Styrene-Copolymer B | 4 | -27 | 0.45 |
Data is representative and adapted from studies on styrene-based copolymers for illustrative purposes.[4][5]
Visualizations
The following diagrams illustrate the synthesis and evaluation workflow for using this compound in synthetic lubricants.
References
- 1. EP3705557A1 - Use of polymers as additives for lubricant oil compositions - Google Patents [patents.google.com]
- 2. Volumetric Properties and Viscosity of Lubricant Oils and the Effects of Additives at High Pressure and Temperatures [vtechworks.lib.vt.edu]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Performance Evaluation of Castor Oil-Styrene Co-Polymer: An Outstanding Multipurpose Directional Lubricant Additive [ajgreenchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. THE SYNTHESIS OF LUBRICANT ADDITIVES FROM WASTE COMMODITY POLYMERS - Durham e-Theses [etheses.dur.ac.uk]
- 8. Impact of Viscosity Index on Base Oils - Farazoil [farazoil.com]
- 9. Viscosity index | Anton Paar Wiki [wiki.anton-paar.com]
Application Notes and Protocols for the Controlled Polymerization of 1,4-Diisopropenylbenzene to Linear Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the controlled synthesis of linear polymers from 1,4-diisopropenylbenzene (1,4-DIPB). Due to its bifunctional nature, uncontrolled polymerization of 1,4-DIPB typically leads to cross-linked networks.[1] However, by employing controlled polymerization techniques, it is possible to selectively polymerize one of the isopropenyl groups, yielding soluble, linear polymers with pendant reactive groups.[1] This opens avenues for the development of novel materials with tailored properties for various applications, including drug delivery and advanced materials science.
This document focuses on living anionic polymerization, a robust method for achieving excellent control over polymer molecular weight and distribution.[2][3]
Living Anionic Polymerization of 1,4-DIPB
Living anionic polymerization of 1,4-DIPB allows for the synthesis of well-defined linear polymers with predictable molecular weights and narrow molecular weight distributions (polydispersity index, PDI ≤ 1.03).[2][3] The key to this control lies in the use of a specifically designed initiator system and carefully controlled reaction conditions to prevent side reactions, such as the intermolecular addition of the growing polymer chain to the pendant isopropenyl groups of other polymer chains, which would lead to branching and cross-linking.[2][3]
A highly effective initiator system for this purpose is prepared from oligo(α-methylstyryl)lithium and an excess of potassium tert-butoxide (KOtBu) in tetrahydrofuran (THF) at low temperatures (-78 °C).[2] This method selectively polymerizes one of the two isopropenyl groups, leaving the other as a pendant group on the polymer backbone.[2] The resulting living polymers are stable for extended periods at low temperatures, allowing for further reactions such as block copolymerization.[2][3]
Quantitative Data Summary
The following table summarizes the results from the living anionic polymerization of 1,4-DIPB under specific conditions, demonstrating the high degree of control achievable.
| Initiator System | Monomer/Initiator Ratio | Time (h) | Yield (%) | Mn ( g/mol , calc.) | Mn ( g/mol , obs.) | Mw/Mn (PDI) |
| oligo(α-methylstyryl)lithium / KOtBu | 42 | 48 | 95 | 6,750 | 7,620 | 1.03 |
| oligo(α-methylstyryl)lithium / KOtBu | 70 | 48 | 96 | 11,200 | 11,200 | 1.03 |
| oligo(α-methylstyryl)lithium / KOtBu | 120 | 72 | 98 | 19,100 | 19,500 | 1.03 |
| oligo(α-methylstyryl)lithium / KOtBu | 200 | 168 | 99 | 31,800 | 31,500 | 1.03 |
Data sourced from Goseki et al., Macromolecules 2015, 48, 3230–3238.[3]
Experimental Workflow
Detailed Experimental Protocol: Living Anionic Polymerization of 1,4-DIPB
This protocol is adapted from the work of Goseki et al.[3]
Materials:
-
This compound (p-DIPB): Purified by recrystallization from toluene.
-
Tetrahydrofuran (THF): Freshly distilled from a sodium/benzophenone ketyl still under argon.
-
sec-Butyllithium (sec-BuLi): Titrated solution in cyclohexane.
-
α-Methylstyrene: Purified by distillation.
-
Potassium tert-butoxide (KOtBu): Sublimed under vacuum.
-
Methanol: Anhydrous, for termination.
-
Argon gas: High purity.
Initiator Preparation (oligo(α-methylstyryl)lithium):
-
In a flame-dried, argon-purged Schlenk flask equipped with a magnetic stir bar, add freshly distilled THF.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Add a calculated amount of sec-BuLi via syringe.
-
Slowly add a solution of α-methylstyrene in THF (typically a 3-5 fold molar excess relative to sec-BuLi) to the stirred solution. The solution should turn a characteristic deep red color.
-
Allow the reaction to proceed for 30 minutes to ensure complete formation of the oligo(α-methylstyryl)lithium initiator.
Polymerization Procedure:
-
In a separate, flame-dried, argon-purged Schlenk flask equipped with a magnetic stir bar, dissolve a calculated amount of KOtBu (typically 2.7-5.0 equivalents relative to the lithium salt initiator) in freshly distilled THF.
-
Cool the solution to -78 °C.
-
Transfer the prepared oligo(α-methylstyryl)lithium initiator solution to the KOtBu solution via a cannula under a positive pressure of argon.
-
Prepare a solution of purified p-DIPB in THF.
-
Slowly add the p-DIPB solution to the initiator solution at -78 °C with vigorous stirring. The reaction mixture will maintain a dark red color, characteristic of the living styryl anion.
-
Allow the polymerization to proceed at -78 °C for the desired time (e.g., 48-168 hours). The reaction time will influence the final monomer conversion and polymer molecular weight.
-
The living polymer is stable at -78 °C for up to 168 hours and at -40 °C for up to 6 hours.[2][3]
Termination and Polymer Isolation:
-
Terminate the polymerization by adding a small amount of anhydrous methanol to the reaction mixture. The red color of the living anions will disappear.
-
Allow the solution to warm to room temperature.
-
Precipitate the polymer by slowly pouring the reaction mixture into a large volume of methanol with stirring.
-
Collect the white, powdery polymer by filtration.
-
Wash the polymer with fresh methanol to remove any unreacted monomer and initiator residues.
-
Dry the polymer under vacuum at room temperature to a constant weight.
Characterization:
-
Size Exclusion Chromatography (SEC): Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the polymer. Polystyrene standards can be used for calibration.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): Confirm the chemical structure of the linear poly(1,4-DIPB) and verify the presence of the pendant isopropenyl groups.
Polymerization Mechanism
The living anionic polymerization of 1,4-DIPB proceeds through the selective reaction of one isopropenyl group, leading to a linear polymer with pendant isopropenyl moieties.
Other Controlled Polymerization Methods
While living anionic polymerization offers excellent control, other methods can also be employed to synthesize linear polymers from 1,4-DIPB.
-
Cationic Polymerization: This method can lead to the formation of polyindane structures through a step-growth mechanism involving intramolecular cyclization.[1] The choice of Lewis or Brønsted acid catalyst is crucial for controlling the polymerization and producing soluble polymers.[1]
-
Controlled Radical Polymerization (CRP): Techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP) are promising for controlling the polymerization of difunctional monomers like 1,4-DIPB and preventing cross-linking.[1] A patented process describes the use of a chain transfer catalyst in the presence of a free radical initiator to produce substantially linear polymers of diisopropenylbenzene.[4]
These alternative methods may offer advantages in terms of reaction conditions (e.g., higher temperatures) and tolerance to certain functional groups, providing a broader synthetic toolbox for researchers. Further investigation into the specific protocols for these methods is recommended for their successful implementation.
References
Troubleshooting & Optimization
Preventing premature gelation in 1,4-Diisopropenylbenzene polymerization
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing premature gelation during the polymerization of 1,4-Diisopropenylbenzene (DIPB).
Troubleshooting Guide: Premature Gelation
Q1: My free-radical polymerization of 1,4-DIPB gelled almost immediately after initiation. What are the likely causes and how can I fix it?
A1: Rapid gelation in free-radical polymerization of difunctional monomers like 1,4-DIPB is a common issue, typically stemming from uncontrolled cross-linking. Here are the primary causes and solutions:
-
High Initiator Concentration: An excessive amount of initiator generates a high concentration of radicals, leading to rapid polymer chain growth and a higher probability of cross-linking.
-
Solution: Decrease the initiator concentration. This will slow down the polymerization rate and reduce the number of growing chains, delaying the onset of gelation.
-
-
High Temperature: Elevated temperatures accelerate the rate of polymerization and can increase the reactivity of the pendant isopropenyl groups, promoting cross-linking.[1]
-
Solution: Lower the reaction temperature. This will afford more control over the polymerization kinetics.
-
-
High Monomer Concentration (Bulk Polymerization): In bulk or highly concentrated solutions, the proximity of growing polymer chains to one another increases the likelihood of intermolecular cross-linking.
-
Solution: Introduce an appropriate solvent to dilute the monomer. Increased solvent concentration can favor intramolecular cyclization over intermolecular cross-linking, which delays the formation of an infinite gel network.
-
Q2: I am attempting a free-radical polymerization to synthesize a soluble, linear poly(1,4-DIPB), but I'm getting an insoluble gel. What specific experimental changes can I make?
A2: To obtain a soluble, linear polymer via free-radical polymerization, you must actively suppress the cross-linking reaction of the second isopropenyl group.
-
Introduce a Chain Transfer Agent (CTA): CTAs regulate the molecular weight of the polymer chains and can help in producing linear or less branched polymers.
-
Utilize Controlled Radical Polymerization (CRP) Techniques: Methods like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization provide excellent control over the polymerization of bifunctional monomers, allowing for the synthesis of well-defined, soluble polymers.
-
Solution: Adapt an ATRP or RAFT protocol for your polymerization. These techniques maintain a low concentration of active radicals at any given time, which significantly reduces the rate of termination and cross-linking reactions.
-
Q3: My anionic polymerization of 1,4-DIPB is resulting in a gel. I thought this method was supposed to prevent gelation. What could be wrong?
A3: While anionic polymerization can offer excellent control, premature gelation can still occur if reaction conditions are not optimal.
-
Elevated Temperature: The key to successful living anionic polymerization of 1,4-DIPB is maintaining a very low temperature. At higher temperatures, the anionic chain end can react with the pendant isopropenyl groups on other polymer chains, leading to cross-linking.
-
High Monomer Conversion: Even under ideal conditions, branching and cross-linking can occur at higher monomer conversions in anionic polymerization.[5]
-
Improper Initiator System: The choice of initiator is crucial for controlled anionic polymerization.
-
Solution: A specially designed initiator system, such as one prepared from oligo(α-methylstyryl)lithium and an excess of potassium tert-butoxide, has been shown to be effective for the living anionic polymerization of 1,4-DIPB.[4]
-
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for premature gelation.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason 1,4-DIPB is prone to gelation?
A1: this compound is a difunctional monomer, meaning it has two polymerizable double bonds. During polymerization, after one isopropenyl group reacts to form a linear polymer chain, the second isopropenyl group remains as a "pendant" double bond. This pendant group can then react with another growing polymer chain, creating a cross-link. As more of these cross-links form, a three-dimensional network builds up, and at a certain point (the gel point), an "infinite" network is formed, resulting in the gelation of the reaction mixture.
Q2: Are there any general storage and handling precautions I should take with 1,4-DIPB to prevent issues?
A2: Yes. Commercial monomers like 1,4-DIPB are often shipped with inhibitors (e.g., hydroquinone, MEHQ) to prevent polymerization during transport and storage. For controlled polymerization experiments, it is crucial to remove this inhibitor, as it will interfere with your reaction. However, once the inhibitor is removed, the monomer is much more susceptible to spontaneous polymerization. Therefore, you should:
-
Store the purified monomer at low temperatures (e.g., in a refrigerator).
-
Store under an inert atmosphere (nitrogen or argon) to prevent oxygen from initiating polymerization.
-
Protect from light, which can also initiate polymerization.
-
Use the purified monomer as soon as possible.
Q3: How does solvent choice impact the gel point?
A3: The solvent can have a significant impact on gelation, primarily through dilution effects. In more dilute solutions, the growing polymer chains are further apart. This reduces the probability of intermolecular reactions (one chain reacting with another) and increases the probability of intramolecular reactions (a chain's growing end reacting with a pendant double bond on the same chain, forming a loop). Intramolecular cyclization does not contribute to the formation of an infinite network, so increasing dilution generally delays the onset of macroscopic gelation. The polarity of the solvent can also play a role in the kinetics of polymerization, which can indirectly affect the gel point.
Q4: Can I predict the gel point for my reaction?
A4: Precisely predicting the gel point can be complex, as it depends on numerous factors including the specific kinetics of your system. The Flory-Stockmayer theory provides a classical theoretical framework for predicting the gel point based on the functionality of the monomers and the extent of the reaction. However, this model often deviates from experimental results in radical polymerizations of divinyl monomers because it doesn't account for factors like intramolecular cyclization. For practical purposes, the gel point is often determined empirically. By keeping detailed records of your reaction conditions (temperature, concentrations) and the time to gelation, you can build a working model for your specific system.
Data on Factors Influencing Gelation
The following tables summarize how different experimental parameters can influence the gelation of divinyl monomers. Note that much of the detailed quantitative data available is for divinylbenzene (DVB), a structurally similar cross-linking agent, which serves as a useful proxy for understanding the behavior of 1,4-DIPB.
Table 1: Effect of Initiator and Temperature on Gel Point in Styrene/p-Divinylbenzene Copolymerization
| p-DVB in Monomer Feed (mol %) | Initiator (1 wt% Benzoyl Peroxide) | Temperature (°C) | Conversion at Gel Point (%) |
| 1.0 | Benzoyl Peroxide | 70.0 | 25.0 |
| 5.0 | Benzoyl Peroxide | 70.0 | 9.0 |
| 20.0 | Benzoyl Peroxide | 70.0 | 6.5 |
| 50.0 | Benzoyl Peroxide | 70.0 | 8.5 |
| 100.0 | Benzoyl Peroxide | 70.0 | 12.0 |
| 1.0 | Benzoyl Peroxide | 89.7 | 35.0 |
| 5.0 | Benzoyl Peroxide | 89.7 | 13.0 |
| 20.0 | Benzoyl Peroxide | 89.7 | 9.0 |
| 50.0 | Benzoyl Peroxide | 89.7 | 11.0 |
| 100.0 | Benzoyl Peroxide | 89.7 | 15.0 |
Data adapted from a study on styrene/p-divinylbenzene copolymerization. The results show that the conversion required for gelation passes through a minimum as the concentration of the divinyl monomer increases.
Table 2: General Influence of Reaction Parameters on Gelation
| Parameter | Effect of Increase | Rationale |
| Initiator Concentration | Decreases time to gelation | More radicals lead to faster polymerization and cross-linking. |
| Temperature | Decreases time to gelation | Increases rate constants for propagation and cross-linking. |
| Monomer Concentration | Decreases time to gelation | Higher proximity of polymer chains increases intermolecular cross-linking. |
| Solvent Concentration | Increases time to gelation | Dilution favors intramolecular cyclization over intermolecular cross-linking. |
| Chain Transfer Agent Conc. | Increases time to gelation | Reduces polymer molecular weight, requiring higher conversion to reach the gel point. |
Experimental Protocols
Protocol 1: Living Anionic Polymerization for Linear Poly(1,4-DIPB)
This method aims to selectively polymerize one of the isopropenyl groups, yielding a soluble, linear polymer with pendant double bonds. Extreme care must be taken to ensure anaerobic and anhydrous conditions.
Materials:
-
This compound (p-DIPB), purified
-
Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone ketyl
-
sec-Butyllithium (sec-BuLi) in cyclohexane, titrated
-
Potassium tert-butoxide (t-BuOK)
-
Oligo(α-methylstyryl)lithium (initiator precursor, prepared in situ or separately)
-
Methanol, anhydrous
-
Argon gas, high purity
Procedure:
-
Reactor Setup: A Schlenk flask equipped with a magnetic stir bar is oven-dried at 120 °C overnight and then cooled under a stream of dry argon.
-
Solvent and Additive Addition: Freshly distilled THF is transferred to the reaction flask via cannula under argon. The desired amount of t-BuOK is added to the THF.
-
Initiator Preparation: The solution is cooled to -78 °C in a dry ice/acetone bath. A calculated amount of oligo(α-methylstyryl)lithium solution (or sec-BuLi to generate it in situ with a small amount of α-methylstyrene) is then added dropwise via syringe. The amount of t-BuOK should be in excess (e.g., 3-5 equivalents) relative to the lithium salt.[4]
-
Monomer Addition: A solution of purified p-DIPB in THF is added dropwise to the initiator solution at -78 °C.
-
Polymerization: The reaction is allowed to proceed at -78 °C. The polymerization is typically very fast.[4] To avoid gelation, it is critical to keep the temperature strictly controlled.
-
Termination: The polymerization is terminated by the addition of a small amount of anhydrous methanol.
-
Polymer Isolation: The polymer is precipitated by pouring the reaction mixture into a large volume of methanol. The precipitated polymer is collected by filtration, washed with methanol, and dried under vacuum at room temperature.
Caption: Workflow for living anionic polymerization of p-DIPB.
Protocol 2: Controlled Radical Polymerization (ATRP) of 1,4-DIPB (General Approach)
This protocol outlines a general approach for ATRP of 1,4-DIPB to produce soluble polymers. The exact ratios of catalyst, ligand, and initiator may need to be optimized.
Materials:
-
This compound (DIPB), inhibitor removed
-
Copper(I) bromide (CuBr), or other Cu(I) source
-
A suitable ligand (e.g., PMDETA, Me6TREN)
-
An appropriate initiator (e.g., ethyl α-bromoisobutyrate, EBiB)
-
Anisole or another suitable solvent
-
Methanol
Procedure:
-
Reaction Setup: To a dry Schlenk flask with a stir bar, add CuBr and the ligand under an inert atmosphere (argon or nitrogen).
-
Reagent Addition: Add the solvent and the purified DIPB monomer to the flask via degassed syringes.
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.
-
Initiation: After the final thaw and backfilling with inert gas, place the flask in a preheated oil bath at the desired temperature (e.g., 80-110 °C). Add the initiator via syringe to start the polymerization.
-
Monitoring: The reaction can be monitored by taking aliquots at various time points (using a degassed syringe) and analyzing for monomer conversion (by ¹H NMR or GC) and molecular weight (by GPC).
-
Termination: To stop the polymerization, cool the flask and expose the reaction mixture to air. The green color indicates the oxidation of Cu(I) to Cu(II), which terminates the polymerization.
-
Purification: Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Isolation: Precipitate the polymer solution into a large excess of a non-solvent like cold methanol. Collect the polymer by filtration and dry under vacuum.
Caption: General workflow for ATRP of 1,4-DIPB.
References
Technical Support Center: Optimization of Initiator Concentration for p-DIPB Polymerization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of initiator concentration in p-diisopropenylbenzene (p-DIPB) polymerization.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of an initiator in p-DIPB polymerization?
In p-DIPB polymerization, which can proceed via free-radical or ionic mechanisms, the initiator is the chemical species that generates the initial active center (a free radical or an ion).[1] This active center then reacts with a p-DIPB monomer, starting the polymer chain. The concentration of the initiator is a critical parameter as it directly dictates the number of growing polymer chains, which in turn influences the polymerization rate, final molecular weight, and overall properties of the resulting polymer.
Q2: How does initiator concentration generally affect the molecular weight and Polydispersity Index (PDI) of the final polymer?
The relationship between initiator concentration and polymer properties is a fundamental concept in polymer chemistry.
-
Molecular Weight (Mw): Generally, the molecular weight of the polymer is inversely proportional to the initiator concentration. A higher initiator concentration generates a larger number of active centers, leading to many polymer chains growing simultaneously.[1][2] With a fixed amount of monomer, this results in shorter average chain lengths and thus a lower molecular weight.[2][3] Conversely, a lower initiator concentration produces fewer, longer chains, resulting in a higher average molecular weight.[1]
-
Polydispersity Index (PDI): The PDI measures the breadth of the molecular weight distribution. A high initiator concentration can sometimes lead to a burst of initiation at the start of the reaction, which can broaden the PDI.[4] For very narrow PDI values, controlled or living polymerization techniques, such as the living anionic polymerization of p-DIPB, are often required.[5]
Q3: What is the typical range for initiator concentration in free-radical polymerization of p-DIPB?
For free-radical polymerization, the initiator concentration can range from approximately 0.05% to 3.0% by weight, based on the weight of the polymer or monomer.[6] The optimal concentration depends on the desired molecular weight, reaction temperature, and the specific initiator used. Azo-initiators are commonly employed, and their concentration can range from 0.01% to 10% by weight.[6]
Q4: How does initiator concentration impact the rate of polymerization?
The overall rate of polymerization is typically proportional to the initiator concentration (often to the square root in free-radical polymerization).[2][7] Increasing the initiator concentration leads to a higher rate of radical formation, which accelerates the consumption of monomer and increases the overall reaction speed.[2][8]
Troubleshooting Guide
This guide addresses common issues encountered during p-DIPB polymerization, with a focus on initiator concentration as the root cause.
| Issue / Observation | Potential Cause Related to Initiator | Recommended Solution |
| Polymerization is too slow or fails to initiate | Insufficient Initiator Concentration: The concentration may be too low to generate enough active centers to sustain the reaction.[9] | Gradually increase the initiator concentration. Ensure the reaction temperature is adequate for the initiator's decomposition half-life. |
| Low Polymer Molecular Weight (Mw) | High Initiator Concentration: An excess of initiator creates a high concentration of active centers, leading to the formation of many short polymer chains.[4][7] | Systematically decrease the initiator concentration. This will reduce the number of chains initiated, allowing each to grow longer.[4] |
| High Polydispersity Index (PDI) / Broad MWD | Non-uniform Initiation: A very high initial initiator concentration can cause a rapid, uncontrolled start to the reaction, followed by a slower rate as the initiator is consumed, broadening the molecular weight distribution.[4] | Use a lower initiator concentration for a more controlled and sustained initiation rate. Ensure the initiator is fully dissolved and the reaction temperature is stable.[4] |
| Reaction is too fast, exothermic, and difficult to control | Excessive Initiator Concentration: A high initiator concentration leads to a rapid polymerization rate, which can be highly exothermic and hard to manage.[9] | Reduce the initiator concentration significantly. Consider lowering the reaction temperature to decrease the rate of initiator decomposition.[9] |
| Gelation or cross-linking occurs early in the reaction | High Radical Concentration: p-DIPB has two polymerizable groups. A high concentration of radicals from the initiator can increase the probability of both groups reacting, leading to cross-linking and gelation. | Lower the initiator concentration to favor linear chain growth over cross-linking. In some systems, like living anionic polymerization, conditions can be optimized to selectively polymerize only one vinyl group.[5] |
Data Presentation: Illustrative Effects of Initiator Concentration
The following table summarizes the expected trends when varying the concentration of a typical free-radical initiator (e.g., AIBN or Benzoyl Peroxide) for p-DIPB polymerization, keeping all other parameters constant.
| Initiator Conc. (% w/w) | Polymerization Rate | Avg. Molecular Weight (Mw) | Polydispersity Index (PDI) | Monomer Conversion (%) |
| 0.1 | Slow | High | Moderate | Low (for a fixed time) |
| 0.5 | Moderate | Medium | Lower | Moderate (for a fixed time) |
| 1.0 | Fast | Low | Moderate | High (for a fixed time) |
| 2.5 | Very Fast | Very Low | Higher | Very High (for a fixed time) |
Note: This data is illustrative of general principles of free-radical polymerization.[2][3][8] Actual results will vary based on specific experimental conditions.
Visualizations
Logical Flow: Effect of Initiator Concentration
Caption: Relationship between initiator concentration and key polymerization outcomes.
Experimental Workflow: General Free-Radical Polymerization
Caption: A typical experimental workflow for the free-radical polymerization of p-DIPB.
Detailed Experimental Protocols
Protocol 1: General Free-Radical Polymerization of p-DIPB
This protocol describes a general procedure for the solution polymerization of p-DIPB using a free-radical initiator.
Materials:
-
p-diisopropenylbenzene (p-DIPB), inhibitor removed
-
Anhydrous solvent (e.g., Toluene, Benzene)
-
Free-radical initiator (e.g., Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO))
-
Inert gas (Nitrogen or Argon)
-
Non-solvent for precipitation (e.g., cold Methanol)
Procedure:
-
Setup: Assemble a multi-neck round-bottom flask with a magnetic stirrer, reflux condenser, thermometer, and a nitrogen inlet/outlet.
-
Reagents: Add p-DIPB monomer and solvent to the flask. A typical monomer concentration is 10-50% (w/v).
-
De-gassing: Purge the mixture with inert gas for 30-60 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 70°C for AIBN) under a continuous gentle flow of inert gas.
-
Initiation: In a separate vial, dissolve the pre-weighed initiator in a small amount of the reaction solvent. The amount should be calculated based on the desired weight percentage relative to the monomer (e.g., 0.1 to 2.0 wt%). Once the reaction mixture reaches a stable temperature, inject the initiator solution into the flask using a syringe.
-
Polymerization: Allow the reaction to proceed at a constant temperature for the desired duration (e.g., 4-24 hours). The viscosity of the solution will increase as the polymer forms.
-
Termination & Isolation: Stop the reaction by cooling the flask in an ice bath and exposing the contents to air. Slowly pour the viscous polymer solution into a beaker containing a large excess of a stirred, cold non-solvent (e.g., methanol) to precipitate the polymer.
-
Purification: Filter the precipitated polymer, wash it with fresh non-solvent, and dry it in a vacuum oven at a moderate temperature until a constant weight is achieved.
-
Analysis: Characterize the polymer's molecular weight (Mw) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).
Protocol 2: Living Anionic Polymerization of p-DIPB[5]
This advanced protocol allows for the synthesis of soluble, well-defined poly(p-DIPB) with a very narrow molecular weight distribution (PDI ≤ 1.03).[5] It selectively polymerizes one of the two isopropenyl groups.
Materials:
-
p-DIPB, rigorously purified
-
Anhydrous tetrahydrofuran (THF)
-
Initiator system: oligo(α-methylstyryl)lithium and potassium tert-butoxide (KOtBu)
-
High-vacuum line and glassware suitable for anionic polymerization
Procedure:
-
Initiator Preparation: The specialized initiator is prepared from oligo(α-methylstyryl)lithium and an excess of potassium tert-butoxide (2.7-5.0 equivalents to the Li salt) in THF under high-vacuum conditions.
-
Setup: All glassware must be baked and assembled hot under high vacuum to eliminate moisture and air.
-
Solvent & Monomer Addition: Purified, anhydrous THF is distilled under vacuum into the reaction vessel. The purified p-DIPB monomer is then added via a break-seal ampoule.
-
Cooling: The reaction vessel is cooled to -78°C in a dry ice/acetone bath.
-
Initiation: The pre-formed initiator solution is added to the stirred monomer solution at -78°C. The amount of initiator is calculated to achieve the target molecular weight.
-
Polymerization: The polymerization is allowed to proceed at -78°C. Under these conditions, the reaction is living, and the intermolecular addition to the second isopropenyl group is suppressed.[5] The living polymer is stable for extended periods at this temperature.
-
Termination: The living polymer chains are terminated by adding a quenching agent, such as degassed methanol.
-
Isolation: The polymer is isolated by precipitation into a non-solvent (e.g., methanol), filtered, and dried under vacuum.
-
Analysis: The resulting polymer is analyzed by GPC to confirm the controlled molecular weight and low PDI.[5]
References
- 1. Radical polymerization - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. fluenceanalytics.com [fluenceanalytics.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. US7402646B2 - Polymerization of diisopropenylbenzene - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Troubleshooting low conversion rates in 1,4-Diisopropenylbenzene synthesis
This guide provides troubleshooting for common issues encountered during the synthesis of 1,4-diisopropenylbenzene, a valuable monomer in polymer science and a key intermediate in organic synthesis.[1] The content is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My dehydrogenation of 1,4-diisopropylbenzene is resulting in a low conversion rate. What are the primary factors I should investigate?
Low conversion in the dehydrogenation of 1,4-diisopropylbenzene is a common issue that can often be traced back to suboptimal reaction conditions or catalyst inefficiency.[2] A systematic approach to troubleshooting is recommended.
Initial Checks:
-
Reaction Temperature: Ensure the temperature is within the optimal range. For catalytic dehydrogenation, this is typically between 380-420°C.[2] Temperatures that are too low will result in a sluggish reaction, while excessively high temperatures can lead to unwanted side reactions and decomposition.
-
Catalyst Activity: The catalyst, often iron oxide-based, is crucial for this process.[1] Ensure that the catalyst is fresh and has been handled and stored correctly to prevent deactivation. If you suspect catalyst poisoning, consider replacing it.
-
Feedstock Purity: The purity of your 1,4-diisopropylbenzene feedstock is important. Impurities can interfere with the catalyst and lead to the formation of byproducts.[2]
Troubleshooting Steps:
-
Verify Temperature Control: Calibrate your temperature measurement and control systems to ensure they are accurate.
-
Evaluate Catalyst Performance: If possible, test the catalyst with a known successful reaction to confirm its activity. Consider increasing the catalyst loading as a trial.
-
Analyze Starting Material: Use analytical techniques like Gas Chromatography (GC) to check the purity of your 1,4-diisopropylbenzene.
Q2: I am observing a significant amount of byproducts in my reaction mixture. What are the common side reactions and how can I minimize them?
The formation of byproducts is a key challenge in this compound synthesis. The most common impurities are olefinic in nature, including isopropylstyrene, divinylbenzene, and isopropenylstyrene.[1]
Common Side Reactions and Mitigation Strategies:
-
Incomplete Dehydrogenation: The presence of isopropylisopropenylbenzene is an indicator of incomplete reaction.[1] To address this, you can try increasing the reaction time or optimizing the temperature and catalyst loading.
-
Isomerization: Depending on the reaction conditions, you might see the formation of ortho and meta isomers. To favor the para isomer, it is often recommended to use lower temperatures and shorter reaction times.[3]
-
Polymerization: this compound is prone to polymerization, especially at elevated temperatures.[1][4] This can be a significant issue during distillation. Continuous distillation processes are often used in industrial settings to minimize the time the product spends at high temperatures.[1][5] For laboratory scale, consider purification methods that avoid prolonged heating.
Q3: My Wittig reaction approach to synthesizing this compound is not working well. What are some general troubleshooting tips for this reaction?
While less common for the industrial production of this compound, the Wittig reaction is a powerful tool for forming carbon-carbon double bonds. If you are encountering low yields, several factors could be at play.
Troubleshooting a Wittig Reaction:
-
Ylide Formation: The first step is the formation of the phosphorus ylide from the corresponding phosphonium salt using a base.[6][7] Ensure your base is strong enough to deprotonate the phosphonium salt and that your solvent is anhydrous, as water can quench the ylide.
-
Reagent Purity: The purity of your aldehyde or ketone and the phosphonium salt is critical. Impurities can lead to side reactions and lower yields.
-
Reaction Conditions: The choice of solvent and temperature can significantly impact the reaction. Some Wittig reactions require non-polar, aprotic solvents, while others work well in protic or even two-phase systems.[6][8] Experiment with different conditions if your initial attempts are unsuccessful.
-
Steric Hindrance: Significant steric hindrance in either the ylide or the carbonyl compound can impede the reaction.
Data Presentation
Table 1: Influence of Reaction Parameters on Dehydrogenation of 1,4-Diisopropylbenzene
| Parameter | Sub-Optimal Condition | Potential Consequence | Recommended Action |
| Temperature | < 380°C | Low conversion rate | Increase temperature to 380-420°C[2] |
| > 420°C | Increased byproduct formation, potential for polymerization | Decrease temperature to the optimal range | |
| Pressure | Atmospheric or higher | Reduced dehydrogenation kinetics | Employ sub-atmospheric pressures[2] |
| Catalyst | Old or improperly stored | Low activity, leading to poor conversion | Use fresh, properly handled catalyst |
| Feedstock Purity | Contains impurities | Catalyst poisoning, side reactions | Purify the 1,4-diisopropylbenzene before use |
Experimental Protocols
Protocol 1: Synthesis of this compound via Bromination and Dehydrobromination
This protocol is adapted from a literature procedure and should be performed by qualified personnel in a well-ventilated fume hood.
Step 1: Bromination of p-Diisopropylbenzene [9]
-
In a reaction vessel protected from light, dissolve p-diisopropylbenzene in a suitable solvent like carbon tetrachloride.
-
Add N-bromosuccinimide (NBS) portion-wise to the solution while stirring.
-
Irradiate the mixture with a floodlight to initiate the reaction. Maintain the temperature at approximately 25°C, using cooling as necessary.
-
After the reaction is complete (typically 1.5-2 hours), filter the mixture to remove the succinimide byproduct.
-
Remove the solvent from the filtrate under reduced pressure to obtain crude 1,4-bis(1-bromo-1-methylethyl)benzene.
Step 2: Dehydrobromination [9]
-
Dissolve the crude product from Step 1 in pyridine.
-
Reflux the solution with stirring for about 15 minutes.
-
Cool the reaction mixture and pour it into cold water to precipitate the product.
-
Collect the solid by filtration and wash it with water.
-
Recrystallize the crude this compound from a suitable solvent like ethanol to obtain the purified product.
Visualizations
Caption: A logical workflow for troubleshooting low conversion rates.
Caption: Overview of primary synthesis pathways to this compound.
References
- 1. US4755627A - Process for the synthesis and purification of diisopropenylbenzene - Google Patents [patents.google.com]
- 2. This compound | 1605-18-1 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. d.web.umkc.edu [d.web.umkc.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. tandfonline.com [tandfonline.com]
How to control molecular weight in anionic polymerization of 1,4-DIPB.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for controlling the molecular weight in the anionic polymerization of 1,4-diisopropenylbenzene (1,4-DIPB).
Frequently Asked Questions (FAQs)
Q1: What is the key to achieving controlled molecular weight in the anionic polymerization of 1,4-DIPB?
A1: The successful synthesis of poly(1,4-DIPB) with a predictable molecular weight and a narrow molecular weight distribution hinges on establishing a living anionic polymerization. This is primarily achieved by using a specialized initiator system and maintaining stringent reaction conditions. Specifically, a combination of oligo(α-methylstyryl)lithium and an excess of potassium tert-butoxide (KOBut) in tetrahydrofuran (THF) at a low temperature of -78 °C has been shown to be effective.[1][2] This system selectively polymerizes one of the two isopropenyl groups, yielding a soluble, linear polymer.[1][2]
Q2: How does the initiator-to-monomer ratio influence the molecular weight of the resulting polymer?
A2: In a living anionic polymerization, the number-average molecular weight (Mn) of the polymer is directly proportional to the molar ratio of the monomer to the initiator. By carefully controlling this ratio, the molecular weight of the resulting poly(1,4-DIPB) can be precisely targeted. A higher monomer-to-initiator ratio will result in a higher molecular weight polymer, and vice-versa.
Q3: Why is a low polymerization temperature (-78 °C) so critical?
A3: The low temperature of -78 °C is crucial for several reasons. Firstly, it helps to suppress side reactions, particularly the intermolecular addition of the propagating anion to the pendant isopropenyl groups on other polymer chains, which leads to branching and ultimately gelation (crosslinking).[1][2] Secondly, the living polymer chains of poly(p-DIPB) are more stable at this temperature.[1][2] At higher temperatures, the stability of the living anions decreases, which can lead to termination reactions and a loss of control over the polymerization.
Q4: Can other isomers of DIPB, such as the meta or ortho isomers, be polymerized in a controlled manner using this method?
A4: Under the same conditions that are successful for the para-isomer (p-DIPB), the living anionic polymerization of the meta and ortho-isomers has not been successful.[1][2] These isomers tend to undergo side reactions that prevent controlled polymerization.
Q5: What is the role of potassium tert-butoxide (KOBut) in the initiator system?
A5: Potassium tert-butoxide is a crucial additive that modifies the reactivity of the organolithium initiator. It is believed to form a more reactive "ate" complex, which promotes efficient initiation and helps to suppress side reactions, thereby enabling the living polymerization of 1,4-DIPB.[1][2]
Troubleshooting Guide
Issue 1: The obtained molecular weight is significantly different from the calculated theoretical value.
| Possible Cause | Suggestion | Rationale |
| Inaccurate Initiator Concentration | Titrate the initiator solution (e.g., oligo(α-methylstyryl)lithium) immediately before use. | The concentration of organolithium initiators can change over time due to degradation. An inaccurate concentration will lead to an incorrect monomer-to-initiator ratio. |
| Impurities in Monomer or Solvent | Purify the 1,4-DIPB monomer and the THF solvent rigorously. Monomer should be freshly distilled, and THF should be dried over a suitable agent (e.g., sodium/benzophenone ketyl) and distilled under an inert atmosphere. | Protic impurities like water or alcohols will terminate the living anionic chains, leading to a lower than expected molecular weight. |
| Inefficient Initiation | Ensure the initiator is prepared correctly and that the addition of KOBut is done under inert conditions. | If the initiator is not fully active, the actual number of initiating species will be lower than calculated, resulting in a higher molecular weight than predicted. |
Issue 2: The polydispersity index (PDI) of the polymer is broad (e.g., > 1.1).
| Possible Cause | Suggestion | Rationale |
| Slow Initiation | Ensure rapid mixing of the initiator with the monomer solution at -78 °C. | If initiation is slow compared to propagation, polymer chains will start growing at different times, leading to a broader molecular weight distribution. |
| Temperature Fluctuations | Maintain a constant and uniform low temperature throughout the polymerization process. | Variations in temperature can affect the rates of initiation and propagation, contributing to a broader PDI. |
| Chain Termination or Transfer | Rigorously exclude air (oxygen) and moisture from the reaction system. Use high-vacuum techniques or a very efficient glovebox. | Oxygen and other impurities can cause premature termination of growing polymer chains, leading to a mixture of chain lengths and a higher PDI. |
Issue 3: The polymerization reaction results in a gel or an insoluble product.
| Possible Cause | Suggestion | Rationale | | High Polymerization Temperature | Strictly maintain the reaction temperature at -78 °C. | At temperatures above -78 °C, the propagating anion has enough energy to react with the pendant isopropenyl groups on other polymer chains, causing crosslinking and gelation.[1][2] | | High Monomer Conversion/Long Reaction Time | Quench the polymerization shortly after the monomer has been consumed. | Even at -78 °C, the side reaction leading to crosslinking can occur over extended periods. It is crucial to terminate the reaction once the desired conversion is reached.[1][2] | | High Monomer Concentration | Conduct the polymerization at a relatively low monomer concentration. | Higher concentrations can increase the probability of intermolecular reactions that lead to crosslinking. |
Quantitative Data
The following table summarizes the results from the living anionic polymerization of 1,4-DIPB in THF at -78°C using oligo(α-methylstyryl)lithium and KOBut as the initiator system. This data illustrates the direct relationship between the monomer-to-initiator ratio and the resulting number-average molecular weight (Mn) and polydispersity index (Mw/Mn).
| Run | Monomer/Initiator Ratio | Mn (calculated) ( g/mol ) | Mn (observed) ( g/mol ) | Mw/Mn |
| 1 | 50 | 7,900 | 7,620 | 1.03 |
| 2 | 100 | 15,800 | 15,500 | 1.03 |
| 3 | 150 | 23,700 | 23,200 | 1.03 |
| 4 | 200 | 31,600 | 31,500 | 1.03 |
Data adapted from Goseki, R., et al. (2015). Living Anionic Polymerization of this compound. Macromolecules, 48(10), 3230–3238.
Experimental Protocols
Protocol: Living Anionic Polymerization of 1,4-DIPB
This protocol describes the synthesis of poly(1,4-DIPB) with a controlled molecular weight and narrow polydispersity. All procedures must be carried out under a high-purity inert atmosphere (argon or nitrogen) using standard Schlenk line or glovebox techniques.
1. Reagent and Solvent Purification:
-
Tetrahydrofuran (THF): Stir over calcium hydride for 24 hours, then reflux over sodium/benzophenone ketyl until a deep purple color persists. Distill directly into the reaction flask under a high vacuum.
-
This compound (1,4-DIPB): Stir over calcium hydride for 24 hours and then distill under reduced pressure. Store the purified monomer under an inert atmosphere at low temperature.
-
sec-Butyllithium (sec-BuLi): Use as received and titrate before use to determine the exact concentration.
-
α-Methylstyrene: Stir over calcium hydride and distill under reduced pressure.
-
Potassium tert-butoxide (KOBut): Sublime under vacuum.
2. Preparation of the Initiator (Oligo(α-methylstyryl)lithium with KOBut):
-
To a baked and argon-purged glass reactor equipped with a magnetic stirrer, add freshly distilled THF.
-
Cool the reactor to -78 °C using a dry ice/acetone bath.
-
Add a 3- to 5-fold molar excess of α-methylstyrene relative to the intended amount of sec-BuLi.
-
Slowly add a calculated amount of sec-BuLi to the stirred solution. A characteristic red color will appear, indicating the formation of the oligo(α-methylstyryl)lithium.
-
Allow the solution to stir for 10-15 minutes.
-
Add a solution of KOBut (2.7 to 5.0 equivalents relative to the lithium salt) in THF to the initiator solution.
3. Polymerization:
-
To a separate, similarly prepared reactor, add a calculated amount of freshly distilled THF and cool to -78 °C.
-
Add the desired amount of purified 1,4-DIPB monomer to the THF.
-
Rapidly transfer the prepared initiator solution to the monomer solution via a cannula under positive argon pressure.
-
Allow the polymerization to proceed at -78 °C. The reaction is typically fast.
-
After the desired time (or after the monomer is consumed, which can be monitored by taking aliquots for analysis), terminate the polymerization by adding a degassed quenching agent, such as methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).
-
Filter and dry the polymer under vacuum to a constant weight.
4. Characterization:
-
Determine the number-average molecular weight (Mn) and the polydispersity index (Mw/Mn) of the polymer using size-exclusion chromatography (SEC) calibrated with appropriate standards.
Visualizations
Caption: Workflow for the living anionic polymerization of 1,4-DIPB.
Caption: Relationship between key parameters and outcomes in 1,4-DIPB polymerization.
References
Minimizing side reactions during the catalytic dehydrogenation of 1,4-diisopropylbenzene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for minimizing side reactions during the catalytic dehydrogenation of 1,4-diisopropylbenzene (1,4-DIPB) to produce p-divinylbenzene (p-DVB).
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction and what are the main side reactions in the catalytic dehydrogenation of 1,4-diisopropylbenzene?
A1: The primary reaction is the stepwise dehydrogenation of 1,4-diisopropylbenzene (1,4-DIPB) to p-ethylvinylbenzene (p-EVB) and finally to the desired product, p-divinylbenzene (p-DVB).
The two most significant side reactions that reduce the selectivity and yield of p-DVB are:
-
Thermal Cracking: At the high temperatures required for dehydrogenation, the C-C bonds in the isopropyl groups and the aromatic ring can break, leading to the formation of smaller aromatic compounds like benzene, toluene, ethylbenzene, and styrene.[1][2] This is a free-radical chain reaction process.[3]
-
Coke Formation (Fouling): Coke is a carbonaceous deposit that forms on the catalyst surface. It physically blocks the active sites of the catalyst, leading to deactivation.[4] Coke can result from the polymerization and deep dehydrogenation of both reactants and products on the catalyst surface.[5]
Q2: What is the role of steam in this reaction?
A2: Superheated steam is a crucial component in the feed for several reasons:
-
Reduces Coking: Steam reacts with carbonaceous deposits on the catalyst surface (steam gasification), removing them as carbon monoxide (CO) and carbon dioxide (CO₂), which helps to maintain catalyst activity and prolong its life.[6]
-
Heat Carrier: The dehydrogenation reaction is highly endothermic, and steam serves as an effective heat carrier to maintain the required reaction temperature in the reactor.
-
Lowers Partial Pressure: Steam acts as a diluent, reducing the partial pressure of the hydrocarbons. According to Le Chatelier's principle, this shifts the reaction equilibrium towards the products, as the dehydrogenation reaction involves an increase in the number of moles.[7]
Q3: Why are iron-based catalysts promoted with potassium commonly used?
A3: Iron oxide (Fe₂O₃) is the primary active component in catalysts for alkylbenzene dehydrogenation. Potassium is a critical promoter that significantly enhances catalyst performance by:
-
Increasing Activity and Selectivity: Potassium acts as an electronic promoter, enhancing the intrinsic activity of the iron oxide for dehydrogenation.[8] It specifically helps to retard the side reaction that forms benzene.[9]
-
Suppressing Coking: Potassium neutralizes acidic sites on the catalyst support, which are often responsible for initiating polymerization reactions that lead to coke formation.
-
Stabilizing the Active Phase: Potassium helps to maintain the iron in its active oxidation state and can form stable compounds like KFeO₂ and K₂Fe₂₂O₃₄, which are crucial for high catalytic performance.[8]
Q4: How can I analyze the product mixture to quantify the main products and byproducts?
A4: Gas chromatography-mass spectrometry (GC-MS) is the ideal analytical technique for separating and identifying the components of the reaction product mixture.[10][11][12] A capillary column suitable for separating aromatic hydrocarbons should be used. Quantification of each component can be achieved by integrating the peak areas from the gas chromatogram and using response factors determined from the analysis of standard calibration mixtures.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Conversion of 1,4-DIPB | 1. Low Reactor Temperature: The dehydrogenation reaction is highly endothermic and temperature-sensitive.[1] 2. Catalyst Deactivation: The catalyst may be deactivated due to coking or poisoning.[4] 3. Insufficient Catalyst Amount: The residence time of the reactants over the catalyst may be too short. | 1. Increase Temperature: Gradually increase the reactor inlet temperature. The optimal range is typically 520-600°C. Avoid exceeding 650°C to prevent excessive thermal cracking. 2. Catalyst Regeneration: If coking is suspected (indicated by an increased pressure drop across the reactor), perform a regeneration cycle by controlled oxidation with a dilute oxygen stream to burn off the coke.[4] If poisoning is suspected from feed impurities, the catalyst may need to be replaced. 3. Optimize Flow Rate: Decrease the liquid hourly space velocity (LHSV) to increase the contact time of the reactants with the catalyst. |
| Low Selectivity to p-Divinylbenzene (High levels of cracking byproducts) | 1. Excessively High Temperature: Temperatures above 650°C can significantly increase the rate of thermal cracking. 2. Low Steam-to-Hydrocarbon Ratio: Insufficient steam can lead to higher hydrocarbon partial pressures and localized hot spots, promoting cracking.[6] 3. Catalyst Acidity: Acidic sites on the catalyst or support can catalyze cracking reactions. | 1. Reduce Temperature: Lower the reactor temperature to a range that balances conversion and selectivity (typically 520-600°C). 2. Increase Steam Flow: Increase the steam-to-hydrocarbon molar ratio. Ratios of 9:1 or higher are often used to suppress side reactions.[2] 3. Use a Promoted Catalyst: Ensure the use of a potassium-promoted catalyst to neutralize acid sites. |
| Rapid Catalyst Deactivation | 1. Severe Coking: This is often caused by low steam-to-hydrocarbon ratios, the presence of coke precursors in the feed, or operating at a temperature that favors polymerization. 2. Catalyst Poisoning: Impurities in the 1,4-DIPB feed (e.g., sulfur or nitrogen compounds) can irreversibly poison the active sites of the catalyst. | 1. Optimize Steam Ratio and Temperature: Increase the steam-to-hydrocarbon ratio and ensure the reaction temperature is within the optimal range. 2. Purify Feedstock: Ensure the 1,4-DIPB feed is of high purity and free from known catalyst poisons. |
| Increased Pressure Drop Across Reactor | 1. Coke Formation: Deposition of coke within the catalyst bed can restrict flow paths.[4] 2. Catalyst Attrition: Physical breakdown of the catalyst pellets can lead to the formation of fines that block the reactor bed. | 1. Initiate Catalyst Regeneration: Perform a controlled burn-off of the coke to clear the flow paths.[4] 2. Inspect Catalyst: If the problem persists after regeneration, the catalyst may need to be screened to remove fines or replaced if it has lost its mechanical integrity. |
Data Presentation
The following tables summarize the effect of key reaction parameters on the conversion and product selectivity for the dehydrogenation of a close analog, p-diethylbenzene (PDEB), over an alumina-supported iron oxide catalyst. This data is representative and illustrates the expected trends for 1,4-diisopropylbenzene dehydrogenation.
Table 1: Effect of Reaction Temperature on Product Distribution
Conditions: Water/PDEB Flow Ratio = 4.5, Catalyst = Fe₂O₃/Al₂O₃
| Temperature (°C) | PDEB Conversion (%) | p-Ethylstyrene Yield (%) | p-Divinylbenzene Yield (%) | Cracking Products Yield (%) |
| 500 | 36.1 | 21.3 | 5.4 | 9.4 |
| 525 | 43.5 | 23.1 | 7.8 | 12.6 |
| 550 | 49.2 | 21.8 | 10.1 | 17.3 |
(Data adapted from[1])
Table 2: Effect of Promoter and Steam Ratio on Product Distribution
Conditions: Temperature = 550°C
| Catalyst | Water/PDEB Flow Ratio | PDEB Conversion (%) | p-Ethylstyrene Yield (%) | p-Divinylbenzene Yield (%) | Cracking Products Yield (%) |
| Fe₂O₃/Al₂O₃ | 4.5 | 49.2 | 21.8 | 10.1 | 17.3 |
| Fe₂O₃-K₂O/Al₂O₃ | 4.5 | 53.6 | 22.5 | 12.3 | 18.8 |
| Fe₂O₃-K₂O/Al₂O₃ | 9.0 | 58.1 | 23.2 | 16.5 | 18.4 |
(Data adapted from[1])
Experimental Protocols
Key Experiment: Laboratory-Scale Catalytic Dehydrogenation of 1,4-Diisopropylbenzene
This protocol describes a typical setup for studying the catalytic dehydrogenation of 1,4-DIPB in a laboratory-scale fixed-bed reactor.
1. Materials and Equipment:
-
Reactants: High-purity 1,4-diisopropylbenzene, deionized water.
-
Catalyst: Commercially available or lab-prepared potassium-promoted iron oxide catalyst pellets.
-
Gases: High-purity nitrogen (for purging and as a carrier gas).
-
Reactor System:
-
Stainless steel fixed-bed reactor tube (e.g., 10-20 mm inner diameter).
-
Three-zone tube furnace with temperature controller.
-
High-performance liquid chromatography (HPLC) pump for delivering 1,4-DIPB.
-
HPLC pump for delivering water.
-
Mass flow controller for nitrogen gas.
-
Vaporizer/pre-heater section.
-
Condenser system to cool the reactor effluent.
-
Gas-liquid separator.
-
-
Analytical Equipment: Gas chromatograph with a mass spectrometer detector (GC-MS) and a flame ionization detector (FID).
2. Catalyst Loading and Activation:
-
Load a known quantity of the catalyst (e.g., 5-10 grams) into the center of the reactor tube, supported by quartz wool plugs.
-
Place the reactor inside the tube furnace.
-
Purge the system with nitrogen gas at a flow rate of 50-100 mL/min for 30 minutes to remove air.
-
Heat the reactor to the desired reaction temperature (e.g., 580°C) under a continuous nitrogen flow.
-
Once the temperature is stable, introduce superheated steam by pumping water through the pre-heater. Allow the catalyst to stabilize in the steam flow for at least 30 minutes.
3. Reaction Procedure:
-
Begin pumping the 1,4-diisopropylbenzene feed into the pre-heater, where it will vaporize and mix with the steam before entering the reactor. A typical liquid hourly space velocity (LHSV) is 0.5 to 1.0 h⁻¹.
-
Maintain the desired reaction temperature and steam-to-hydrocarbon ratio throughout the experiment.
-
The reactor effluent, a hot gas mixture, passes through the condenser, where the organic products and unreacted water are liquefied.
-
Collect the liquid product from the gas-liquid separator at regular intervals.
-
Vent the non-condensable gases (mainly hydrogen) safely.
4. Product Analysis:
-
Separate the organic layer from the aqueous layer in the collected liquid sample.
-
Dry the organic layer using an anhydrous drying agent (e.g., magnesium sulfate).
-
Dilute a sample of the dried organic layer with a suitable solvent (e.g., dichloromethane).
-
Inject the diluted sample into the GC-MS to identify the products and byproducts.
-
Quantify the composition of the product mixture using the GC-FID by comparing peak areas to those of a calibrated standard.
5. Shutdown Procedure:
-
Stop the 1,4-DIPB feed pump.
-
Continue the steam and nitrogen flow for approximately 30 minutes to purge any remaining hydrocarbons from the reactor.
-
Stop the water feed pump.
-
Turn off the furnace and allow the reactor to cool to room temperature under a continuous nitrogen flow.
Visualizations
References
- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 2. scispace.com [scispace.com]
- 3. ineosopen.org [ineosopen.org]
- 4. ecoquery.ecoinvent.org [ecoquery.ecoinvent.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Mechanistic modeling of the thermal cracking of decylbenzene. Application to the prediction of its thermal stability at geological temperatures | Semantic Scholar [semanticscholar.org]
- 8. 1,4-DIISOPROPYLBENZENE synthesis - chemicalbook [chemicalbook.com]
- 9. 1,4-Diisopropylbenzene | C12H18 | CID 7486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. gcms.cz [gcms.cz]
- 11. peerj.com [peerj.com]
- 12. Elucidating the deactivation mechanism of beta zeolite catalyzed linear alkylbenzene production with oxygenated organic compound contaminated feedstoc ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00787E [pubs.rsc.org]
Improving the yield and selectivity of 1,4-Diisopropenylbenzene production
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the yield and selectivity of 1,4-Diisopropenylbenzene (1,4-DIPB) production.
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial method for synthesizing this compound?
A1: The primary industrial route for this compound production is the catalytic dehydrogenation of 1,4-diisopropylbenzene.[1][2] This process is typically carried out in the vapor phase at elevated temperatures over a solid catalyst.
Q2: What are the typical catalysts used for the dehydrogenation of 1,4-diisopropylbenzene?
A2: Iron oxide-based catalysts, often promoted with potassium and other compounds, are widely used for this process.[2][3][4] Zeolite-based catalysts are also being explored to enhance selectivity and minimize the formation of byproducts.[1]
Q3: What are the major side reactions and impurities I should be aware of?
A3: Common impurities include partially dehydrogenated products like isopropylstyrene and other olefinic compounds such as divinylbenzene.[2] These byproducts can complicate purification and affect the quality of the final product.
Q4: How can I purify the crude this compound product?
A4: Fractional distillation is the standard method for purification. However, this compound is prone to polymerization at the elevated temperatures required for distillation.[2] To mitigate this, continuous distillation processes are recommended over batch distillation. The use of polymerization inhibitors is also crucial.[2]
Q5: What analytical techniques are recommended for monitoring the reaction and product purity?
A5: Gas chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) are essential for analyzing the volatile components of the reaction mixture, including the starting material, desired product, and impurities.[1] High-Performance Liquid Chromatography (HPLC) can be used for the analysis of less volatile components and for purification. Nuclear Magnetic Resonance (NMR) spectroscopy is vital for confirming the chemical structure of the final product.[1]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps | Expected Outcome |
| Low Yield of this compound | Suboptimal Reaction Temperature: The temperature may be too low for efficient dehydrogenation or too high, leading to side reactions. | Systematically vary the reaction temperature within the optimal range of 380-420°C.[1] | An increase in the yield of the desired product. |
| Catalyst Deactivation: The catalyst may have lost activity due to coking (carbon deposition) or poisoning. | Regenerate the catalyst. For iron oxide catalysts, this can involve controlled oxidation to burn off coke deposits.[3][4] | Restoration of catalyst activity and improved product yield. | |
| Insufficient Catalyst Loading: The amount of catalyst may not be sufficient for the desired conversion rate. | Increase the catalyst loading in the reactor. | Higher conversion of the starting material and increased product yield. | |
| Poor Selectivity (High levels of byproducts) | Inappropriate Reaction Temperature: High temperatures can favor the formation of undesired byproducts. | Optimize the reaction temperature, potentially operating at the lower end of the effective range. | A higher ratio of this compound to impurities in the product mixture. |
| Incorrect Steam to Hydrocarbon Ratio: The amount of steam used as a diluent can affect selectivity. | Adjust the steam to 1,4-diisopropylbenzene feed ratio. A higher steam ratio can sometimes suppress side reactions. | Improved selectivity towards this compound. | |
| Catalyst Issues: The catalyst may inherently have low selectivity, or its properties may have changed over time. | Consider using a more selective catalyst, such as a zeolite-based catalyst.[1] Ensure the catalyst has the correct composition and morphology. | Reduced formation of byproducts like isopropylstyrene and divinylbenzene. | |
| Polymerization During Distillation | High Temperature: The temperatures in the distillation pot can initiate thermal polymerization of the diisopropenylbenzene.[2] | Use a continuous distillation setup instead of a batch process to minimize the residence time of the product at high temperatures.[2] Operate the distillation under vacuum to lower the boiling point. | Successful purification of this compound without significant polymer formation. |
| Absence of Polymerization Inhibitor: Lack of an inhibitor allows free-radical polymerization to occur. | Add a suitable polymerization inhibitor to the distillation mixture. For operations in the absence of oxygen, nitroso derivatives of phenol or naphthol can be effective at concentrations of 0.03 to 5 grams per 1000 grams of divinylbenzene. In the presence of oxygen, 4-tert-butylcatechol or hydroquinone are commonly used. | Inhibition of polymerization, allowing for a stable distillation process. |
Data Presentation
Table 1: Effect of Reaction Temperature on this compound Yield
| Temperature (°C) | Catalyst | Pressure | Yield of 1,4-DIPB (%) | Selectivity (%) | Reference |
| 380 | Iron Oxide | Atmospheric | Low | High | [1] |
| 400 | Iron Oxide | Atmospheric | Moderate | Moderate | [1] |
| 420 | Iron Oxide | Atmospheric | High | Lower | [1] |
Note: This table represents expected trends. Actual yields and selectivities will vary based on specific catalyst formulation, feed purity, and other process parameters.
Table 2: Influence of Steam-to-Hydrocarbon Ratio on Dehydrogenation of m-Diisopropylbenzene
| Steam/m-DIPB (wt/wt) | m-DIPB Conversion (%) | m-Diisopropenylbenzene Yield (%) |
| 1 | 50 | 3 |
Source: Adapted from patent data for the meta-isomer, which provides an indication of the effect of steam on the reaction.
Table 3: Common Polymerization Inhibitors for Diisopropenylbenzene and Related Compounds
| Inhibitor | Effective Conditions | Typical Concentration |
| 4-tert-butylcatechol (TBC) | In the presence of oxygen | 10-100 ppm |
| Hydroquinone | In the presence of oxygen | 100-1000 ppm |
| Nitroso derivatives of phenol/naphthol | In the absence of oxygen | 0.03 - 5 g / 1000 g |
Experimental Protocols
Protocol 1: Catalytic Dehydrogenation of 1,4-Diisopropylbenzene
Objective: To synthesize this compound via the catalytic dehydrogenation of 1,4-diisopropylbenzene.
Materials:
-
1,4-diisopropylbenzene (high purity)
-
Iron oxide-based dehydrogenation catalyst
-
Nitrogen or Argon gas (for inert atmosphere)
-
Deionized water
Equipment:
-
Fixed-bed tubular reactor
-
Tube furnace with temperature controller
-
Mass flow controllers for gas and liquid feeds
-
Condenser and collection flask
-
Gas chromatograph (GC) for analysis
Procedure:
-
Load the desired amount of the iron oxide catalyst into the tubular reactor.
-
Heat the reactor to the target temperature (e.g., 400°C) under a flow of inert gas.
-
Once the temperature is stable, introduce a vaporized feed of 1,4-diisopropylbenzene and water (steam) into the reactor at a controlled ratio.
-
The product stream exiting the reactor is passed through a condenser to liquefy the organic and aqueous phases.
-
Collect the condensate in a cooled collection flask.
-
Separate the organic layer from the aqueous layer.
-
Analyze the organic product mixture using GC to determine the conversion of 1,4-diisopropylbenzene and the selectivity to this compound.
Protocol 2: GC-MS Analysis of the Product Mixture
Objective: To identify and quantify the components of the crude product mixture from the dehydrogenation reaction.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Capillary column suitable for aromatic hydrocarbon separation (e.g., HP-5ms or equivalent)
GC Conditions (Typical):
-
Injector Temperature: 250°C
-
Oven Program: Initial temperature 50°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL (split or splitless injection depending on concentration)
MS Conditions (Typical):
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: 40-400 amu
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
Procedure:
-
Prepare a diluted sample of the organic product layer in a suitable solvent (e.g., dichloromethane).
-
Inject the sample into the GC-MS system.
-
Acquire the total ion chromatogram (TIC) and mass spectra of the eluting peaks.
-
Identify the components by comparing their mass spectra with a reference library (e.g., NIST) and their retention times with those of known standards.
-
Quantify the components by integrating the peak areas and using a calibration curve or an internal standard method.
Mandatory Visualizations
Caption: Synthesis pathway of this compound.
Caption: Experimental workflow for 1,4-DIPB production.
Caption: Troubleshooting decision tree for 1,4-DIPB production.
References
Technical Support Center: Strategies to Avoid Indanyl Cross-linking in Radical Polymerization
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the radical polymerization of indanyl-containing monomers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address and prevent unwanted cross-linking in your experiments, ensuring the synthesis of well-defined, soluble polymers.
Frequently Asked Questions (FAQs)
Q1: What is indanyl cross-linking and why does it occur?
A1: Indanyl cross-linking is a side reaction that can occur during the radical polymerization of monomers containing an indanyl moiety, such as indanyl methacrylate. This leads to the formation of an insoluble polymer network, often referred to as a gel. While the primary polymerization occurs through the methacrylate group, the indanyl group itself contains reactive sites that can participate in side reactions.
The most probable mechanism for indanyl cross-linking is chain transfer to the polymer involving the benzylic hydrogens on the five-membered ring of the indane structure. Here's a step-by-step explanation:
-
A propagating polymer radical abstracts a hydrogen atom from a benzylic position on an indanyl group of an already formed polymer chain.
-
This terminates the original propagating chain and creates a new radical centered on the indanyl group of the polymer backbone.
-
This new polymer radical can then initiate the polymerization of another monomer, creating a branch point.
-
Alternatively, two such polymer radicals on different chains can combine (recombination), directly forming a cross-link.
The accumulation of these branching and cross-linking events leads to the formation of an insoluble gel.
Q2: What are the primary indicators of indanyl cross-linking in my polymerization?
A2: The most common indicators of significant cross-linking include:
-
Gel Formation: The reaction mixture becomes viscous and eventually forms a solid or semi-solid gel that is insoluble in typical organic solvents.
-
Insolubility of the Final Polymer: The purified polymer does not fully dissolve in solvents that should be appropriate for the linear polymer, such as tetrahydrofuran (THF), chloroform, or toluene.
-
Broad or Multimodal Molecular Weight Distribution: Gel permeation chromatography (GPC) or size-exclusion chromatography (SEC) analysis of the soluble portion of the polymer may show a very broad molecular weight distribution or the presence of a high molecular weight shoulder, indicating the formation of branched or coupled chains.
-
Discrepancies in Spectroscopic Data: While more subtle, changes in proton or carbon NMR spectra might indicate modifications to the indanyl group, although this is often difficult to quantify.
Q3: How can I control or prevent indanyl cross-linking?
A3: Several strategies can be employed to minimize or prevent indanyl cross-linking by managing the concentration of radicals and reducing the likelihood of chain transfer to the polymer. These strategies are summarized below and detailed in the troubleshooting guide.
-
Lowering the Polymerization Temperature: Reduces the rate of chain transfer reactions, which typically have a higher activation energy than propagation.
-
Controlling Monomer and Initiator Concentrations: Lowering the monomer and initiator concentrations can reduce the overall radical concentration and the rate of polymerization, giving polymer chains more time to diffuse before reacting.
-
Using a Chain Transfer Agent (CTA): Introduces a more favorable pathway for chain termination, reducing the molecular weight and suppressing the formation of long, entangled chains that are more prone to cross-linking.
-
Employing Controlled Radical Polymerization (CRP) Techniques: Methods like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization provide excellent control over the polymerization process, significantly reducing side reactions like chain transfer to the polymer.
Troubleshooting Guide
This guide provides specific solutions to common problems encountered during the radical polymerization of indanyl-containing monomers.
| Problem | Potential Cause | Recommended Solution(s) |
| Reaction mixture gels prematurely (at low conversion). | High radical concentration leading to rapid polymerization and chain transfer. | 1. Reduce Initiator Concentration: Lower the amount of initiator to decrease the number of propagating radicals. 2. Lower Reaction Temperature: Conduct the polymerization at a lower temperature to slow down all reaction rates, particularly chain transfer. 3. Add a Chain Transfer Agent (CTA): Introduce a CTA like a thiol (e.g., dodecanethiol) to control molecular weight and delay gelation.[1][2][3] |
| Final polymer is insoluble or only partially soluble. | Significant cross-linking has occurred throughout the polymerization. | 1. Switch to a Controlled Radical Polymerization (CRP) Technique: Employ ATRP or RAFT for better control over the polymer architecture. This is a highly effective method for monomers prone to side reactions. 2. Decrease Monomer Concentration: Polymerizing in a more dilute solution can reduce the probability of intermolecular reactions that lead to cross-linking. |
| GPC/SEC shows a broad, high molecular weight shoulder. | Formation of branched or star-shaped polymers due to chain transfer to the polymer. | 1. Optimize CTA Concentration: If already using a CTA, adjust its concentration to achieve the desired molecular weight and narrow the distribution. 2. Refine Polymerization Conditions: Systematically lower the temperature and initiator concentration to find an optimal balance between reaction rate and polymer definition. |
Data Presentation: Strategies to Mitigate Cross-linking
The following tables summarize quantitative data on the effect of various parameters on radical polymerization, providing a general guide for methacrylates.
Table 1: Effect of Temperature on Polymerization Characteristics
| Temperature (°C) | Chain Transfer Constant (to monomer) | Propagation Rate Constant (kp) | Overall Polymerization Rate | Likelihood of Cross-linking |
| 40 | Lower | Lower | Slower | Low |
| 60 | Moderate | Moderate | Moderate | Moderate |
| 80 | Higher | Higher | Faster | High |
| Note: This table provides a qualitative trend. Actual values are monomer and system-specific. Lowering the temperature generally disfavors chain transfer reactions more than propagation. |
Table 2: Effect of Chain Transfer Agent (Dodecanethiol) on Polystyrene Molecular Weight
| [Dodecanethiol] / [Styrene] | Number-Average Molecular Weight (Mn) | Polydispersity Index (PDI) |
| 0 | > 200,000 | > 2.0 |
| 0.005 | 100,000 | 1.8 |
| 0.01 | 50,000 | 1.6 |
| 0.02 | 25,000 | 1.5 |
| Note: Illustrative data for styrene polymerization. A similar trend is expected for indanyl methacrylate, where increasing CTA concentration reduces molecular weight and narrows the polydispersity, thereby reducing the probability of gelation.[4][5] |
Experimental Protocols
Protocol 1: Standard Free Radical Polymerization with a Chain Transfer Agent
This protocol describes a standard solution polymerization of indanyl methacrylate using AIBN as the initiator and dodecanethiol as a chain transfer agent to suppress cross-linking.
-
Materials:
-
Indanyl methacrylate (monomer)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Dodecanethiol (DDT) (Chain Transfer Agent)
-
Anhydrous toluene (solvent)
-
-
Procedure:
-
In a Schlenk flask equipped with a magnetic stir bar, dissolve indanyl methacrylate (e.g., 5.0 g, 23.1 mmol) and dodecanethiol (e.g., 46.8 mg, 0.231 mmol, for a target DP of 100) in anhydrous toluene (20 mL).
-
Add AIBN (e.g., 38.0 mg, 0.231 mmol).
-
Seal the flask with a rubber septum and deoxygenate the solution by bubbling with dry nitrogen or argon for 30 minutes while cooling in an ice bath.
-
Place the flask in a preheated oil bath at 60 °C and stir for the desired reaction time (e.g., 6-24 hours).
-
To quench the reaction, cool the flask in an ice bath and expose the solution to air.
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol (e.g., 200 mL) with vigorous stirring.
-
Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum at 40 °C to a constant weight.
-
Characterize the polymer by GPC/SEC for molecular weight and polydispersity and by NMR for structure.
-
Protocol 2: Controlled Radical Polymerization using ATRP
This protocol outlines the synthesis of well-defined poly(indanyl methacrylate) using Atom Transfer Radical Polymerization (ATRP), a highly effective method to prevent cross-linking.
-
Materials:
-
Indanyl methacrylate (monomer)
-
Ethyl α-bromoisobutyrate (EBiB) (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (solvent)
-
-
Procedure:
-
To a Schlenk flask, add CuBr (e.g., 14.4 mg, 0.1 mmol).
-
Add indanyl methacrylate (e.g., 2.16 g, 10 mmol), EBiB (e.g., 19.5 mg, 0.1 mmol, for a target DP of 100), and anisole (2 mL).
-
Seal the flask and perform three freeze-pump-thaw cycles to remove oxygen.
-
While under a positive pressure of nitrogen or argon, add PMDETA (20.9 μL, 0.1 mmol) via syringe. The solution should turn colored as the catalyst complex forms.
-
Place the flask in a thermostated oil bath at 50 °C and stir.
-
Monitor the reaction by taking samples periodically for conversion analysis (via ¹H NMR) and molecular weight analysis (via GPC/SEC).
-
Once the desired conversion is reached, quench the polymerization by cooling and exposing the mixture to air.
-
Dilute the reaction mixture with THF (e.g., 10 mL) and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer in cold methanol, filter, and dry under vacuum.
-
Visualizations
References
- 1. Delayed Gelation Through Chain-Transfer Reactions: Mechanism For Stress Reduction In Methacrylate Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Delayed Gelation Through Chain-Transfer Reactions: Mechanism For Stress Reduction In Methacrylate Networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. US6399731B2 - Chain transfer agents and its use in polymer synthesis - Google Patents [patents.google.com]
- 5. m.youtube.com [m.youtube.com]
Technical Support Center: Optimization of Chain Transfer Catalysis for Linear Poly(1,4-DIPB)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of linear poly(1,4-diisopropenylbenzene) [poly(1,4-DIPB)] using chain transfer catalysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in polymerizing this compound (1,4-DIPB) to obtain a linear polymer?
A1: The primary challenge in polymerizing 1,4-DIPB is its bifunctional nature, having two reactive isopropenyl groups. This often leads to cross-linking, resulting in the formation of an insoluble gel network rather than a soluble, linear polymer.[1] Advanced catalytic systems are necessary to selectively polymerize only one of the vinyl groups, leaving the other as a pendant group on the polymer chain.
Q2: What is the role of a chain transfer catalyst in the synthesis of linear poly(1,4-DIPB)?
A2: A chain transfer catalyst is crucial for controlling the molecular weight of the polymer and preventing gelation.[2] In the free-radical polymerization of divinyl monomers like 1,4-DIPB, chain transfer agents react with the growing polymer chains, terminating the original chain and initiating a new one. This process helps to keep the polymer chains linear and soluble by minimizing cross-linking reactions. Cobalt complexes are particularly effective as chain-transfer catalysts for this purpose.
Q3: Which polymerization methods are suitable for synthesizing linear poly(1,4-DIPB)?
A3: Several polymerization methods can be employed, each with its own advantages and challenges:
-
Living Anionic Polymerization: This method offers excellent control over molecular weight and results in a very narrow molecular weight distribution (low polydispersity).[3] It requires stringent reaction conditions, including very low temperatures (-78°C) and high-purity reagents.[3]
-
Cationic Polymerization: This method can lead to the formation of polyindane structures through intramolecular cyclization. Controlling this process to yield linear polymers requires careful selection of Lewis or Brønsted acid catalysts.
-
Controlled/Living Radical Polymerization (e.g., ATRP, RAFT): These techniques can provide good control over the polymerization process, yielding polymers with well-defined molecular weights and architectures.
-
Free-Radical Polymerization with a Chain Transfer Catalyst: This is a common method that utilizes a conventional free-radical initiator (e.g., AIBN) in the presence of a chain transfer catalyst, such as a cobalt complex, to favor the formation of linear polymers. This method can achieve high conversions at moderate temperatures (60-160°C).
Q4: How does the concentration of the chain transfer catalyst affect the properties of the resulting poly(1,4-DIPB)?
A4: The concentration of the chain transfer catalyst has a significant impact on the molecular weight of the resulting polymer. Generally, increasing the concentration of the chain transfer catalyst leads to a decrease in the average molecular weight of the polymer. This is because a higher catalyst concentration results in more frequent chain transfer events, leading to the formation of a larger number of shorter polymer chains.
Q5: What are the typical molecular weights and polydispersity indices (PDI) achievable for linear poly(1,4-DIPB)?
A5: The achievable molecular weight and PDI depend on the polymerization method:
-
Living Anionic Polymerization: This method can produce polymers with controllable number-average molecular weights (Mn) ranging from approximately 7,600 to 31,500 g/mol and a very low PDI (Mw/Mn ≤ 1.03).[3]
-
Free-Radical Polymerization with Chain Transfer Catalysis: The molecular weight is dependent on the conversion rate and the concentration of the chain transfer catalyst. By controlling these parameters, a range of molecular weights can be targeted. The PDI in these systems is typically broader than in living polymerizations but can be controlled to some extent by optimizing the reaction conditions.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of linear poly(1,4-DIPB).
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Gel Formation / Cross-linking | 1. Insufficient chain transfer catalyst concentration.2. High monomer conversion without adequate control.3. High polymerization temperature leading to increased side reactions.4. Impurities in the monomer or solvent that can act as cross-linking agents. | 1. Increase the concentration of the chain transfer catalyst.2. Monitor the reaction closely and terminate it at a lower conversion if necessary.3. Optimize the reaction temperature; lower temperatures generally reduce the rate of cross-linking.4. Ensure the monomer and solvent are purified to remove any inhibitors or impurities. |
| Broad or Bimodal Molecular Weight Distribution (High PDI) | 1. Inefficient initiation or termination steps.2. Non-uniform distribution of the catalyst or initiator.3. Presence of impurities that interfere with the polymerization kinetics.4. In the case of living polymerization, loss of "living" chain ends. | 1. Ensure the initiator is thoroughly dissolved and evenly distributed before starting the polymerization.2. Improve stirring to ensure a homogeneous reaction mixture.3. Purify all reagents and solvents meticulously.4. For living polymerizations, ensure all components are free of protic impurities and oxygen. |
| Low Polymer Yield | 1. Inefficient initiator or catalyst.2. Presence of inhibitors in the monomer.3. Reaction temperature is too low for the chosen initiator.4. Insufficient reaction time. | 1. Verify the activity of the initiator and catalyst.2. Purify the monomer to remove any inhibitors (e.g., by passing through a column of basic alumina).3. Ensure the reaction temperature is appropriate for the chosen initiator's decomposition rate.4. Extend the reaction time, monitoring conversion periodically. |
| Inconsistent Results Between Batches | 1. Variations in the purity of monomers, solvents, or catalysts.2. Inconsistent reaction setup and conditions (e.g., temperature, stirring rate).3. Ingress of air or moisture into the reaction. | 1. Standardize the purification procedures for all reagents.2. Carefully control and document all reaction parameters.3. Use robust inert atmosphere techniques (e.g., Schlenk line or glovebox) to exclude air and moisture. |
Data Presentation
Table 1: Living Anionic Polymerization of 1,4-DIPB - Representative Data
| Entry | Initiator System | [Monomer]/[Initiator] | Mn ( g/mol ) (Calculated) | Mn ( g/mol ) (GPC) | Mw/Mn (PDI) |
| 1 | oligo(α-methylstyryl)lithium / KOtBu | 50 | 7,900 | 7,620 | 1.03 |
| 2 | oligo(α-methylstyryl)lithium / KOtBu | 100 | 15,800 | 15,500 | 1.02 |
| 3 | oligo(α-methylstyryl)lithium / KOtBu | 200 | 31,600 | 31,500 | 1.03 |
Data synthesized from literature on living anionic polymerization of 1,4-DIPB, demonstrating the high degree of control over molecular weight and narrow polydispersity.[3]
Table 2: Effect of Cobalt Chain Transfer Catalyst Concentration on Molecular Weight in Free Radical Polymerization (Illustrative)
| Entry | Monomer | Initiator (AIBN) (mol%) | Chain Transfer Catalyst (CoBF₂) (ppm) | Mn ( g/mol ) | Mw/Mn (PDI) |
| 1 | 1,4-DIPB | 1.0 | 0 | High (gelation likely) | Broad |
| 2 | 1,4-DIPB | 1.0 | 50 | 25,000 | 2.1 |
| 3 | 1,4-DIPB | 1.0 | 100 | 15,000 | 1.9 |
| 4 | 1,4-DIPB | 1.0 | 200 | 8,000 | 1.8 |
This table provides illustrative data based on the established principles of catalytic chain transfer polymerization, showing the trend of decreasing molecular weight with increasing catalyst concentration. Specific values for 1,4-DIPB may vary depending on the exact reaction conditions.
Experimental Protocols
Protocol 1: Free-Radical Polymerization of 1,4-DIPB with a Cobalt Chain Transfer Catalyst
Materials:
-
This compound (1,4-DIPB), purified
-
Azobisisobutyronitrile (AIBN), recrystallized
-
Bis(difluoroboryl)dimethylglyoximato]cobalt(II) (CoBF₂) or other suitable cobalt chain transfer catalyst
-
Anhydrous toluene
-
Methanol
Procedure:
-
Monomer Purification: Purify 1,4-DIPB by passing it through a short column of basic alumina to remove inhibitors.
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, add the desired amount of 1,4-DIPB and anhydrous toluene.
-
Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Initiator and Catalyst Addition: Under an inert atmosphere (e.g., argon or nitrogen), add the calculated amounts of AIBN and the cobalt chain transfer catalyst.
-
Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 80°C) and stir for the specified reaction time.
-
Termination: Cool the reaction mixture to room temperature and expose it to air to quench the polymerization.
-
Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Purification and Drying: Collect the polymer by filtration, wash it with fresh methanol, and dry it under vacuum at a moderate temperature (e.g., 40°C) to a constant weight.
Protocol 2: Living Anionic Polymerization of 1,4-DIPB
Materials:
-
This compound (1,4-DIPB), rigorously purified
-
Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone ketyl
-
sec-Butyllithium (sec-BuLi) in cyclohexane, titrated
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous methanol
-
High-purity argon
Procedure:
-
Rigorous Purification: All glassware must be flame-dried under vacuum and cooled under argon. 1,4-DIPB and THF must be rigorously purified to remove all protic impurities.
-
Reactor Setup: Assemble a Schlenk flask with a magnetic stir bar under a positive pressure of argon.
-
Solvent and Additive Addition: Transfer freshly distilled THF to the reaction flask via cannula. Add the desired amount of KOtBu.
-
Initiator Preparation: In a separate flask, prepare the oligo(α-methylstyryl)lithium initiator by reacting a small amount of α-methylstyrene with sec-BuLi in THF.
-
Initiation: Cool the main reaction flask to -78°C in a dry ice/acetone bath. Add the prepared initiator solution dropwise via syringe.
-
Monomer Addition: Slowly add a solution of purified 1,4-DIPB in THF to the initiator solution at -78°C. A characteristic color change should be observed.
-
Polymerization: Allow the reaction to proceed at -78°C for the desired time (e.g., 1 hour).
-
Termination: Quench the polymerization by adding a small amount of anhydrous methanol.
-
Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Purification and Drying: Collect the polymer by filtration, wash with methanol, and dry under vacuum at room temperature.
Visualizations
Caption: Mechanism of Catalytic Chain Transfer Polymerization.
Caption: Troubleshooting Workflow for Common Polymerization Issues.
Caption: Logical Relationship Between Catalyst Choice and Polymer Properties.
References
Technical Support Center: Living Anionic Polymerization of p-Diisopropenylbenzene (p-DIPB)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the living anionic polymerization of p-diisopropenylbenzene (p-DIPB). Our focus is on suppressing the undesirable intermolecular addition reactions to achieve well-defined, soluble polymers.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the living anionic polymerization of p-DIPB?
The main challenge is the presence of two reactive isopropenyl groups in the p-DIPB monomer. This can lead to intermolecular addition, where the propagating anionic chain end of one polymer chain reacts with a pendant isopropenyl group on another chain. This side reaction results in branching and ultimately cross-linking, leading to insoluble gel formation instead of the desired linear, soluble polymer.[1][2]
Q2: How can intermolecular addition be suppressed?
Intermolecular addition can be effectively suppressed by carefully controlling the experimental conditions. The most critical factors are:
-
Low Polymerization Temperature: Conducting the polymerization at a very low temperature, specifically at -78 °C, is crucial.[1][3] At this temperature, the living polymers have been shown to be stable for extended periods (e.g., up to 168 hours) with the intermolecular addition reaction being completely suppressed.[1][3]
-
Specific Initiator System: The use of a specially designed initiator system is highly recommended. An effective system is prepared from oligo(α-methylstyryl)lithium and an excess of potassium tert-butoxide (KOBut).[1][3]
-
Choice of Solvent: Tetrahydrofuran (THF) is the preferred solvent for this polymerization.[1][3]
Q3: Why is the para-isomer of DIPB preferred over meta- and ortho-isomers?
Research has shown that under the optimized conditions for living anionic polymerization (THF at -78 °C with the specialized initiator), only the para-isomer (p-DIPB) undergoes successful living polymerization in a selective manner through just one of the two isopropenyl groups.[1][3] The living polymerization of ortho- or meta-isomers has not been successful under the same conditions.[1][3]
Q4: What are the characteristics of successfully synthesized poly(p-DIPB)?
When the intermolecular addition is suppressed, the resulting poly(p-DIPB) is a soluble, linear polymer with a predictable molecular weight (Mn) and a narrow molecular weight distribution (Mw/Mn ≤ 1.03).[1] Each monomer unit in the polymer chain retains a pendant isopropenyl group, making it a valuable macromonomer for further reactions.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Gel formation or insoluble polymer | Intermolecular addition (cross-linking) due to reaction with the pendant isopropenyl group. | 1. Lower the polymerization temperature: Ensure the reaction is maintained at -78 °C. Even a slight increase in temperature can promote side reactions.[1][3] 2. Verify initiator system: Confirm the correct preparation and stoichiometry of the oligo(α-methylstyryl)lithium and excess potassium tert-butoxide initiator.[1][3] 3. Check monomer purity: Impurities in the p-DIPB monomer can lead to side reactions. Ensure the monomer is rigorously purified before use. |
| Broad molecular weight distribution (High Mw/Mn) | 1. Chain termination or transfer reactions. 2. Slow initiation compared to propagation. | 1. Ensure high purity of all reagents and solvent: Impurities (e.g., water, oxygen) will terminate the living anions. Utilize high-vacuum techniques for purification and polymerization. 2. Use the recommended initiator system: The oligo(α-methylstyryl)lithium/KOBut system is designed for efficient initiation.[1][3] |
| Low or no polymer yield | 1. Inactive initiator. 2. Presence of terminating impurities. 3. Polymerization temperature is too low (approaching the freezing point of the solvent). | 1. Prepare fresh initiator: The initiator can degrade over time. 2. Thoroughly purify all components: This includes the monomer, solvent, and glassware. 3. Maintain the recommended temperature: While low temperature is crucial, ensure the reaction mixture remains in a liquid state. |
| Unpredictable molecular weight | 1. Inaccurate initiator concentration. 2. Partial initiator activity. 3. Impurities in the monomer or solvent. | 1. Accurately titrate the initiator solution before use to determine its precise concentration. 2. Ensure all impurities are removed from the reaction system to prevent premature termination of initiator molecules. |
Experimental Protocols
Key Experiment: Living Anionic Polymerization of p-DIPB
This protocol is based on successful methodologies reported in the literature for suppressing intermolecular addition.[1][3]
1. Reagent and Glassware Preparation:
-
All glassware should be rigorously cleaned, dried in an oven, and then flame-dried under high vacuum to remove any adsorbed moisture.
-
Tetrahydrofuran (THF) as the solvent must be purified by distillation over a sodium/benzophenone ketyl under a high-vacuum line until a deep purple color persists.
-
p-Diisopropenylbenzene (p-DIPB) monomer should be purified by distillation over a suitable drying agent (e.g., CaH2) under reduced pressure.
2. Initiator Preparation (Oligo(α-methylstyryl)lithium with excess KOBut):
-
The initiator is prepared in THF at -78 °C.
-
A small amount of α-methylstyrene is reacted with an organolithium initiator (e.g., sec-butyllithium) to form a living oligo(α-methylstyryl)lithium.
-
An excess of potassium tert-butoxide (KOBut), typically 2.7-5.0 equivalents relative to the lithium salt, is then added to the living oligomer solution.[1]
3. Polymerization Procedure:
-
The polymerization reactor is attached to a high-vacuum line and evacuated and flame-dried.
-
Purified THF is distilled into the reactor.
-
The reactor is cooled to -78 °C using a dry ice/acetone bath.
-
The prepared initiator solution is added to the THF.
-
Purified p-DIPB monomer is then added to the initiator solution in THF at -78 °C.
-
The polymerization is allowed to proceed at -78 °C. The living polymers are stable for several hours at this temperature.[1][3]
4. Termination:
-
The polymerization is terminated by adding a degassed quenching agent, such as methanol.
5. Polymer Isolation and Characterization:
-
The polymer is isolated by precipitation in a non-solvent (e.g., methanol).
-
The precipitated polymer is filtered and dried under vacuum.
-
The molecular weight (Mn) and molecular weight distribution (Mw/Mn) are determined by size exclusion chromatography (SEC).
Data Presentation
Table 1: Conditions for Successful Living Anionic Polymerization of p-DIPB
| Parameter | Condition | Rationale | Reference |
| Monomer | p-Diisopropenylbenzene (p-DIPB) | Para-isomer is selective for living polymerization. | [1][3] |
| Solvent | Tetrahydrofuran (THF) | Polar solvent suitable for anionic polymerization. | [1][3] |
| Temperature | -78 °C | Suppresses intermolecular addition to pendant groups. | [1][3] |
| Initiator | Oligo(α-methylstyryl)lithium + excess KOBut | Provides controlled initiation. | [1][3] |
Table 2: Typical Results of Living Anionic Polymerization of p-DIPB
| Mn ( g/mol ) | Mw/Mn | Polymer Structure | Solubility | Reference |
| 7,620 - 31,500 | ≤ 1.03 | Linear with pendant isopropenyl groups | Soluble | [1] |
Visualizations
References
Refinement of purification techniques for high-purity 1,4-Diisopropenylbenzene
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the refinement and purification of high-purity 1,4-Diisopropenylbenzene (1,4-DIPB).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Crude 1,4-DIPB typically contains impurities from its synthesis, which is often the dehydrogenation of 1,4-diisopropylbenzene. Common impurities include isomeric forms (1,2- and 1,3-diisopropenylbenzene), partially reacted intermediates like isopropylisopropenylbenzene, and starting material (1,4-diisopropylbenzene).[1][2] Other byproducts may also be present depending on the specific synthetic route.
Q2: Why is my this compound sample yellowing over time?
A2: this compound is sensitive to air and heat.[3] Yellowing is often an indication of oxidation or the formation of oligomers and polymers. The isopropenyl groups are susceptible to radical-initiated polymerization, which can be triggered by exposure to oxygen, light, or elevated temperatures.[1] To prevent discoloration, it is crucial to store the compound under an inert atmosphere (e.g., nitrogen or argon), at low temperatures (below -15°C is recommended), and protected from light.
Q3: What analytical techniques are recommended for assessing the purity of this compound?
A3: The most common and effective method for determining the purity of 1,4-DIPB is Gas Chromatography (GC), often equipped with a Flame Ionization Detector (FID).[1][3] For structural confirmation and identification of impurities, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Gas Chromatography-Mass Spectrometry (GC-MS) are highly recommended.[1]
Q4: Can I use standard distillation to purify this compound?
A4: Standard batch distillation at atmospheric pressure is generally not recommended for 1,4-DIPB. The compound is prone to polymerization at its boiling point (239.9 °C), which can lead to the formation of an insoluble gel in the distillation flask.[2] Continuous fractional distillation under vacuum is the preferred industrial method to lower the boiling temperature and minimize residence time at high temperatures, thus preventing polymerization.[2][4] For laboratory-scale purification, vacuum distillation with the addition of a polymerization inhibitor is essential.
Q5: What is a suitable solvent for the recrystallization of this compound?
A5: Ethanol has been successfully used for the recrystallization of this compound.[5] Other short-chain alcohols or hydrocarbon solvents like pentane or hexane may also be suitable, depending on the impurity profile. The choice of solvent should be based on maximizing the solubility of 1,4-DIPB at elevated temperatures while minimizing its solubility at low temperatures, and ensuring impurities are either highly soluble or insoluble at all temperatures.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Polymerization/Gel Formation During Vacuum Distillation | - Temperature is too high.- Distillation rate is too slow, leading to prolonged heating.- Absence or insufficient amount of a polymerization inhibitor.- Presence of oxygen in the system. | - Ensure the vacuum is low enough to reduce the boiling point significantly.- Use a heating mantle with precise temperature control.- Add a radical inhibitor (e.g., 4-tert-butylcatechol) to the distillation pot.- Ensure all joints are well-sealed and the system is purged with an inert gas before heating. |
| Product Discoloration (Yellow to Brown Solid) | - Oxidation of the product.- Presence of colored impurities.- Partial polymerization. | - Handle and store the material under an inert atmosphere.- Purify via recrystallization. If the color persists, consider a charcoal treatment during the recrystallization process.- Check for and remove any potential sources of contamination in the purification setup. |
| Low Purity After Recrystallization | - Inappropriate solvent choice.- Cooling rate is too fast, trapping impurities in the crystal lattice.- Insufficient washing of the crystals. | - Perform small-scale solvent screening to find the optimal recrystallization solvent.- Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator.- Wash the filtered crystals with a small amount of cold, fresh solvent. |
| Persistent Impurities Detected by GC | - Impurities have very similar properties to 1,4-DIPB (e.g., isomers).- Co-distillation or co-crystallization.- Contamination from equipment. | - For distillation, use a column with higher theoretical plates (e.g., a packed column).- For recrystallization, try a different solvent system or perform multiple recrystallizations.- Consider preparative chromatography (e.g., HPLC) for very high purity requirements.- Thoroughly clean all glassware and equipment before use. |
| Low Recovery Yield | - Significant loss during transfers between purification steps.- Product remains dissolved in the mother liquor after recrystallization.- Adhesion of the solid to glassware. | - Minimize the number of transfers.- After recrystallization, concentrate the mother liquor and perform a second crystallization.- Ensure the product is completely dry before weighing. |
Experimental Protocols
Protocol 1: Laboratory-Scale Vacuum Distillation of this compound
-
Apparatus Setup : Assemble a vacuum distillation apparatus with a short path distillation head, a condenser, and a receiving flask. Use a heating mantle with a magnetic stirrer for the distillation flask. Ensure all glassware is dry and joints are properly sealed with vacuum grease.
-
Inhibitor Addition : To the crude 1,4-DIPB in the distillation flask, add a radical inhibitor such as 4-tert-butylcatechol (TBC) at a concentration of 500-1000 ppm.
-
System Purge : Purge the system with a slow stream of an inert gas (e.g., nitrogen) for 10-15 minutes to remove oxygen.
-
Vacuum Application : Gradually apply vacuum to the system. A pressure of 10-15 mmHg is a typical starting point.[2]
-
Heating : Begin heating the distillation flask gently while stirring. The temperature should be carefully controlled to achieve a steady distillation rate without overheating.
-
Fraction Collection : Collect a small forerun fraction which may contain lower-boiling impurities.
-
Main Fraction : Collect the main fraction of 1,4-DIPB at a stable head temperature. The boiling point will depend on the vacuum level.
-
Shutdown : Once the distillation is complete, remove the heating mantle and allow the system to cool to room temperature before releasing the vacuum.
-
Storage : Store the purified product under an inert atmosphere at or below -15°C.
Protocol 2: Recrystallization of this compound
-
Solvent Selection : Choose a suitable solvent (e.g., ethanol).[5]
-
Dissolution : In a flask, dissolve the crude 1,4-DIPB in the minimum amount of hot solvent to form a saturated solution.
-
Decolorization (Optional) : If the solution is colored, add a small amount of activated charcoal and heat for a short period. Hot filter the solution to remove the charcoal.
-
Crystallization : Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, subsequently cool the flask in an ice bath.
-
Isolation : Collect the crystals by vacuum filtration.
-
Washing : Wash the crystals on the filter with a small amount of cold solvent to remove any adhering mother liquor.
-
Drying : Dry the crystals under vacuum to remove residual solvent.
-
Purity Analysis : Analyze the purity of the recrystallized product using GC or NMR.
Data Presentation
Table 1: Comparison of Purification Techniques for this compound
| Technique | Typical Purity Achieved | Advantages | Disadvantages | Best For |
| Vacuum Distillation | > 98% | - Effective for removing non-volatile and some volatile impurities.- Scalable process. | - Risk of thermal polymerization.- Requires specialized equipment. | Large-scale purification and removal of impurities with significantly different boiling points. |
| Recrystallization | > 99% | - Can achieve very high purity.- Effective for removing colored impurities and isomers with different solubilities. | - Lower yield compared to distillation.- Solvent selection can be challenging. | Final polishing step to achieve high purity; removal of specific impurities. |
| Column Chromatography | > 99.5% | - Excellent separation of closely related compounds (e.g., isomers).- Can be automated (HPLC). | - Can be time-consuming and expensive.- Requires significant solvent usage. | Small-scale, high-purity applications and for separating challenging impurity profiles. |
Visualizations
Caption: Workflow for the purification and analysis of 1,4-DIPB.
Caption: Decision tree for troubleshooting polymerization issues.
References
- 1. This compound | 1605-18-1 | Benchchem [benchchem.com]
- 2. US4755627A - Process for the synthesis and purification of diisopropenylbenzene - Google Patents [patents.google.com]
- 3. labproinc.com [labproinc.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. tandfonline.com [tandfonline.com]
Technical Support Center: Catalyst Stability in 1,4-DIPB Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with catalyst stability during the synthesis of 1,4-diisopropylbenzene (1,4-DIPB).
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used for 1,4-DIPB synthesis, and what are their typical stability issues?
A1: The synthesis of 1,4-DIPB is typically achieved through the alkylation of benzene or cumene with propylene. The most common catalysts are solid acids, particularly zeolites.
-
Zeolite Catalysts (BEA, Y, Mordenite, ZSM-5): These are widely used due to their high activity and shape selectivity.[1][2] Zeolite BEA is often preferred for its large pore structure, which can enhance stability by reducing pore blockage.[1][3] The primary stability issue with all zeolite catalysts is deactivation due to the formation of carbonaceous deposits, known as coke, which block the catalyst's pores and active sites.[1][4][5]
-
Silica-Alumina Catalysts: These amorphous solid acids are also employed for this reaction.[6][7] They are susceptible to deactivation by coking, similar to zeolites.
Q2: My catalyst is deactivating rapidly. What are the likely causes?
A2: Rapid catalyst deactivation is a common problem and can be attributed to several factors:
-
Coke Formation: This is the most frequent cause of deactivation in acid-catalyzed hydrocarbon reactions.[5] Coke is formed from the polymerization of reactants or products on the acid sites of the catalyst.[8]
-
Pore Blockage: The formation of bulky, multi-alkylated byproducts, such as triisopropylbenzene (TIPB), can block the micropores of the catalyst, preventing reactants from reaching the active sites.[9][10]
-
Feedstock Impurities: Trace amounts of oxygenated organic compounds (e.g., alcohols, aldehydes, carboxylic acids) in the feedstock can strongly adsorb onto the catalyst's acid sites, leading to deactivation.[11]
-
Inappropriate Reaction Conditions: High temperatures can accelerate coke formation and side reactions.[2][10] A low benzene-to-propylene molar ratio can also lead to propylene oligomerization and subsequent coking.[1][9]
Q3: How can I regenerate a deactivated catalyst?
A3: Deactivated zeolite and silica-alumina catalysts can often be regenerated to recover their activity. The most common method is oxidative regeneration.
-
Oxidative Regeneration (Coke Burn-off): This involves carefully controlled combustion of the coke deposits in an oxygen-containing atmosphere, typically air or diluted oxygen, at elevated temperatures (usually 450-600°C).[5][12]
-
Solvent Washing: Before oxidative regeneration, washing the catalyst with a solvent can remove some of the less strongly adsorbed organic molecules.[13]
-
Thermal Treatment: Heating the catalyst in an inert gas stream (e.g., nitrogen) can also be a step in the regeneration process, often preceding the introduction of an oxygen-containing gas.[13][14]
It is crucial to control the regeneration temperature to avoid irreversible damage to the catalyst structure.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during 1,4-DIPB synthesis.
Problem 1: Rapid Decrease in Propylene Conversion
-
Possible Cause A: Catalyst Coking
-
Diagnosis: Perform a temperature-programmed oxidation (TPO) or thermogravimetric analysis (TGA) on the spent catalyst to quantify coke content.[5] An increase in the pressure drop across the reactor can also indicate pore blockage by coke.
-
Solution:
-
-
Possible Cause B: Feed Impurities
-
Diagnosis: Analyze the feedstock for trace impurities, especially oxygenates, water, and sulfur compounds.[11]
-
Solution: Purify the feedstock before introducing it into the reactor. Use appropriate guard beds to remove contaminants.
-
Problem 2: Decreasing Selectivity to 1,4-DIPB
-
Possible Cause A: Isomerization and Disproportionation
-
Diagnosis: Analyze the product stream for an increase in other DIPB isomers (meta- and ortho-) and the formation of cumene and triisopropylbenzene (TIPB). This indicates that isomerization and disproportionation reactions are occurring.
-
Solution:
-
Select a catalyst with appropriate shape selectivity for the para-isomer, such as ZSM-12.[7]
-
Adjust the reaction temperature. Lower temperatures may favor the desired isomer but could also decrease the overall reaction rate.
-
-
-
Possible Cause B: Catalyst Deactivation Affecting Shape Selectivity
-
Diagnosis: Coke deposition on the external surface of the catalyst can deactivate non-shape-selective acid sites, sometimes paradoxically increasing para-selectivity initially, but eventually leading to overall activity loss.
-
Solution: A well-managed regeneration cycle is key to maintaining consistent selectivity.
-
Quantitative Data on Catalyst Performance
The following tables summarize key performance data for catalysts used in reactions relevant to 1,4-DIPB synthesis.
Table 1: Influence of Reaction Temperature on Product Distribution
| Catalyst | Temperature (°C) | Propylene Conversion (%) | Cumene Selectivity (%) | DIPB Selectivity (%) | Reference |
| H-Mordenite | 210 | Complete Isopropanol Conv. | - | - | [15] |
| H-Mordenite | >230 | Complete Isopropanol Conv. | - | Increased | [15] |
| β-Zeolite | 200 | ~25 | ~90 | ~10 | [10] |
| β-Zeolite | 260 | ~35 | ~80 | ~20 | [10] |
| β-Zeolite | 300 | ~20 | ~70 | ~30 | [10] |
Table 2: Comparison of Different Zeolite Catalysts for Benzene Alkylation
| Catalyst | Key Characteristic | Stability Observation | Reference |
| H-BEA | Large tridimensional channels | More stable than H-ZSM-5 and H-MOR due to reduced deactivation by multi-propylbenzenes. | [3] |
| H-ZSM-5 | Smaller channel size | Deactivates more easily than H-BEA. | [3] |
| MWW | - | Less active than BEA but retains properties at lower benzene/propylene ratios. | [1] |
| Y-Zeolite | Large pores | Effective for alkylation but can deactivate due to high-molecular hydrocarbon formation. | [1] |
Experimental Protocols
Protocol 1: Catalyst Regeneration via Oxidative Coke Burn-off
-
Purge the Reactor: Stop the reactant feed and purge the reactor with an inert gas (e.g., nitrogen) at the reaction temperature for 1-2 hours to remove residual hydrocarbons.
-
Cooling (Optional): Cool the reactor to the desired initial regeneration temperature, typically between 350-400°C.
-
Introduce Oxidant: Introduce a diluted stream of air or oxygen in nitrogen into the reactor. The oxygen concentration should be low initially (e.g., 1-2 mol%) to control the exotherm from coke combustion.
-
Temperature Ramp: Gradually increase the temperature to the final burn-off temperature (typically 500-550°C) at a controlled rate (e.g., 2-5°C/min). Monitor the reactor temperature profile closely to avoid hotspots.
-
Hold at Temperature: Maintain the final temperature until the concentration of CO2 in the effluent gas drops to baseline levels, indicating that the coke has been removed.
-
Final Purge and Cool-down: Switch back to an inert gas flow to purge the system and cool the reactor down to the next reaction temperature.
Protocol 2: Liquid-Phase Alkylation of Benzene with Propylene
-
Catalyst Loading and Activation:
-
Load the desired amount of catalyst (e.g., β-zeolite) into a fixed-bed reactor.
-
Activate the catalyst by heating under a flow of dry nitrogen at a high temperature (e.g., 300°C) for several hours to remove adsorbed water.[10]
-
-
Reaction Setup:
-
Cool the reactor to the desired reaction temperature (e.g., 120-160°C).[9]
-
Introduce the liquid benzene feed to the reactor using a high-pressure pump.
-
Introduce the propylene feed (liquid or gas) and co-feed with the benzene at the desired molar ratio (e.g., benzene/propylene > 3).[1]
-
Maintain the system pressure above the vapor pressure of the reactants to ensure a liquid phase reaction.
-
-
Running the Experiment:
-
Allow the reaction to proceed for the desired time.
-
Collect liquid samples periodically from the reactor outlet.
-
-
Product Analysis:
-
Analyze the collected samples using gas chromatography (GC) to determine the conversion of reactants and the selectivity to 1,4-DIPB and other products.
-
Visualizations
References
- 1. Catalysis Research | Zeolite-Containing Catalysts in Alkylation Processes [lidsen.com]
- 2. Study on the alkylation of aromatic hydrocarbons and propylene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elucidation of the mechanism and structure–reactivity relationship in zeolite catalyzed alkylation of benzene with propylene - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. lidsen.com [lidsen.com]
- 5. researchgate.net [researchgate.net]
- 6. 1,4-DIISOPROPYLBENZENE synthesis - chemicalbook [chemicalbook.com]
- 7. US7102043B2 - Process for synthesizing diisopropylbenzene - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Elucidating the deactivation mechanism of beta zeolite catalyzed linear alkylbenzene production with oxygenated organic compound contaminated feedstocks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. US6958304B2 - Method for regenerating a zeolite catalyst - Google Patents [patents.google.com]
- 14. JP2002504014A - Regeneration method of zeolite catalyst - Google Patents [patents.google.com]
- 15. revroum.lew.ro [revroum.lew.ro]
Validation & Comparative
A Comparative Guide to 1,4-Diisopropenylbenzene and Divinylbenzene as Crosslinking Agents
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of crosslinked polymers for applications ranging from drug delivery systems to advanced materials, the choice of crosslinking agent is a critical determinant of the final product's properties. This guide provides a detailed comparison of two aromatic crosslinking agents: 1,4-diisopropenylbenzene (DIB) and divinylbenzene (DVB). While DVB is a widely established and extensively studied crosslinker, DIB offers unique reactivity and structural characteristics that can be advantageous in specific applications. This comparison draws upon available experimental data to objectively evaluate their performance in terms of thermal stability, mechanical properties, and swelling behavior.
At a Glance: Key Performance Differences
While direct side-by-side comparative studies in identical polymer systems are limited, existing research, particularly in sulfur copolymers, provides valuable insights into the distinct performance characteristics imparted by DIB and DVB.
| Property | This compound (DIB) | Divinylbenzene (DVB) |
| Flexibility/Ductility | Imparts greater ductility to the polymer network.[1] | Results in a more rigid, less ductile polymer network.[2] |
| Crosslinking Ability | Lower crosslinking ability, which can be controlled to produce linear polymers under certain conditions.[1][3] | Higher crosslinking ability, readily forming densely crosslinked networks.[1] |
| Glass Transition Temp. (Tg) | Leads to a lower glass transition temperature in copolymers.[1] | Increases the glass transition temperature of the polymer. |
| Homogeneity | Can result in a more homogeneous distribution of crosslinks in certain systems.[4] | Can sometimes lead to heterogeneous network formation. |
Structural and Reactivity Profile
The fundamental differences in the performance of DIB and DVB stem from their distinct chemical structures. DVB possesses two vinyl groups, which are highly reactive in free-radical and anionic polymerization, leading to rapid and extensive crosslinking.[3] In contrast, DIB has two isopropenyl groups. The methyl group adjacent to the double bond in the isopropenyl group introduces steric hindrance and alters the electronic properties, influencing its polymerization behavior.
In anionic polymerization, there is a significant difference in the reactivity of the two isopropenyl groups in DIB. This allows for the selective polymerization of one group at low conversions, resulting in the formation of linear polymers with pendant isopropenyl groups.[3] Crosslinking only occurs at higher monomer conversions.[3] This characteristic can be exploited for the synthesis of well-defined polymer architectures, such as block and star-branched polymers.[5] Cationic polymerization of DIB can proceed via a cyclopolymerization mechanism to yield polyindane structures, which are known for their high thermal stability.[6]
In free-radical polymerization, DVB is a highly efficient crosslinker. The reactivity of its vinyl groups is comparable to that of styrene. In contrast, the polymerization of DIB can be controlled to produce substantially linear polymers by using a chain transfer catalyst, which minimizes crosslinking.[7]
Performance Deep Dive: Experimental Data
Thermal Properties
Crosslinking, in general, enhances the thermal stability of polymers by restricting chain mobility and increasing the energy required for decomposition.
Divinylbenzene (DVB): The effect of DVB on the thermal stability of poly(methyl methacrylate) (PMMA) and polystyrene (PS) has been well-documented. An increase in the DVB content leads to a significant increase in the onset temperature of degradation and the amount of char residue at high temperatures.[8][9] For instance, in PMMA-co-DVB polymers, the onset temperature of degradation increases with higher DVB content.[8] Similarly, for PS-co-DVB microspheres, the thermal degradation temperature was observed to increase from 339.8 °C to 376.9 °C as the divinylbenzene content was increased.[10]
This compound (DIB): While comprehensive studies on the thermal stability of DIB-crosslinked polymers are less common, the cationic polymerization of DIB is known to produce polymers with a remarkably high thermal stability, with decomposition temperatures exceeding 450°C.[6] In sulfur copolymers, DVB-based materials were found to have a higher glass transition temperature than DIB-based materials, which is attributed to the higher crosslinking density achieved with DVB.[1]
Table 1: Thermal Properties of DVB-Crosslinked Polymers
| Polymer System | DVB Content (% w/w) | Onset Degradation Temp. (°C) | Char Yield at 600°C (%) |
| PMMA-co-DVB | 0 | ~300 | < 1 |
| 10 | ~320 | ~5 | |
| 20 | ~340 | ~10 | |
| 40 | ~350 | ~15 | |
| Data is illustrative and compiled from trends reported in the literature.[8] |
Mechanical Properties
The mechanical integrity of a polymer network is directly related to the crosslink density.
Divinylbenzene (DVB): An increase in the concentration of DVB in crosslinked polystyrene results in a higher storage modulus (E'), indicating a stiffer and more rigid material.[11] This is a direct consequence of the increased number of crosslinks restricting polymer chain movement.
This compound (DIB): In a direct comparison in sulfur copolymers, DIB-based materials were found to be more ductile than their DVB counterparts.[1] This suggests that DIB may be a preferred crosslinker for applications where some flexibility is required.
Table 2: Mechanical Properties of Polystyrene Crosslinked with DVB
| DVB Content (mol%) | Storage Modulus (E') at 25°C (GPa) |
| 5 | ~3.2 |
| 10 | ~3.5 |
| 20 | ~3.8 |
| Data is illustrative and compiled from trends reported in the literature.[11] |
Swelling Behavior
The swelling of a crosslinked polymer in a solvent is inversely proportional to its crosslink density. A higher degree of crosslinking results in a more constrained network that can imbibe less solvent.
Divinylbenzene (DVB): The swelling ratio of polymers crosslinked with DVB decreases significantly as the concentration of DVB increases.[8] This is a direct reflection of the increasing crosslink density.
Table 3: Swelling Ratio of PMMA-co-DVB in Toluene
| DVB Content (% w/w) | Swelling Ratio |
| 10 | Low |
| 5 | Moderate |
| 2 | High |
| 1 | Very High |
| Data is illustrative and compiled from trends reported in the literature.[8] |
Experimental Protocols
To ensure reproducible and comparable results when evaluating crosslinking agents, standardized experimental protocols are essential.
Synthesis of Crosslinked Polymer Particles (Free-Radical Polymerization)
This protocol describes a general method for preparing crosslinked polymer particles by suspension polymerization.
Materials:
-
Monomer (e.g., styrene, methyl methacrylate)
-
Crosslinking agent (DVB or DIB)
-
Initiator (e.g., 2,2'-azobisisobutyronitrile, AIBN)
-
Dispersion medium (e.g., water)
-
Stabilizer (e.g., polyvinyl alcohol, PVA)
-
Solvent for monomers (if required, e.g., toluene)
Procedure:
-
Prepare the aqueous phase by dissolving the stabilizer in deionized water in a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet.
-
Prepare the organic phase by dissolving the monomer, crosslinking agent, and initiator in the chosen solvent (if any).
-
Add the organic phase to the aqueous phase while stirring to form a stable suspension of monomer droplets.
-
Purge the system with nitrogen for 30 minutes to remove oxygen.
-
Heat the reaction mixture to the desired polymerization temperature (e.g., 70-80°C) and maintain for several hours.
-
After the polymerization is complete, cool the mixture to room temperature.
-
Filter the polymer particles, wash thoroughly with water and then with a suitable solvent (e.g., methanol) to remove unreacted monomers and other impurities.
-
Dry the polymer particles in a vacuum oven until a constant weight is achieved.[12]
Characterization of Crosslinked Polymers
Thermogravimetric Analysis (TGA):
-
Purpose: To determine the thermal stability and degradation profile of the polymer.
-
Instrument: TGA instrument.
-
Procedure:
-
Place a small amount of the dried polymer sample (5-10 mg) into a TGA pan.
-
Heat the sample from room temperature to a high temperature (e.g., 600-800°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Record the weight loss of the sample as a function of temperature.
-
The onset of degradation is typically determined as the temperature at which 5% weight loss occurs.[13][14]
-
Dynamic Mechanical Analysis (DMA):
-
Purpose: To measure the viscoelastic properties of the polymer, including the storage modulus (E'), loss modulus (E''), and tan delta, as a function of temperature. The glass transition temperature (Tg) is often determined from the peak of the tan delta curve.
-
Instrument: DMA instrument.
-
Procedure:
-
Prepare a rectangular sample of the polymer with defined dimensions.
-
Clamp the sample in the DMA instrument.
-
Apply a sinusoidal strain to the sample at a fixed frequency (e.g., 1 Hz).
-
Measure the resulting stress and the phase lag between the stress and strain as the temperature is ramped over the desired range.
-
The instrument software calculates E', E'', and tan delta.[12][15]
-
Swelling Ratio Determination:
-
Purpose: To quantify the ability of a crosslinked polymer to absorb a solvent.
-
Procedure:
-
Accurately weigh a sample of the dry polymer (W_d).
-
Immerse the polymer in a suitable solvent at a specific temperature.
-
Allow the polymer to swell until equilibrium is reached (i.e., the weight becomes constant).
-
Remove the swollen polymer from the solvent, gently blot the surface to remove excess solvent, and immediately weigh it (W_s).
-
The swelling ratio (SR) is calculated using the formula: SR = [(W_s - W_d) / W_d] x 100%.[3][5]
-
Visualizing the Process and Structure
To better understand the concepts discussed, the following diagrams illustrate the experimental workflow and the resulting polymer structures.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. US7402646B2 - Polymerization of diisopropenylbenzene - Google Patents [patents.google.com]
- 7. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 8. cimo.ipb.pt [cimo.ipb.pt]
- 9. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 10. researchgate.net [researchgate.net]
- 11. US5216096A - Process for the preparation of cross-linked polymer particles - Google Patents [patents.google.com]
- 12. web.itu.edu.tr [web.itu.edu.tr]
- 13. mazams.weebly.com [mazams.weebly.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. This compound | 1605-18-1 | Benchchem [benchchem.com]
A Comparative Study on the Polymerization Behavior of 1,3- and 1,4-Diisopropenylbenzene
A comprehensive analysis of the polymerization characteristics of 1,3-diisopropenylbenzene (1,3-DIPB) and 1,4-diisopropenylbenzene (1,4-DIPB) reveals significant differences in their reactivity and the properties of the resulting polymers. This guide provides a comparative overview of their behavior in anionic, cationic, and free-radical polymerization, supported by experimental data and detailed protocols for researchers, scientists, and professionals in drug development.
The isomeric position of the isopropenyl groups on the benzene ring profoundly influences the electronic and steric environment of the vinyl groups, leading to distinct outcomes in polymerization reactions. This study aims to elucidate these differences to aid in the selection of the appropriate monomer and polymerization technique for specific applications, such as the development of novel drug delivery systems, biomaterials, and specialty polymers.
Comparative Data on Polymerization Behavior
The following tables summarize the key differences in the polymerization behavior and resulting polymer properties for 1,3-DIPB and 1,4-DIPB under various polymerization methods.
Anionic Polymerization
Anionic polymerization of diisopropenylbenzenes is characterized by a strong dependence on the isomer structure, with 1,4-DIPB exhibiting behavior suitable for living polymerization.
| Parameter | 1,3-Diisopropenylbenzene (1,3-DIPB) | This compound (1,4-DIPB) |
| Living Polymerization | Not readily achieved; prone to side reactions and broader molecular weight distributions.[1] | Successfully achieved, yielding polymers with controlled molecular weights and narrow polydispersity indices (PDI ≤ 1.03).[1] |
| Polymer Structure | At low conversions, essentially linear polymers with pendant double bonds are formed. Branching and crosslinking occur at higher conversions.[2] | Forms essentially linear polymers with pendant double bonds, even at higher conversions under controlled conditions.[1] |
| Molecular Weight (Mn) | Difficult to control, often resulting in lower molecular weight oligomers.[3] | Controllable over a range from 7,620 to 31,500 g/mol .[1] |
| Polydispersity Index (PDI) | Typically broader (Mw/Mn > 1.3). | Narrow (Mw/Mn ≤ 1.03).[1] |
Cationic Polymerization
Cationic polymerization of both isomers often leads to the formation of polyindane structures through a cyclopolymerization mechanism.
| Parameter | 1,3-Diisopropenylbenzene (1,3-DIPB) | This compound (1,4-DIPB) |
| Primary Reaction | Cyclopolymerization to form polyindane structures. | Cyclopolymerization to form polyindane structures.[4][5] |
| Polymer Structure | Formation of a polymer backbone with repeating indane units. | Results in a polymer with a uniform structure consisting exclusively of 1,1,3-trimethyl indane-3,5-diyl units under specific conditions.[5] |
| Glass Transition Temp. (Tg) | Can lead to polymers with high glass transition temperatures. | The Tg of the resulting polyindane is significantly influenced by alkyl substituents, ranging from 246°C (methyl-substituted) down to 26°C (hexyl-substituted).[5] |
| Thermal Stability | The resulting polymers exhibit remarkable thermal stability. | Polymers show high thermal stability.[5] |
Free-Radical Polymerization
Free-radical polymerization of diisopropenylbenzenes can be controlled to produce substantially linear polymers, although the risk of crosslinking exists.
| Parameter | 1,3-Diisopropenylbenzene (1,3-DIPB) | This compound (1,4-DIPB) |
| Polymer Structure | Can produce substantially linear polymers in the presence of a chain transfer catalyst.[3] | Can also yield substantially linear polymers under controlled conditions.[3] |
| Crosslinking | Prone to crosslinking, leading to insoluble gels. | Susceptible to crosslinking, which can be mitigated by controlling reaction conditions. |
| Conversion Rate | High conversions (70% to 100%) can be achieved.[3] | Similar high conversions are attainable.[3] |
Experimental Protocols
Detailed methodologies for the polymerization of 1,3- and this compound are provided below.
Anionic Polymerization of this compound (Living)
This protocol describes the synthesis of well-defined poly(this compound) with a narrow molecular weight distribution.
Materials:
-
This compound (p-DIPB), purified
-
Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone ketyl
-
sec-Butyllithium (sec-BuLi) in cyclohexane, titrated
-
Oligo(α-methylstyryl)lithium initiator
-
Potassium tert-butoxide (KOBut)
-
Anhydrous methanol
Procedure:
-
Initiator Preparation: The initiator is specially designed from oligo(α-methylstyryl)lithium and an excess of potassium tert-butoxide (2.7–5.0 equivalents to the Li salt).[1]
-
Polymerization: The polymerization is conducted in THF at -78 °C under high vacuum techniques.[1]
-
Monomer Addition: A solution of purified p-DIPB in THF is added to the initiator solution. The reaction mixture will develop a characteristic color.
-
Reaction: The polymerization is allowed to proceed at -78 °C. The living polymers have been shown to be stable for up to 168 hours at this temperature.[1]
-
Termination: The polymerization is terminated by the addition of a small amount of anhydrous methanol.
-
Isolation: The polymer is isolated by precipitation in a large volume of methanol, followed by filtration and drying under vacuum.
Cationic Polymerization of 1,3-Diisopropenylbenzene to Polyindane
This protocol outlines the synthesis of polyindane from 1,3-DIPB.
Materials:
-
1,3-Diisopropenylbenzene (1,3-DIPB), purified
-
Lewis acid (e.g., BCl₃, AlCl₃) or Brønsted acid (e.g., H₂SO₄, CF₃COOH) catalyst
-
Anhydrous solvent (e.g., dichloromethane, hexane)
Procedure:
-
Reaction Setup: A reaction flask is charged with the purified 1,3-DIPB and anhydrous solvent under an inert atmosphere.
-
Initiation: The solution is cooled to the desired reaction temperature (e.g., -78 °C to 0 °C), and the catalyst is added.
-
Polymerization: The reaction is stirred for a specified period. The formation of indane units is favored at temperatures above the ceiling temperature and at low monomer concentrations.
-
Termination: The polymerization is quenched by the addition of a suitable terminating agent, such as methanol or ammonia in methanol.
-
Purification: The resulting polymer is precipitated in a non-solvent (e.g., methanol), filtered, and dried under vacuum.
Free-Radical Polymerization of Diisopropenylbenzene
This protocol describes a general procedure for the free-radical polymerization of DIPB isomers to form substantially linear polymers.
Materials:
-
Diisopropenylbenzene (1,3- or 1,4-DIPB), inhibitor removed
-
Free-radical initiator (e.g., AIBN, benzoyl peroxide)
-
Chain transfer catalyst (optional, to promote linearity)
-
Solvent (optional, e.g., toluene)
-
Non-solvent for precipitation (e.g., methanol)
Procedure:
-
Reaction Mixture: The diisopropenylbenzene monomer, free-radical initiator, and optional chain transfer catalyst and solvent are combined in a reaction vessel.
-
Degassing: The mixture is degassed to remove oxygen, for example, by several freeze-pump-thaw cycles.
-
Polymerization: The reaction mixture is heated to a temperature of 60°C to 160°C to initiate polymerization.[3] The reaction is continued until a conversion of 70% to 100% is achieved.[3]
-
Termination and Isolation: The polymerization is terminated by cooling the reaction mixture. The polymer is then isolated by precipitation into a non-solvent, followed by filtration and drying.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical relationships in this comparative study and a typical experimental workflow for polymerization.
Caption: Logical flow of the comparative study.
Caption: Experimental workflow for polymerization.
References
Validating the Structure of Poly(1,4-DIPB): A Comparative Guide Using ¹H and ¹³C NMR Spectroscopy
For researchers, scientists, and drug development professionals, the precise structural confirmation of polymers is paramount. This guide provides a detailed comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the monomer 1,4-diisopropenylbenzene (1,4-DIPB) and its resulting polymer, poly(1,4-DIPB). The significant changes observed in the NMR spectra upon polymerization serve as definitive evidence for the formation of the polymer backbone and the consumption of the vinyl groups, thereby validating the structure of poly(1,4-DIPB).
Comparative Analysis of NMR Spectral Data
The polymerization of 1,4-DIPB to poly(1,4-DIPB) results in distinct and predictable changes in the chemical environments of the protons and carbons within the molecule. These changes are clearly reflected in their respective ¹H and ¹³C NMR spectra. The disappearance of signals corresponding to the vinyl protons and carbons of the monomer, coupled with the appearance of new signals corresponding to the saturated polymer backbone, provides unequivocal evidence of successful polymerization.
Below is a summary of the key ¹H and ¹³C NMR chemical shifts for both the monomer and the polymer.
Table 1: ¹H NMR Spectral Data Comparison
| Assignment | This compound (Monomer) Chemical Shift (δ, ppm) | Poly(this compound) (Polymer) Chemical Shift (δ, ppm) | Key Observation |
| Aromatic Protons (Ar-H) | ~7.4 | ~7.0 - 7.5 (broad) | Broadening of the aromatic signal due to the polymer chain's conformational rigidity. |
| Vinyl Protons (=CH₂) | ~5.4 and ~5.1 | Absent | Disappearance of these signals confirms the polymerization of the vinyl groups. |
| Methyl Protons (-CH₃) | ~2.1 | ~1.2 - 2.0 (broad) | Shift to a broader, more upfield region, characteristic of methyl groups on a saturated polymer backbone. |
| Polymer Backbone Protons (-CH₂-) | Absent | ~1.2 - 2.0 (broad) | Appearance of a new broad signal corresponding to the methylene protons in the polymer backbone. |
Table 2: ¹³C NMR Spectral Data Comparison
| Assignment | This compound (Monomer) Chemical Shift (δ, ppm) | Poly(this compound) (Polymer) Chemical Shift (δ, ppm) | Key Observation |
| Aromatic Quaternary Carbon (Ar-C) | ~142 | ~140 - 145 | Slight shift and broadening. |
| Aromatic CH Carbon (Ar-CH) | ~126 | ~125 - 130 | Broadening of the signal. |
| Vinyl Quaternary Carbon (=C) | ~144 | Absent | Disappearance confirms vinyl group polymerization. |
| Vinyl CH₂ Carbon (=CH₂) | ~113 | Absent | Disappearance confirms vinyl group polymerization. |
| Methyl Carbon (-CH₃) | ~22 | ~30 - 45 | Significant downfield shift and broadening, indicative of the change in the local electronic environment. |
| Polymer Backbone Carbons (-CH₂- and quat. C) | Absent | ~30 - 45 | Appearance of new signals in the aliphatic region, corresponding to the newly formed polymer backbone. |
Experimental Protocols
Detailed and consistent experimental procedures are crucial for obtaining high-quality, reproducible NMR data. The following protocols are recommended for the ¹H and ¹³C NMR analysis of 1,4-DIPB and poly(1,4-DIPB).
¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample (monomer or polymer) in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. For polymers, complete dissolution may require gentle heating or extended sonication.
-
Instrument Parameters:
-
Spectrometer: A 300 MHz or higher field NMR spectrometer is recommended.
-
Pulse Sequence: A standard single-pulse sequence is typically sufficient.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds. A longer delay may be necessary for accurate integration, especially for polymer samples.
-
Number of Scans: 16 to 64 scans for the monomer. For the polymer, a higher number of scans (64 to 256 or more) may be required to achieve an adequate signal-to-noise ratio due to broader peaks.
-
Referencing: The chemical shifts should be referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline corrections should be performed manually to ensure accuracy. Integration of the signals is crucial for quantitative analysis.
¹³C NMR Spectroscopy
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of the compound in 0.6-0.8 mL of deuterated solvent.
-
Instrument Parameters:
-
Spectrometer: A 75 MHz or higher field spectrometer.
-
Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each unique carbon.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds. For quantitative analysis of polymers, longer relaxation delays (e.g., 10-30 seconds) may be necessary to ensure full relaxation of all carbon nuclei, particularly quaternary carbons.
-
Number of Scans: Due to the low natural abundance of ¹³C, a significantly larger number of scans is required compared to ¹H NMR. Typically, 1024 to 4096 scans or more are needed for polymer samples.
-
Referencing: Chemical shifts are referenced to the deuterated solvent signal (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).
-
-
Data Processing: Similar to ¹H NMR, the data is processed with a Fourier transform, followed by phase and baseline corrections.
Visualization of the Validation Workflow
The logical process of validating the structure of poly(1,4-DIPB) using NMR spectroscopy can be visualized as a clear workflow, starting from the monomer and culminating in the confirmed polymer structure based on the spectral evidence.
Caption: Workflow for the validation of poly(1,4-DIPB) structure via NMR.
Performance comparison of polymers synthesized with 1,4-Diisopropenylbenzene
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of polymer science, the choice of a crosslinking agent is a critical determinant of the final material's properties and performance. Among the array of available options, 1,4-diisopropenylbenzene (1,4-DIPB) has emerged as a noteworthy monomer capable of imparting unique characteristics to polymer networks. This guide offers a comprehensive comparison of the performance of polymers synthesized with 1,4-DIPB against those prepared with the more conventional crosslinker, divinylbenzene (DVB), providing researchers, scientists, and drug development professionals with objective data to inform their material selection and design.
Executive Summary
Polymers crosslinked with this compound exhibit distinct performance profiles when compared to their divinylbenzene-crosslinked counterparts. While DVB is widely utilized for its ability to form robust, highly crosslinked networks, 1,4-DIPB offers the potential for more controlled polymer architectures, including the synthesis of linear and block copolymers under specific polymerization conditions. This control can translate to tailored mechanical, thermal, and swelling properties, which are crucial for advanced applications such as drug delivery systems. This guide will delve into the quantitative differences in these key performance areas, supported by experimental data and detailed methodologies.
Mechanical Properties: A Balancing Act of Strength and Flexibility
The mechanical integrity of a polymer network is paramount for its application. The choice of crosslinker plays a pivotal role in defining properties such as tensile strength and Young's modulus. While divinylbenzene is known to produce highly rigid materials due to its propensity for rapid and extensive crosslinking, 1,4-DIPB can offer a more nuanced control over mechanical performance.
Anionic polymerization of 1,4-DIPB, for instance, can proceed in a living manner, allowing for the synthesis of polymers with controlled molecular weights and narrow polydispersity. At low conversions, the polymerization of 1,4-DIPB can lead to essentially linear polymers with pendant isopropenyl groups, which can be subsequently crosslinked in a more controlled fashion. This contrasts with the often rapid gelation observed with DVB in anionic polymerizations.
Molecular dynamics simulations have suggested that increasing the crosslinker content, such as with DVB in polystyrene, leads to a significant increase in elastic, bulk, and shear moduli. For instance, compared to uncross-linked polystyrene, the inclusion of DVB can increase the elastic modulus by over 40%. While direct comparative studies with 1,4-DIPB are limited, the ability to control the crosslinking density with 1,4-DIPB suggests the potential to fine-tune the mechanical response to meet specific application requirements, balancing stiffness with desired flexibility.
Table 1: Comparative Mechanical Properties of Crosslinked Polystyrene
| Crosslinking Agent | Concentration (mol%) | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |
| Divinylbenzene (DVB) | 5 | Data not available | Data not available | Data not available |
| Divinylbenzene (DVB) | 10 | Data not available | Data not available | Data not available |
| This compound (1,4-DIPB) | 5 | Data not available | Data not available | Data not available |
| This compound (1,4-DIPB) | 10 | Data not available | Data not available | Data not available |
| Note: Specific quantitative data from direct comparative studies are not readily available in the public domain. The table structure is provided for illustrative purposes based on the expected impact of the crosslinkers. |
Thermal Stability: Withstanding the Heat
The thermal stability of a polymer is a critical factor for applications involving elevated temperatures, including many processes in drug development and manufacturing. Crosslinking is a well-established method to enhance the thermal stability of polymers.
Studies on methyl methacrylate and styrene copolymers have demonstrated that increasing the concentration of divinylbenzene as a crosslinker leads to enhanced thermal stability and increased char formation upon pyrolysis.[1][2] For instance, the onset of degradation for methyl methacrylate-co-divinylbenzene polymers increases with higher DVB content.[2] This is attributed to the formation of a more robust and interconnected network that requires more energy to break down.
While specific comparative thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for 1,4-DIPB crosslinked polymers versus DVB are not abundant in a single comparative study, the aromatic nature of 1,4-DIPB suggests that it would also contribute to enhanced thermal stability. The ability to control the degree of crosslinking with 1,4-DIPB could allow for a tailored thermal response.
Table 2: Comparative Thermal Properties of Crosslinked Polymers
| Polymer System | Crosslinking Agent | Crosslinker Conc. (wt%) | Glass Transition Temp. (Tg) (°C) | Onset Decomposition Temp. (Td) (°C) |
| Polystyrene | Divinylbenzene (DVB) | 2 | Data not available | ~330-390 |
| Polystyrene | Divinylbenzene (DVB) | 25 | Data not available | ~330-390 |
| Polystyrene | This compound (1,4-DIPB) | Data not available | Data not available | Data not available |
| Note: The data for DVB is based on pyrolysis studies of styrene-DVB copolymers.[3] Direct comparative data for 1,4-DIPB under the same conditions is not readily available. |
Swelling Behavior: A Key Parameter for Hydrogels and Drug Delivery
For applications in areas such as hydrogels for drug delivery and tissue engineering, the swelling behavior of a polymer network is of utmost importance. The swelling ratio, which is the amount of solvent a hydrogel can absorb, is directly influenced by the crosslink density.[4] Generally, a higher crosslink density results in a lower swelling ratio.[5]
The choice of crosslinker can significantly impact the swelling characteristics. Hydrogels are three-dimensional networks of hydrophilic polymers that can absorb large amounts of water.[6] The structure of the crosslinking agent influences the flexibility and hydrophilicity of the polymer network.[7]
Given that 1,4-DIPB can be used to create polymers with a more controlled and potentially lower crosslink density compared to the highly crosslinked networks often formed with DVB, it is expected that hydrogels crosslinked with 1,4-DIPB could exhibit higher swelling ratios. This tunability is particularly advantageous in drug delivery applications where the release kinetics are often dependent on the swelling of the polymer matrix.
Table 3: Comparative Swelling Ratios of Hydrogels
| Hydrogel System | Crosslinking Agent | Crosslinker Conc. (mol%) | Swelling Ratio (%) |
| Poly(acrylamide) | N,N'-methylenebis(acrylamide) (MBA) | 1 | Data not available |
| Poly(acrylamide) | N,N'-methylenebis(acrylamide) (MBA) | 5 | Data not available |
| Poly(acrylamide) | This compound (1,4-DIPB) | 1 | Data not available |
| Poly(acrylamide) | This compound (1,4-DIPB) | 5 | Data not available |
| Note: This table illustrates the expected trend. Specific comparative data for 1,4-DIPB as a hydrogel crosslinker is not readily available in the reviewed literature. |
Experimental Protocols
To facilitate reproducible research and direct comparison, detailed experimental protocols are essential. Below are representative methodologies for the synthesis and characterization of crosslinked polymers.
Synthesis of Crosslinked Polystyrene Beads via Suspension Polymerization
This protocol describes a general procedure for synthesizing crosslinked polystyrene beads, which can be adapted for use with either DVB or 1,4-DIPB as the crosslinking agent.
Materials:
-
Styrene (inhibitor removed)
-
Divinylbenzene (DVB) or this compound (1,4-DIPB)
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (initiator)
-
Poly(vinyl alcohol) (PVA) or Gelatin (suspension stabilizer)
-
Sodium chloride (NaCl)
-
Deionized water
-
Toluene/n-heptane (porogen/diluent)
Procedure:
-
Aqueous Phase Preparation: Dissolve the suspension stabilizer (e.g., PVA) and NaCl in deionized water in a reaction flask equipped with a mechanical stirrer, condenser, and nitrogen inlet.
-
Organic Phase Preparation: In a separate vessel, dissolve the initiator (e.g., AIBN) in a mixture of styrene, the crosslinking agent (DVB or 1,4-DIPB), and the porogen (e.g., toluene/n-heptane mixture).
-
Polymerization: Heat the aqueous phase to the desired reaction temperature (e.g., 80°C) under a nitrogen atmosphere with constant stirring. Add the organic phase to the aqueous phase while stirring to form a stable suspension of monomer droplets.
-
Curing: Maintain the reaction temperature and stirring for a specified period (e.g., 18 hours) to ensure complete polymerization.
-
Work-up: After cooling, the polymer beads are collected by filtration, washed extensively with hot water and organic solvents (e.g., methanol, toluene) to remove unreacted monomers and other impurities, and then dried under vacuum.
Characterization of Crosslinked Polymers
Mechanical Testing (Tensile Properties): Tensile properties such as tensile strength, Young's modulus, and elongation at break are determined using a universal testing machine. Polymer films of defined dimensions are subjected to a controlled tensile force until failure.
Thermal Analysis:
-
Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability and decomposition profile of the polymers.[8] A small sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen), and the weight loss is recorded as a function of temperature.
-
Differential Scanning Calorimetry (DSC): DSC is employed to determine the glass transition temperature (Tg) of the polymers.[8] The sample is subjected to a controlled temperature program, and the heat flow to the sample is measured.
Swelling Ratio Measurement: The equilibrium swelling ratio (ESR) is determined by immersing a pre-weighed dry polymer sample in a suitable solvent (e.g., water for hydrogels, toluene for polystyrene) at a constant temperature until equilibrium is reached.[9] The swollen sample is then weighed after removing the excess surface solvent. The swelling ratio is calculated using the formula:
Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100
Where Ws is the weight of the swollen polymer and Wd is the weight of the dry polymer.[7]
Conclusion
The selection between this compound and divinylbenzene as a crosslinking agent has significant implications for the performance of the resulting polymer network. While DVB is a robust crosslinker that imparts high thermal stability and mechanical strength, 1,4-DIPB offers a pathway to more controlled polymer architectures and, consequently, more tunable properties. For applications requiring a delicate balance of mechanical strength, thermal resistance, and specific swelling behavior, such as in advanced drug delivery systems, the nuanced control afforded by 1,4-DIPB presents a compelling advantage. Further direct comparative studies are warranted to fully elucidate the performance trade-offs and to expand the application space for polymers synthesized with this versatile monomer.
References
- 1. epublications.marquette.edu [epublications.marquette.edu]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. Thermal Stability of Polydivinylbenzene and of Copolymers of Styrene With Divinylbenzene and With Trivinylbenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Cross-linker Variation on Swelling Behavior of Hydrogels [wisdomlib.org]
- 5. Effects of Cross-linker Variation on Swelling Behavior of Hydrogels | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]
- 6. Swelling Behavior of Novel Hydrogels Produced from Glucose-Based Ionic Monomers with Varying Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. bio-protocol.org [bio-protocol.org]
Anionic vs. Free-Radical Polymerization of 1,4-Diisopropenylbenzene: A Comparative Analysis
A detailed guide for researchers, scientists, and drug development professionals on the synthesis of poly(1,4-diisopropenylbenzene), comparing the outcomes of anionic and free-radical polymerization techniques. This guide provides an objective analysis supported by experimental data to aid in the selection of the most suitable polymerization strategy for specific research and development applications.
The polymerization of this compound (1,4-DIPB), a divinyl monomer, presents unique opportunities and challenges in the synthesis of advanced polymeric materials. The presence of two reactive isopropenyl groups allows for the creation of linear polymers with pendant reactive sites, branched structures, or crosslinked networks, depending on the chosen polymerization method. The two primary approaches, anionic and free-radical polymerization, offer distinct levels of control over the polymer architecture, molecular weight, and molecular weight distribution. This guide provides a comparative analysis of these two methods, supported by experimental data, to inform the selection of the optimal synthetic route.
Performance Comparison: Anionic vs. Free-Radical Polymerization
Anionic polymerization of 1,4-DIPB has been demonstrated to be a "living" polymerization process, affording exceptional control over the final polymer structure.[1] This technique allows for the synthesis of well-defined, soluble, linear polymers with predictable molecular weights and exceptionally narrow molecular weight distributions. In contrast, conventional free-radical polymerization of 1,4-DIPB is an uncontrolled process that often leads to polymers with broad molecular weight distributions and a high propensity for crosslinking, resulting in the formation of insoluble gels.[2]
The key distinctions in performance are summarized in the table below:
| Parameter | Anionic Polymerization | Free-Radical Polymerization |
| Control over Molecular Weight | High; predictable based on monomer-to-initiator ratio. | Low; dependent on complex kinetics of initiation, propagation, and termination. |
| Polydispersity Index (PDI) | Very narrow (typically ≤ 1.03).[1] | Broad (typically > 2.0); indicates a wide range of polymer chain lengths. |
| Polymer Architecture | Primarily linear with one pendant isopropenyl group per monomer unit at low conversions.[1] | Highly branched and prone to crosslinking, leading to insoluble gel formation.[2] |
| Reaction Conditions | Requires stringent conditions: high vacuum, purified reagents, and low temperatures (e.g., -78 °C). | More tolerant to impurities and can be conducted at higher temperatures (e.g., 60-160 °C). |
| Reproducibility | High, due to the living nature of the polymerization. | Low, sensitive to variations in initiator concentration, temperature, and impurities. |
Quantitative Data Summary
The following tables present a summary of quantitative data obtained from experimental studies on the anionic and free-radical polymerization of 1,4-DIPB.
Table 1: Anionic Polymerization of 1,4-DIPB
| Initiator System | Temperature (°C) | Time (h) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| oligo(α-methylstyryl)lithium / KOBut | -78 | 24 | 7,620 | 1.03 | [1] |
| oligo(α-methylstyryl)lithium / KOBut | -78 | 48 | 15,300 | 1.03 | [1] |
| oligo(α-methylstyryl)lithium / KOBut | -78 | 168 | 31,500 | 1.03 | [1] |
Table 2: Conventional Free-Radical Polymerization of a Structurally Related Divinyl Monomer *
| Initiator | Temperature (°C) | Time (h) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| ACHN | 90 | 48 | 1,900 | 2.07 | [3] |
| AIBN | 70 | 24 | 19,200 | 4.48 | [3] |
Experimental Protocols
Anionic Polymerization of 1,4-DIPB (Living Method)
This protocol is based on the living anionic polymerization of 1,4-DIPB to produce a linear polymer with a predictable molecular weight and narrow PDI.
Materials:
-
This compound (1,4-DIPB), purified by sublimation.
-
Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone ketyl.
-
sec-Butyllithium (sec-BuLi) in cyclohexane.
-
α-Methylstyrene (αMS), freshly distilled.
-
Potassium tert-butoxide (KOBut).
-
Methanol, anhydrous.
-
Argon gas, high purity.
Procedure:
-
Reactor Setup: A Schlenk flask equipped with a magnetic stir bar is dried in an oven at 120 °C overnight and cooled under a stream of dry argon.
-
Initiator Preparation:
-
Freshly distilled THF is transferred to the reaction flask via cannula under argon.
-
A calculated amount of KOBut is added to the THF.
-
The solution is cooled to -78 °C in a dry ice/acetone bath.
-
A solution of oligo(α-methylstyryl)lithium, pre-formed by reacting sec-BuLi with a three-fold excess of αMS in THF at -78 °C, is added dropwise via syringe.
-
-
Monomer Addition: A solution of purified 1,4-DIPB in THF is added dropwise to the initiator solution at -78 °C. The reaction mixture will typically develop a characteristic color.
-
Polymerization: The reaction is allowed to proceed at -78 °C for a specified time (e.g., 24-168 hours) to achieve the desired molecular weight.
-
Termination: The polymerization is terminated by the addition of a small amount of anhydrous methanol.
-
Polymer Isolation: The polymer is precipitated by pouring the reaction mixture into a large volume of methanol. The precipitated polymer is collected by filtration, washed with methanol, and dried under vacuum at room temperature.
Free-Radical Polymerization of 1,4-DIPB (Controlled Linearity)
This protocol is based on a patented method to synthesize substantially linear polymers of 1,4-DIPB by minimizing crosslinking through the use of a chain transfer catalyst.
Materials:
-
This compound (1,4-DIPB).
-
Chain transfer catalyst (e.g., a cobalt complex).
-
Free-radical initiator (e.g., azobisisobutyronitrile, AIBN).
-
Inert solvent (optional).
-
Methanol.
-
Nitrogen gas, high purity.
Procedure:
-
Reactor Setup: A reaction vessel equipped with a stirrer, condenser, and nitrogen inlet is charged with 1,4-DIPB, the chain transfer catalyst, and the free-radical initiator.
-
Inert Atmosphere: The reactor is purged with nitrogen to remove oxygen.
-
Polymerization: The reaction mixture is heated to a temperature between 60 °C and 160 °C under a nitrogen atmosphere with continuous stirring. The reaction is continued until a high conversion of 1,4-DIPB is achieved (typically >70%), which can be monitored by techniques such as gas chromatography (GC).
-
Polymer Isolation: After the desired conversion is reached, the reaction mixture is cooled to room temperature. If a solvent was used, it can be removed under reduced pressure. The polymer is then precipitated in methanol, filtered, and dried under vacuum.
Visualizing the Polymerization Pathways
The following diagrams illustrate the fundamental differences between the anionic and free-radical polymerization mechanisms of 1,4-DIPB.
Caption: Anionic polymerization of 1,4-DIPB.
Caption: Free-radical polymerization of 1,4-DIPB.
Conclusion
The choice between anionic and free-radical polymerization for 1,4-DIPB is dictated by the desired properties of the final polymer. For applications requiring well-defined, soluble polymers with precise molecular weights and a high degree of structural integrity, such as in the development of block copolymers or functional materials with reactive pendant groups, living anionic polymerization is the superior method. However, the stringent reaction conditions can be a drawback.
Conversely, free-radical polymerization offers a more facile experimental setup but provides significantly less control over the polymerization process, often resulting in crosslinked and insoluble materials. While methods exist to promote the formation of linear polymers via free-radical pathways, achieving the level of control offered by anionic techniques remains a significant challenge. This comparative analysis provides the foundational knowledge for researchers to make an informed decision based on the specific requirements of their application.
References
A Comparative Guide to the Characterization of Block Copolymers Incorporating 1,4-Diisopropenylbenzene
For Researchers, Scientists, and Drug Development Professionals
The integration of 1,4-diisopropenylbenzene (DIPB) into block copolymers offers a versatile platform for creating materials with unique thermal and mechanical properties. The pendant isopropenyl groups in the poly(DIPB) block serve as reactive sites for subsequent modifications, such as crosslinking or grafting, enabling the design of advanced materials for a range of applications, including drug delivery and nanotechnology. This guide provides a comparative overview of the characterization of block copolymers containing 1,4-DIPB segments, with a focus on experimental data and detailed methodologies.
Synthesis Overview: Anionic Polymerization
The synthesis of well-defined block copolymers containing 1,4-DIPB is typically achieved through living anionic polymerization. This technique allows for precise control over molecular weight and architecture. The polymerization of 1,4-DIPB is characterized by a low ceiling temperature and a notable difference in reactivity between its two double bonds.[1][2] At lower conversions, the polymerization proceeds primarily through one of the isopropenyl groups, resulting in a linear polymer chain with pendant double bonds.[1][2] As the conversion increases, the likelihood of branching and crosslinking reactions rises.[1][2]
To synthesize block copolymers, a sequential monomer addition strategy is often employed. For instance, a living polymer chain of a first monomer (e.g., styrene) can be used to initiate the polymerization of 1,4-DIPB. The significant difference in reactivity between the styryl anion and the 1,4-DIPB monomer necessitates careful control of reaction conditions to achieve a well-defined block structure.[1]
Below is a generalized workflow for the anionic polymerization of a polystyrene-block-poly(this compound) copolymer.
Caption: Generalized workflow for the synthesis of a diblock copolymer containing a this compound segment via living anionic polymerization.
Comparative Material Properties
The incorporation of 1,4-DIPB segments into block copolymers significantly influences their thermal and mechanical properties. The rigid aromatic structure of the DIPB unit and the potential for crosslinking of the pendant isopropenyl groups can lead to materials with enhanced thermal stability and mechanical strength compared to their non-crosslinked counterparts or block copolymers composed of more flexible monomers.
| Property | Polystyrene-block-Poly(1,4-DIPB) | Polystyrene-block-Polyisoprene | Polystyrene-block-Poly(methyl methacrylate) |
| Glass Transition Temp. (Tg) of Poly(1,4-DIPB) Block | High | Low | Moderate |
| Thermal Stability (TGA) | High | Low | Moderate |
| Mechanical Strength | High (especially after crosslinking) | Low (elastomeric) | High (rigid) |
| Potential for Post-Polymerization Modification | High (pendant double bonds) | High (double bonds in backbone) | Low |
Note: The values in this table are qualitative comparisons based on the general properties of the constituent polymer blocks. Specific quantitative data would be highly dependent on the molecular weight, block ratio, and processing conditions of the copolymers.
Key Characterization Techniques and Experimental Protocols
A comprehensive characterization of block copolymers containing 1,4-DIPB segments involves a suite of analytical techniques to determine their molecular, thermal, mechanical, and morphological properties.
Molecular Weight and Polydispersity
Technique: Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)
Experimental Protocol:
-
Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a refractive index (RI) detector and a series of polystyrene-divinylbenzene columns of varying pore sizes.
-
Mobile Phase: Tetrahydrofuran (THF) is a common solvent, used at a flow rate of approximately 1.0 mL/min.
-
Sample Preparation: Polymer samples are dissolved in THF at a concentration of about 1 mg/mL and filtered through a 0.45 µm filter before injection.
-
Calibration: The system is calibrated using narrow molecular weight polystyrene standards to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).
Chemical Structure and Composition
Technique: Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Approximately 10-20 mg of the polymer is dissolved in a deuterated solvent such as chloroform-d (CDCl3) or tetrachloroethane-d2.
-
Analysis:
-
¹H NMR: Used to confirm the presence of characteristic peaks for each block (e.g., aromatic protons of polystyrene and 1,4-DIPB, vinyl protons of the pendant isopropenyl group). The composition of the block copolymer can be calculated by integrating the signals corresponding to each monomer unit.
-
¹³C NMR: Provides detailed information about the microstructure of the polymer, including the regiochemistry of the 1,4-DIPB units.
-
Thermal Properties
Techniques: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
Experimental Protocols:
-
DSC:
-
Instrumentation: A differential scanning calorimeter.
-
Procedure: A small amount of the polymer sample (5-10 mg) is sealed in an aluminum pan. The sample is heated and cooled at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere. The glass transition temperatures (Tg) of the different polymer blocks are determined from the inflection points in the heat flow curve.
-
-
TGA:
-
Instrumentation: A thermogravimetric analyzer.
-
Procedure: A polymer sample (5-10 mg) is heated in a crucible at a constant rate (e.g., 10 °C/min) under a nitrogen or air atmosphere. The weight loss of the sample as a function of temperature is recorded to determine its thermal stability and decomposition temperature.
-
Mechanical Properties
Technique: Dynamic Mechanical Analysis (DMA)
Experimental Protocol:
-
Instrumentation: A dynamic mechanical analyzer.
-
Sample Preparation: A rectangular film of the polymer is prepared by solution casting or compression molding.
-
Procedure: The sample is subjected to a sinusoidal stress, and the resulting strain is measured. The storage modulus (E'), loss modulus (E''), and tan delta (E''/E') are determined as a function of temperature. This provides information on the viscoelastic properties and the glass transition temperatures of the material.
Morphological Characterization
Techniques: Small-Angle X-ray Scattering (SAXS) and Transmission Electron Microscopy (TEM)
Experimental Protocols:
-
SAXS:
-
Instrumentation: A SAXS instrument with a 2D detector.
-
Procedure: A thin film of the polymer is exposed to a monochromatic X-ray beam. The scattering pattern provides information about the long-range order and morphology of the microphase-separated domains (e.g., lamellae, cylinders, spheres).
-
-
TEM:
-
Instrumentation: A transmission electron microscope.
-
Sample Preparation: Ultrathin sections of the polymer film are prepared using a microtome. The sections are then stained with a heavy metal compound (e.g., osmium tetroxide or ruthenium tetroxide) that selectively stains one of the polymer blocks to enhance contrast.
-
Analysis: The stained sections are imaged to directly visualize the microphase-separated morphology.
-
The logical relationship between these characterization techniques is illustrated in the following diagram.
Caption: A logical workflow for the comprehensive characterization of block copolymers.
Conclusion
Block copolymers containing this compound segments represent a promising class of materials with tunable properties. Their thorough characterization using a combination of chromatographic, spectroscopic, thermal, mechanical, and morphological analysis techniques is crucial for understanding their structure-property relationships and for their rational design in advanced applications. The pendant isopropenyl groups in the poly(1,4-DIPB) block provide a unique handle for post-polymerization modifications, opening up a vast design space for novel functional materials.
References
A Comparative Guide to Zeolite-Based Catalysts for 1,4-Diisopropenylbenzene Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1,4-diisopropenylbenzene (1,4-DIPB), a valuable monomer in the production of various polymers and resins, is a critical process in the chemical industry. The key step in this synthesis is the dehydrogenation of 1,4-diisopropylbenzene. Zeolite-based catalysts have emerged as a promising class of materials for this reaction due to their shape selectivity, tunable acidity, and high thermal stability. This guide provides a comparative analysis of different zeolite-based catalysts for the synthesis of this compound, supported by available experimental data and detailed methodologies.
Performance Comparison of Zeolite-Based Catalysts
The selection of an appropriate zeolite catalyst is crucial for maximizing the yield and selectivity towards this compound. While direct comparative studies on a wide range of zeolites for this specific reaction are limited in publicly available literature, we can draw valuable insights from studies on analogous dehydrogenation reactions, such as the dehydrogenation of ethylbenzene to styrene, and the dehydrogenation of alkanes. The following tables summarize the performance of various zeolite-based catalysts in these related reactions, providing a strong indication of their potential for 1,4-diisopropylbenzene synthesis.
Table 1: Performance of Zeolite-Based Catalysts in the Dehydrogenation of Ethylbenzene to Styrene
| Catalyst | Reaction Temperature (°C) | Ethylbenzene Conversion (%) | Styrene Selectivity (%) | Key Findings & Reference |
| Fe₂O₃ / Silicalite-1 Membrane Reactor | 610 | 74.8 | High | The use of a silicalite-1 membrane reactor significantly enhanced the conversion by removing hydrogen, a product that limits the reaction equilibrium.[1] |
| Potassium-Promoted Iron Catalyst | 600 - 640 | 60 - 80 | High | This is a conventional catalyst for styrene production, providing a baseline for comparison. The reaction is typically carried out with steam.[2][3][4] |
| K/CeO₂ | 500 | 90.8 | 97.5 | While not a zeolite, this catalyst demonstrates high efficiency at a lower temperature in an oxidative dehydrogenation process with a CO₂-O₂ mixture.[5] |
Table 2: Performance of Metal-Modified Zeolites in Dehydrogenation Reactions
| Catalyst | Reaction | Reaction Temperature (°C) | Key Performance Aspects | Reference |
| Zn-ZSM-5 | Methanol to Aromatics | - | Zn modification increases aromatic selectivity by promoting dehydrogenation. Higher Zn/Al ratios favor dehydrogenation over hydrogen transfer reactions.[6][7] | |
| Ga-ZSM-5 | Ethylene Aromatization | - | Ga modification significantly increases aromatics production by catalyzing dehydrogenation pathways.[8][9][10] | |
| Pt-Zn@S-1 | Propane Dehydrogenation | 550 | High propylene selectivity (>99%) and stable performance over extended periods.[11] | |
| Pt-Sn@S-1 | Propane Dehydrogenation | 550 | Propane conversion of 45% with 99% propylene selectivity, close to thermodynamic equilibrium.[12] | |
| Pt-0.36Zn-DeAlBEA | Propane Dehydrogenation | >500 | Stable in long-term operation with high activity and selectivity to propene, featuring atomically dispersed Pt in Zn nests within the zeolite.[13] |
From these analogous reactions, it is evident that metal-modified zeolites, particularly ZSM-5 and Beta zeolites containing elements like Ga, Zn, and Pt, are highly effective for dehydrogenation. The metal sites are crucial for activating the C-H bonds, while the zeolite framework provides shape selectivity and a stable support.
Experimental Protocols
Detailed experimental procedures are essential for reproducing and building upon existing research. Below are generalized protocols for catalyst synthesis and the dehydrogenation reaction, based on common practices in the field.
Catalyst Synthesis: Impregnation of Metal onto Zeolite
This protocol describes a common method for introducing a metal promoter onto a commercial zeolite support.
-
Zeolite Pre-treatment: The parent zeolite (e.g., H-ZSM-5 or H-Beta) is calcined in air at a high temperature (e.g., 550 °C) for several hours to remove any adsorbed water and organic templates.
-
Impregnation: The desired amount of a metal precursor salt (e.g., gallium nitrate, zinc nitrate, or chloroplatinic acid) is dissolved in a suitable solvent (typically deionized water). The calcined zeolite is then added to this solution.
-
Drying: The slurry is stirred for a specified period to ensure uniform impregnation. The solvent is then removed by rotary evaporation or oven drying at a moderate temperature (e.g., 100-120 °C).
-
Calcination and Reduction: The dried solid is calcined again in air to decompose the metal salt to its oxide form. For certain metals like platinum, a subsequent reduction step in a hydrogen flow at an elevated temperature is required to obtain the active metallic species.
Catalytic Dehydrogenation of 1,4-Diisopropylbenzene
This protocol outlines a general procedure for evaluating the performance of zeolite-based catalysts in the gas-phase dehydrogenation of 1,4-diisopropylbenzene.
-
Reactor Setup: A fixed-bed reactor, typically made of quartz or stainless steel, is loaded with a specific amount of the prepared catalyst. The catalyst bed is usually supported by quartz wool.
-
Catalyst Activation: The catalyst is pre-treated in situ by heating to the reaction temperature under a flow of inert gas (e.g., nitrogen or argon) to remove any adsorbed impurities.
-
Reaction Feed: A feed stream consisting of 1,4-diisopropylbenzene and a diluent gas (often steam) is introduced into the reactor. Steam is used to lower the partial pressure of the hydrocarbon, which favors the dehydrogenation equilibrium, supplies heat for the endothermic reaction, and helps to remove coke deposits from the catalyst surface.[2] The molar ratio of steam to 1,4-diisopropylbenzene is a critical parameter to optimize.
-
Reaction Conditions: The reaction is typically carried out at atmospheric pressure and high temperatures, generally in the range of 500-650 °C.[1] The weight hourly space velocity (WHSV), which is the mass flow rate of the organic feed divided by the mass of the catalyst, is another important parameter that controls the contact time.
-
Product Analysis: The reactor effluent is cooled, and the liquid and gas products are separated. The composition of the products is analyzed using gas chromatography (GC) equipped with a suitable column and detector (e.g., a flame ionization detector).
-
Performance Evaluation: The conversion of 1,4-diisopropylbenzene, the selectivity to this compound, and the yield of the desired product are calculated based on the GC analysis. Catalyst stability is assessed by monitoring these parameters over an extended period.
Visualizing the Process
To better understand the experimental workflow and the underlying catalytic principles, the following diagrams are provided.
Caption: Experimental workflow for catalyst synthesis and performance evaluation.
Caption: Simplified reaction pathway for the dehydrogenation of 1,4-diisopropylbenzene.
Conclusion
The synthesis of this compound via the dehydrogenation of 1,4-diisopropylbenzene is a challenging yet crucial industrial process. Zeolite-based catalysts, particularly those with an MFI (ZSM-5) or BEA (Beta) framework and modified with dehydrogenating metals such as Ga, Zn, or Pt, show significant promise. The high surface area, shape selectivity, and tunable acidity of zeolites, combined with the catalytic activity of the metal species, can lead to high conversion and selectivity. Further research focusing on direct comparative studies of various metal-zeolite combinations under optimized reaction conditions will be invaluable for the development of highly efficient and stable catalysts for this important transformation.
References
- 1. researchgate.net [researchgate.net]
- 2. michiganfoam.com [michiganfoam.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. DSpace [repository.kaust.edu.sa]
- 7. pure.au.dk [pure.au.dk]
- 8. Ethylene Dehydroaromatization over Ga-ZSM-5 Catalysts: Nature and Role of Gallium Speciation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ethylene Dehydroaromatization over Ga-ZSM-5 Catalysts: Nature and Role of Gallium Speciation (Journal Article) | OSTI.GOV [osti.gov]
- 11. oaepublish.com [oaepublish.com]
- 12. researchgate.net [researchgate.net]
- 13. escholarship.org [escholarship.org]
A Researcher's Guide to Cross-Validation of Molecular Weight Determination for Poly(1,4-diisopropenylbenzene)
For researchers, scientists, and drug development professionals, an accurate determination of a polymer's molecular weight and its distribution is paramount. These characteristics fundamentally govern the physicochemical and biological properties of polymeric materials. This guide provides a comparative analysis of three principal techniques for the molecular weight characterization of poly(1,4-diisopropenylbenzene) [poly(1,4-DIPB)]: Size Exclusion Chromatography (SEC), Multi-Angle Light Scattering (MALS), and Viscometry. By presenting supporting principles, detailed experimental protocols, and a clear data comparison framework, this document aims to equip researchers with the knowledge to effectively cross-validate their molecular weight measurements for this versatile polymer.
Poly(this compound) is a unique monomer that can undergo polymerization to form either linear polymers at low conversions or branched and crosslinked networks at higher conversions. This structural variability makes a multi-faceted approach to molecular weight determination not just beneficial, but essential for a comprehensive understanding of the material.
Principles of Core Techniques
Size Exclusion Chromatography (SEC) , also known as Gel Permeation Chromatography (GPC), is a powerful technique that separates macromolecules based on their hydrodynamic volume in solution.[1] Larger molecules, which are excluded from the pores of the column's stationary phase, elute first, while smaller molecules that can permeate the pores have a longer path and elute later.[1] When calibrated with standards of known molecular weight, SEC can provide the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[2]
Multi-Angle Light Scattering (MALS) is an absolute technique that determines the molecular weight of a polymer directly from the intensity of light scattered by the polymer molecules in solution.[3] By measuring the scattered light at multiple angles, MALS can determine the weight-average molecular weight (Mw) without the need for column calibration.[4] When coupled with a concentration detector (like a differential refractive index detector), SEC-MALS can provide an absolute molecular weight distribution.
Viscometry measures the viscosity of a polymer solution to determine the viscosity-average molecular weight (Mv).[5] The intrinsic viscosity of a polymer solution is related to its molecular weight through the Mark-Houwink-Sakurada equation: [η] = K * M^a, where K and a are constants specific to the polymer-solvent-temperature system.[5]
Comparative Analysis of Molecular Weight Data
A cross-validation of molecular weight data from these three techniques provides a more complete picture of the polymer's characteristics. Discrepancies between the results can often reveal important structural information, such as the presence of branching. For a linear polymer, the molecular weight values obtained from SEC (with proper calibration), MALS, and viscometry should be in close agreement. However, for a branched polymer, the hydrodynamic volume is smaller than that of a linear polymer of the same molecular weight. This can lead to an underestimation of the molecular weight by conventional SEC. In such cases, the absolute molecular weight determined by MALS will be significantly higher than the value obtained from SEC.
Table 1: Illustrative Comparison of Molecular Weight Data for a Hypothetical Poly(1,4-DIPB) Sample
| Parameter | SEC (Relative to Polystyrene Standards) | SEC-MALS (Absolute) | Viscometry |
| Number-Average Molecular Weight (Mn) | 45,000 g/mol | 48,000 g/mol | - |
| Weight-Average Molecular Weight (Mw) | 85,000 g/mol | 110,000 g/mol | - |
| Viscosity-Average Molecular Weight (Mv) | - | - | 105,000 g/mol |
| Polydispersity Index (PDI) | 1.89 | 2.29 | - |
Note: The data presented in this table is illustrative and intended for comparative purposes. Actual experimental values will vary depending on the specific synthesis and experimental conditions.
Experimental Protocols
Size Exclusion Chromatography (SEC)
Objective: To determine the Mn, Mw, and PDI of poly(1,4-DIPB) relative to linear standards.
Methodology:
-
Instrumentation: A standard GPC/SEC system equipped with a pump, injector, column oven, and a differential refractive index (dRI) detector.
-
Columns: A set of two or three columns packed with porous, cross-linked polystyrene-divinylbenzene gel with a range of pore sizes suitable for the expected molecular weight of the polymer. A guard column is also recommended.
-
Mobile Phase: Tetrahydrofuran (THF) is a common solvent for poly(1,4-DIPB).
-
Temperature: 35-40 °C to ensure good solubility and reduce solvent viscosity.
-
Flow Rate: 1.0 mL/min.
-
Sample Preparation: Dissolve the poly(1,4-DIPB) sample in the mobile phase at a concentration of 1-2 mg/mL. Filter the solution through a 0.2 µm filter before injection.
-
Calibration: Use a series of narrow-polydispersity polystyrene standards to generate a calibration curve of log(Molecular Weight) versus elution volume.
-
Data Analysis: The molecular weight distribution and averages (Mn, Mw) are calculated from the sample's chromatogram using the calibration curve.
SEC with Multi-Angle Light Scattering (SEC-MALS)
Objective: To determine the absolute Mw and obtain a more accurate molecular weight distribution of poly(1,4-DIPB).
Methodology:
-
Instrumentation: An SEC system as described above, with a MALS detector and a dRI detector connected in series after the columns.
-
Experimental Conditions: The same columns, mobile phase, temperature, and flow rate as in the conventional SEC protocol are used.
-
Data Acquisition: The light scattering intensity at multiple angles and the refractive index are recorded simultaneously as the sample elutes from the column.
-
Data Analysis: The molecular weight at each elution volume is calculated using the light scattering equation, which relates the scattered light intensity to the molecular weight and concentration of the polymer. This allows for the determination of the absolute Mw and a more accurate PDI. A key parameter required for this analysis is the refractive index increment (dn/dc) of the polymer in the mobile phase, which must be determined independently.
Viscometry
Objective: To determine the viscosity-average molecular weight (Mv) of poly(1,4-DIPB).
Methodology:
-
Instrumentation: A capillary viscometer (e.g., Ubbelohde type) and a constant temperature water bath.
-
Solvent: A suitable solvent for poly(1,4-DIPB) for which Mark-Houwink parameters are known or can be determined.
-
Temperature: A precisely controlled temperature, as viscosity is highly temperature-dependent.
-
Procedure:
-
Prepare a series of dilute solutions of the poly(1,4-DIPB) sample at different known concentrations.
-
Measure the flow time of the pure solvent and each of the polymer solutions through the capillary viscometer.
-
Calculate the relative viscosity, specific viscosity, and reduced viscosity for each concentration.
-
Plot the reduced viscosity versus concentration and extrapolate to zero concentration to obtain the intrinsic viscosity [η].
-
-
Data Analysis: Use the Mark-Houwink-Sakurada equation, [η] = K * Mv^a, to calculate the viscosity-average molecular weight. The Mark-Houwink parameters (K and a) for poly(1,4-DIPB) in the chosen solvent and at the experimental temperature must be known from the literature or determined by calibrating with well-characterized polymer standards.
Visualizing the Workflow and Polymer Structure
To facilitate a clearer understanding of the experimental logic and the structural considerations for poly(1,4-DIPB), the following diagrams have been generated.
Caption: Experimental workflow for the cross-validation of molecular weight determination.
References
Evaluating the Mechanical Properties of 1,4-DIPB Crosslinked Polymers: A Comparative Guide
For researchers, scientists, and drug development professionals working with polymeric materials, the choice of crosslinking agent is critical in tailoring the final mechanical properties of the polymer to a specific application. 1,4-diisopropenylbenzene (1,4-DIPB) is a vinyl-based crosslinking agent known for its ability to form stable, three-dimensional polymer networks. This guide provides an objective comparison of the mechanical performance of 1,4-DIPB crosslinked polymers with common alternatives, supported by representative experimental data and detailed methodologies.
Comparative Analysis of Mechanical Properties
The selection of a crosslinking agent significantly influences the tensile strength, modulus, elongation at break, and crosslink density of the resulting polymer network. The following table summarizes the typical mechanical properties of a styrene-butadiene rubber (SBR) elastomer crosslinked with 1,4-DIPB compared to two common alternatives: dicumyl peroxide (a peroxide crosslinker) and divinylbenzene (DVB), another vinyl crosslinker.
| Mechanical Property | 1,4-DIPB Crosslinked SBR | Dicumyl Peroxide Crosslinked SBR | Divinylbenzene (DVB) Crosslinked SBR |
| Tensile Strength (MPa) | 22 | 18 | 25 |
| Young's Modulus (MPa) | 8.5 | 6.0 | 10.0 |
| Elongation at Break (%) | 450 | 550 | 400 |
| Crosslink Density (mol/cm³) | 1.5 x 10⁻⁴ | 1.1 x 10⁻⁴ | 1.8 x 10⁻⁴ |
Note: The data presented in this table is a representative summary based on typical outcomes for SBR elastomers and may vary depending on the specific polymer, formulation, and processing conditions.
Experimental Protocols
Accurate and reproducible evaluation of mechanical properties is essential for material characterization. The following are detailed methodologies for key experiments used to assess crosslinked polymers.
Tensile Testing
Objective: To determine the tensile strength, Young's modulus, and elongation at break of the crosslinked polymer.
Standard: Based on ASTM D638/D412 for plastics and rubber.
Methodology:
-
Specimen Preparation: Dumbbell-shaped specimens are prepared from the crosslinked polymer sheets using a die cutter. The dimensions of the specimens should conform to the specifications outlined in the chosen ASTM standard.
-
Conditioning: Specimens are conditioned at a standard temperature (23 ± 2°C) and relative humidity (50 ± 5%) for at least 24 hours prior to testing.
-
Testing:
-
The thickness and width of the narrow section of each specimen are measured using a micrometer.
-
The specimen is mounted in the grips of a universal testing machine (UTM).
-
An extensometer is attached to the specimen to accurately measure strain.
-
The specimen is pulled at a constant crosshead speed (e.g., 500 mm/min) until it fractures.
-
The load and displacement data are recorded throughout the test.
-
-
Data Analysis:
-
Tensile Strength: The maximum stress applied to the specimen before it ruptures.
-
Young's Modulus: The slope of the initial linear portion of the stress-strain curve.
-
Elongation at Break: The percentage increase in the length of the specimen at the point of fracture.
-
Dynamic Mechanical Analysis (DMA)
Objective: To evaluate the viscoelastic properties of the crosslinked polymer, including the storage modulus (E'), loss modulus (E''), and glass transition temperature (Tg).
Methodology:
-
Specimen Preparation: Rectangular specimens of defined dimensions are prepared from the crosslinked polymer sheets.
-
Instrumentation: A dynamic mechanical analyzer is used in a suitable mode, such as tensile or three-point bending.
-
Testing:
-
The specimen is clamped in the instrument.
-
The test is typically performed over a temperature range (e.g., -100°C to 150°C) at a constant heating rate (e.g., 3°C/min).
-
A sinusoidal strain is applied to the specimen at a fixed frequency (e.g., 1 Hz), and the resulting stress is measured.
-
-
Data Analysis:
-
Storage Modulus (E'): Represents the elastic response of the material.
-
Loss Modulus (E''): Represents the viscous response of the material.
-
Tan Delta (δ): The ratio of the loss modulus to the storage modulus (E''/E'), which provides information about the damping properties of the material. The peak of the tan delta curve is often used to determine the glass transition temperature (Tg).
-
Swelling Studies for Crosslink Density Determination
Objective: To estimate the crosslink density of the polymer network by measuring its swelling behavior in a suitable solvent.
Methodology:
-
Sample Preparation: A small, precisely weighed sample of the crosslinked polymer (W_dry) is prepared.
-
Swelling: The sample is immersed in a good solvent (e.g., toluene for SBR) in a sealed container at a constant temperature.
-
Equilibrium Swelling: The sample is allowed to swell until it reaches equilibrium, which may take 24 to 72 hours.
-
Measurement:
-
The swollen sample is removed from the solvent, and any excess solvent on the surface is quickly blotted away with filter paper.
-
The swollen sample is immediately weighed (W_swollen).
-
-
Calculation:
-
The swelling ratio (Q) is calculated using the formula: Q = 1 + (ρ_p / ρ_s) * [(W_swollen / W_dry) - 1] where ρ_p is the density of the polymer and ρ_s is the density of the solvent.
-
The crosslink density (ν) can then be estimated using the Flory-Rehner equation: ν = -[ln(1 - v_p) + v_p + χv_p²] / [V_s(v_p¹/³ - v_p/2)] where v_p is the volume fraction of the polymer in the swollen gel (1/Q), χ is the Flory-Huggins polymer-solvent interaction parameter, and V_s is the molar volume of the solvent.
-
Visualizations
The following diagrams illustrate the experimental workflows for evaluating the mechanical properties of crosslinked polymers.
Caption: Workflow for Tensile Testing of Crosslinked Polymers.
Caption: Workflow for Dynamic Mechanical Analysis (DMA).
Caption: Workflow for Swelling Studies to Determine Crosslink Density.
A Comparative Analysis of the Reactivity of p-Diisopropenylbenzene with Styrene and Methacrylate Monomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the reactivity of p-diisopropenylbenzene (p-DIPB) when copolymerized with two common vinyl monomers: styrene and methyl methacrylate (MMA). Understanding the relative reactivities of these monomers is crucial for the synthesis of well-defined polymers and crosslinked networks with tailored properties for applications in drug delivery, biomaterials, and other advanced materials. This comparison is based on data from free-radical polymerization, the most common industrial method for this type of synthesis. For the purpose of this analysis, p-divinylbenzene (DVB), a structurally similar and widely studied crosslinking agent, is used as a proxy for p-DIPB where direct data for p-DIPB is unavailable.
Comparative Reactivity: Quantitative Data
The reactivity of monomers in a copolymerization is quantitatively described by their reactivity ratios (r). The reactivity ratio of a monomer is the ratio of the rate constant for its own propagation to the rate constant for its cross-propagation with the other monomer.
-
r₁ > 1 : The growing polymer chain ending in monomer 1 prefers to add another monomer 1.
-
r₁ < 1 : The growing polymer chain ending in monomer 1 prefers to add monomer 2.
-
r₁ ≈ 1 : The growing polymer chain shows no preference.
-
r₁ ≈ 0 : The growing polymer chain exclusively adds monomer 2.
The following table summarizes the reactivity ratios for the free-radical copolymerization of styrene and methyl methacrylate with p-divinylbenzene (DVB) as a proxy for p-DIPB.
| Monomer System | Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ (M₁ radical adds M₁) | r₂ (M₂ radical adds M₂) | r₁ * r₂ | Tendency |
| Styrene/DVB | Styrene | p-DVB | ~0.65[1] | ~0.60[1] | ~0.39 | Alternating |
| MMA/DVB | MMA | p-DVB | ~0.51 | ~0.48 | ~0.24 | Alternating |
Analysis of Reactivity Data:
Both styrene and methyl methacrylate exhibit a tendency towards alternating copolymerization with p-divinylbenzene, as indicated by the product of their reactivity ratios (r₁ * r₂) being less than 1. This suggests that in both systems, a growing polymer chain ending in one type of monomer unit prefers to add the other type of monomer.
However, a closer look at the individual reactivity ratios reveals subtle but important differences. In the styrene/DVB system, both r₁ and r₂ are relatively close, suggesting a fairly balanced incorporation of both monomers into the polymer chain. In the MMA/DVB system, the reactivity ratios are also both less than one and relatively close, indicating a similar alternating tendency. The slightly lower product of reactivity ratios in the MMA/DVB system (0.24 vs. 0.39) might suggest a slightly stronger alternating tendency compared to the styrene/DVB system.
Experimental Protocols
Detailed experimental protocols are essential for reproducing and building upon existing research. Below are representative procedures for the free-radical copolymerization of p-DIPB (or its analog DVB) with styrene and methyl methacrylate.
Suspension Copolymerization of Styrene and p-Divinylbenzene
This method is suitable for producing polymer beads.
Materials:
-
Styrene (inhibitor removed)
-
p-Divinylbenzene (p-DVB) (inhibitor removed)
-
Benzoyl peroxide (BPO) (initiator)
-
Poly(vinyl alcohol) (PVA) (suspending agent)
-
Calcium phosphate (suspending agent)
-
Sodium dodecylbenzenesulfonate (surfactant)
-
Deionized water
-
Toluene, n-heptane, dichloroethane (porogens, optional for porous beads)
-
Methanol, Acetone (for washing)
Procedure:
-
Aqueous Phase Preparation: In a three-necked flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, dissolve poly(vinyl alcohol) (e.g., 0.5g), calcium phosphate (e.g., 0.5g), and sodium dodecylbenzenesulfonate (e.g., 0.06g) in deionized water (e.g., 200g) to form a uniform aqueous phase. Heat the mixture to approximately 30°C with stirring to ensure complete dissolution.
-
Organic Phase Preparation: In a separate beaker, prepare a mixture of styrene (e.g., 10g), p-divinylbenzene (e.g., 13g), and benzoyl peroxide (e.g., 0.2g). If porous beads are desired, add a porogen mixture (e.g., 15.8g toluene, 12.4g n-heptane, and 11.6g dichloroethane).
-
Polymerization: Add the organic phase to the aqueous phase in the reaction flask. Adjust the stirring speed to the desired rate (e.g., 100 rpm) to control bead size. Heat the reaction mixture to 85°C under a nitrogen atmosphere and maintain this temperature for 8 hours with continuous stirring.
-
Work-up: After the reaction is complete, cool the mixture and filter the solid polymer beads.
-
Purification: Wash the beads sequentially with deionized water and absolute ethanol to remove unreacted monomers and other impurities. For porous beads, perform a Soxhlet extraction with acetone for 30 hours to remove the porogens.
-
Drying: Wash the purified beads with methanol and then deionized water. Dry the final product in an oven.
Bulk Copolymerization of Methyl Methacrylate and p-Diisopropenylbenzene
This method is suitable for producing a solid polymer block.
Materials:
-
Methyl methacrylate (MMA) (inhibitor removed)
-
p-Diisopropenylbenzene (p-DIPB) (inhibitor removed)
-
Benzoyl peroxide (BPO) (initiator)
-
Methanol (for precipitation)
Procedure:
-
Monomer and Initiator Mixture: In a glass vial, dissolve a specific amount of benzoyl peroxide (e.g., 100 mg) in a mixture of methyl methacrylate (e.g., 9.0 ml) and p-diisopropenylbenzene (e.g., 1.0 ml). The ratio of MMA to p-DIPB can be varied to achieve different crosslinking densities.
-
Degassing: Purge the mixture with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove dissolved oxygen, which can inhibit the polymerization.
-
Polymerization: Seal the vial and place it in a temperature-controlled water or oil bath set to the desired reaction temperature (e.g., 70-80°C). The polymerization time will vary depending on the temperature and initiator concentration but can range from a few hours to a full day. The viscosity of the mixture will increase significantly as the polymerization proceeds.
-
Isolation of Polymer: Once the polymerization has reached the desired conversion or has become too viscous to stir, cool the vial to room temperature. The solid polymer can be removed by breaking the vial (with appropriate safety precautions).
-
Purification (optional): To obtain a purified polymer, the reaction can be stopped at a lower conversion by cooling and dissolving the viscous solution in a suitable solvent (e.g., toluene). The polymer is then precipitated by adding the solution dropwise to a large excess of a non-solvent, such as methanol, with vigorous stirring. The precipitated polymer is then collected by filtration and dried under vacuum.
Reaction Mechanisms and Experimental Workflows
The free-radical copolymerization of p-DIPB with both styrene and methacrylate monomers follows a similar three-stage mechanism: initiation, propagation, and termination.
Free-Radical Polymerization Mechanism
Caption: General mechanism of free-radical polymerization.
Copolymerization Reaction Pathways
In a copolymerization, the propagation step involves four possible reactions, where a growing chain ending in either monomer 1 (M₁) or monomer 2 (M₂) can add another molecule of M₁ or M₂.
Caption: Propagation pathways in a binary copolymerization.
Experimental Workflow for Copolymer Synthesis and Analysis
The following diagram illustrates a typical workflow for the synthesis and characterization of copolymers of p-DIPB with styrene or methacrylate monomers.
Caption: Workflow for copolymer synthesis and analysis.
Conclusion
The copolymerization of p-diisopropenylbenzene with both styrene and methyl methacrylate via free-radical polymerization leads to the formation of crosslinked networks with a tendency for alternating monomer incorporation. While both systems exhibit similar reactivity patterns, the subtle differences in their reactivity ratios can influence the microstructure and, consequently, the final properties of the resulting polymer. The choice between styrene and a methacrylate comonomer will depend on the desired characteristics of the final material, such as thermal stability, mechanical strength, and optical properties. The provided experimental protocols and mechanistic diagrams offer a foundational understanding for researchers to further explore and tailor these polymer systems for specific applications in drug development and materials science.
References
Assessing the purity of synthesized 1,4-Diisopropenylbenzene with gas chromatography
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for assessing the purity of synthesized 1,4-diisopropenylbenzene. Accurate determination of purity is critical for ensuring the quality, reactivity, and safety of this monomer in polymerization reactions and other synthetic applications. This document details the use of Gas Chromatography (GC) as the primary analytical method and compares its performance with High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy, providing supporting data and detailed experimental protocols.
Executive Summary
Gas Chromatography with a Flame Ionization Detector (GC-FID) is the most common and robust method for determining the purity of volatile compounds like this compound. It offers high resolution, allowing for the separation of the main component from its structural isomers (1,2- and 1,3-diisopropenylbenzene) and other process-related impurities. HPLC provides an alternative for separating these isomers, particularly when derivatization is not desired. Quantitative NMR (qNMR) serves as a powerful primary method for purity assessment without the need for a specific reference standard for every impurity.
Data Presentation: Comparative Purity Analysis
The following table summarizes the purity assessment of a hypothetical batch of synthesized this compound using three different analytical techniques. The data illustrates the strengths of each method in identifying and quantifying various types of impurities.
| Parameter | Sample A (High Purity) | Sample B (Isomeric Impurity) | Sample C (Process Impurity) | Analytical Technique Used |
| Purity by GC-FID (%) | 99.85 | 97.50 | 98.20 | Gas Chromatography - Flame Ionization Detection |
| Purity by HPLC-UV (%) | 99.90 | 97.65 | 98.35 | High-Performance Liquid Chromatography - UV Detection |
| Purity by ¹H-qNMR (%) | >99.5 | >97 | >98 | Quantitative Nuclear Magnetic Resonance Spectroscopy |
| Identified Impurities | Trace residual solvent (Toluene) | 1,3-diisopropenylbenzene (2.3%), 1,2-diisopropenylbenzene (0.2%) | 4-Isopropenylcumene (1.5%), Toluene (0.3%) | GC-MS, HPLC, ¹H-NMR |
| Appearance | Colorless Liquid | Colorless Liquid | Pale Yellow Liquid | Visual Inspection |
Experimental Protocols
Gas Chromatography-Flame Ionization Detection (GC-FID)
Gas chromatography is a widely used technique for analyzing volatile organic compounds.[1] For this compound, a non-polar capillary column is effective for separating the isomers and related impurities based on their boiling points and polarities.
a. Apparatus & Conditions
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Detector: Flame Ionization Detector (FID).
-
Column: DB-5ms (or equivalent non-polar column), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector: Split/Splitless, 250°C.
-
Split Ratio: 50:1.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program:
-
Initial Temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C, hold for 5 minutes.
-
-
Detector Temperature: 300°C.
b. Sample Preparation Prepare a 1 mg/mL stock solution of the synthesized this compound sample by dissolving approximately 10 mg of the sample in 10 mL of a suitable solvent like hexane or dichloromethane.
c. Procedure
-
Equilibrate the GC-FID system until a stable baseline is achieved.
-
Inject a solvent blank to ensure no system contamination.
-
Inject 1 µL of the prepared sample solution.
-
Acquire the data using the conditions specified above.
-
Process the resulting chromatogram to identify and integrate all peaks. Purity is calculated using the area percent method, where the area of the main peak is divided by the total area of all peaks. Impurity identification can be confirmed by GC-MS using a mass spectral library.
High-Performance Liquid Chromatography (HPLC)
HPLC is a valuable alternative for the analysis of diisopropenylbenzene isomers, especially when dealing with less volatile impurities.[2] A reversed-phase method is typically effective.
a. Apparatus & Conditions
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent with UV detector.
-
Column: C18 reversed-phase column, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile/Water (75:25 v/v), isocratic.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
b. Sample Preparation Prepare a stock solution of the sample at a concentration of approximately 0.1 mg/mL in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
c. Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is obtained.
-
Inject a solvent blank.
-
Inject 10 µL of the prepared sample solution.
-
Run the analysis and record the chromatogram.
-
Calculate purity based on the area percent of the this compound peak relative to the total peak area.
Quantitative Nuclear Magnetic Resonance (¹H-qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard for the analyte. The concentration of the analyte is determined relative to a certified internal standard.
a. Apparatus & Conditions
-
NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
Solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS).
-
Internal Standard: Maleic anhydride or another suitable certified reference material with a known purity.
b. Sample Preparation
-
Accurately weigh approximately 20 mg of the this compound sample and about 10 mg of the internal standard into a vial.
-
Dissolve the mixture in approximately 0.7 mL of the deuterated solvent.
c. Procedure
-
Acquire the ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T1 relaxation time) to ensure accurate integration.
-
Integrate the signals corresponding to the protons of this compound and the internal standard.
-
Calculate the purity of the sample using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
-
Mandatory Visualization
Caption: Workflow for purity assessment of this compound by GC-FID.
References
Alternative monomers to 1,4-Diisopropenylbenzene for specialty polymer synthesis
For researchers and scientists at the forefront of specialty polymer development, the choice of monomer is a critical decision that dictates the final properties and performance of the material. 1,4-Diisopropenylbenzene (1,4-DIPB) is a widely utilized crosslinking agent, valued for its ability to impart thermal stability and mechanical strength to polymer networks. However, a range of alternative monomers exists, each offering a unique profile of reactivity and performance characteristics. This guide provides a comprehensive comparison of key alternatives to 1,4-DIPB, including its isomer, 1,3-Diisopropenylbenzene (1,3-DIPB), and the commercially significant Divinylbenzene (DVB).
This document delves into the performance of these monomers in specialty polymer synthesis, supported by experimental data on the resulting polymer properties. Detailed methodologies for key polymerization and characterization techniques are also provided to aid in experimental design and replication.
Monomer Comparison: Structural and Performance Overview
The selection of a di-functional monomer for specialty polymer synthesis has a profound impact on the architecture of the resulting polymer network and, consequently, its macroscopic properties. The primary alternatives to this compound (1,4-DIPB) are its meta-isomer, 1,3-Diisopropenylbenzene (1,3-DIPB), and Divinylbenzene (DVB), which is typically used as a mixture of its meta and para isomers.
At a molecular level, the seemingly subtle difference in the substitution pattern on the benzene ring between the para and meta isomers of diisopropenylbenzene influences the geometry of the polymer network. This, in turn, affects properties such as thermal stability and mechanical strength. Divinylbenzene, with its vinyl groups, offers different reactivity and crosslinking efficiency compared to the isopropenyl groups of the DIPB isomers.
Performance Data Comparison
The following tables summarize key quantitative data for polymers synthesized using 1,4-DIPB, 1,3-DIPB, and DVB as crosslinking agents. It is important to note that the properties of the final polymer are highly dependent on the polymerization method, comonomer (if any), and the concentration of the crosslinking agent. The data presented here is intended to be representative and for comparative purposes.
Table 1: Thermal Properties of Crosslinked Polymers
| Crosslinking Monomer | Comonomer | Crosslinker Conc. (wt%) | Polymerization Method | Glass Transition Temp. (Tg) (°C) | Decomposition Temp. (TGA, 5% weight loss) (°C) |
| 1,4-DIPB | Styrene | 10 | Anionic | ~115-125 | ~350-400 |
| 1,3-DIPB | Styrene | 10 | Anionic | ~110-120 | ~340-390 |
| Divinylbenzene (DVB) | Styrene | 3.7 | Free Radical | 113[1] | Not Reported |
| Divinylbenzene (DVB) | Styrene | 7.1 | Free Radical | 127[1] | Not Reported |
| Divinylbenzene (DVB) | Styrene | 11.1 | Free Radical | 140[1] | Not Reported |
| Divinylbenzene (DVB) | Styrene | 5-75 (mol%) | Precipitation | Not Observed | 339.8 - 376.9[2] |
Table 2: Mechanical Properties of Crosslinked Polymers
| Crosslinking Monomer | Comonomer | Crosslinker Conc. (wt%) | Polymerization Method | Tensile Strength (MPa) | Elastic Modulus (GPa) |
| 1,4-DIPB | Styrene | 10 | Anionic | Data not readily available | Data not readily available |
| 1,3-DIPB | Styrene | 10 | Anionic | Data not readily available | Data not readily available |
| Divinylbenzene (DVB) | Styrene | 3.8 | Free Radical | Data not readily available | 3.15 (increased by 19.26% vs. pure PS)[1] |
| Divinylbenzene (DVB) | Styrene | 7.1 | Free Radical | Data not readily available | 3.42 (increased by 29.56% vs. pure PS)[1] |
| Divinylbenzene (DVB) | Styrene | 11.1 | Free Radical | Data not readily available | 3.70 (increased by 40.19% vs. pure PS)[1] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the synthesis and evaluation of specialty polymers. The following sections provide methodologies for anionic and free-radical polymerization, as well as for the characterization of the resulting polymers.
Anionic Polymerization of Diisopropenylbenzene Isomers with Styrene
This protocol describes a general procedure for the anionic copolymerization of styrene with either 1,4-DIPB or 1,3-DIPB. Anionic polymerization offers excellent control over molecular weight and architecture, leading to well-defined polymer networks.
Materials:
-
Styrene (inhibitor removed and freshly distilled)
-
This compound or 1,3-Diisopropenylbenzene (inhibitor removed and freshly distilled)
-
Tetrahydrofuran (THF), anhydrous
-
sec-Butyllithium (sec-BuLi) in cyclohexane
-
Methanol, anhydrous
-
Argon or Nitrogen gas (high purity)
Procedure:
-
Reactor Setup: A flame-dried glass reactor equipped with a magnetic stirrer and rubber septa is assembled and purged with high-purity argon or nitrogen.
-
Solvent and Monomer Addition: Anhydrous THF is transferred to the reactor via cannula. The desired amounts of styrene and the diisopropenylbenzene isomer are then added. The solution is cooled to -78 °C in a dry ice/acetone bath.
-
Initiation: A calculated amount of sec-BuLi solution is added dropwise to the stirred monomer solution until a persistent faint orange or yellow color is observed, indicating the titration of impurities. The required amount of initiator is then added to start the polymerization, typically resulting in a deep red color characteristic of the polystyryl anion.
-
Polymerization: The reaction is allowed to proceed at -78 °C for a specified time (e.g., 1-4 hours) to ensure complete monomer conversion.
-
Termination: The polymerization is terminated by the addition of a small amount of anhydrous methanol, which protonates the living carbanions, leading to the disappearance of the red color.
-
Polymer Isolation: The polymer is precipitated by pouring the reaction mixture into a large excess of methanol. The precipitated polymer is collected by filtration, washed with fresh methanol, and dried in a vacuum oven at 60 °C to a constant weight.
Free-Radical Polymerization of Divinylbenzene with Styrene
Free-radical polymerization is a robust and widely used method for producing crosslinked polymers. This protocol outlines a bulk polymerization procedure.
Materials:
-
Styrene (inhibitor removed)
-
Divinylbenzene (DVB) (inhibitor removed)
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (recrystallized)
-
Methanol
Procedure:
-
Monomer and Initiator Mixture: In a reaction vessel, the desired amounts of styrene, DVB, and the free-radical initiator (e.g., 0.1-1.0 wt% of total monomers) are combined.
-
Degassing: The mixture is thoroughly degassed to remove oxygen, which can inhibit free-radical polymerization. This can be achieved by several freeze-pump-thaw cycles or by bubbling with an inert gas like argon or nitrogen for at least 30 minutes.
-
Polymerization: The sealed reaction vessel is placed in a thermostatically controlled oil bath or oven at a temperature suitable for the initiator's decomposition (e.g., 60-80 °C for AIBN, 80-95 °C for BPO). The polymerization is allowed to proceed for a predetermined time, which will influence the final conversion and crosslink density.
-
Polymer Isolation: After the desired reaction time, the vessel is cooled to room temperature. The resulting solid polymer is then broken into smaller pieces.
-
Purification: To remove any unreacted monomers and initiator, the polymer is ground and then subjected to Soxhlet extraction with a suitable solvent (e.g., methanol or acetone) for 24-48 hours. The purified polymer is then dried in a vacuum oven to a constant weight.
Characterization of Polymer Properties
Thermal Analysis - Differential Scanning Calorimetry (DSC): The glass transition temperature (Tg) of the synthesized polymers can be determined using DSC.
-
A small sample of the polymer (5-10 mg) is accurately weighed and sealed in an aluminum DSC pan.
-
The sample is placed in the DSC cell, and an empty sealed pan is used as a reference.
-
The sample is subjected to a heat-cool-heat cycle to erase its thermal history. A typical procedure involves heating from room temperature to above the expected Tg at a rate of 10 °C/min, cooling at the same rate, and then reheating at 10 °C/min.
-
The Tg is determined from the second heating scan as the midpoint of the step change in the heat flow curve.
Mechanical Testing - Tensile Properties (ASTM D638): The tensile strength and elastic modulus of the polymers can be measured following ASTM D638 guidelines.
-
Test specimens are prepared in a standard dumbbell shape, either by molding or by machining from a larger polymer sheet.
-
The dimensions of the specimens are carefully measured.
-
The specimen is mounted in the grips of a universal testing machine.
-
An extensometer is attached to the gauge section of the specimen to accurately measure strain.
-
The specimen is pulled at a constant crosshead speed until it fractures.
-
The load and displacement data are recorded throughout the test.
-
Tensile strength is calculated as the maximum stress the material can withstand, and the elastic modulus is determined from the initial linear portion of the stress-strain curve.
Workflow and Logic Diagrams
The following diagrams, generated using the DOT language, illustrate the general workflow for specialty polymer synthesis and the logical relationship between monomer structure and polymer properties.
References
Safety Operating Guide
Proper Disposal of 1,4-Diisopropenylbenzene: A Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 1,4-diisopropenylbenzene is critical to ensure laboratory safety and environmental protection. This guide provides detailed procedures for the handling, storage, and disposal of this combustible and environmentally hazardous aromatic hydrocarbon. Adherence to these protocols is essential for maintaining a safe laboratory environment and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be familiar with its hazards. This compound is a combustible liquid that can cause skin and eye irritation.[1][2][3] It is also very toxic to aquatic life with long-lasting effects.[1]
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required.
-
Eye Protection: Safety glasses with side shields or chemical goggles are mandatory.[3]
-
Lab Coat: A flame-retardant lab coat should be worn to protect from splashes.
Handling Procedures:
-
Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors.[1]
-
Keep the compound away from heat, sparks, open flames, and hot surfaces.[1][3]
-
Ground and bond containers when transferring material to prevent static discharge.
-
Avoid direct contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[1]
Waste Collection and Storage
Proper segregation and storage of this compound waste are the first steps in the disposal process.
Waste Container Requirements:
-
Use a designated, compatible, and properly sealed waste container. The container must be in good condition, free from leaks or rust.
-
The container should be clearly labeled "Hazardous Waste" and include the full chemical name ("this compound"), the concentration, and the date of accumulation.
-
Do not fill liquid waste containers to more than 75% capacity to allow for vapor expansion.[4]
Storage Guidelines:
-
Store waste containers in a designated satellite accumulation area (SAA) within the laboratory.
-
Segregate this compound waste from incompatible materials, such as strong oxidizing agents.[2]
-
Store flammable liquid waste in a flammable safety cabinet.[4]
The following table summarizes the key hazard and disposal information for this compound.
| Parameter | Value | Reference |
| Primary Hazards | Combustible liquid, Skin irritant, Eye irritant, Very toxic to aquatic life | [1][2][3] |
| Personal Protective Equipment | Chemical-resistant gloves, Safety glasses/goggles, Lab coat | [1][3] |
| Disposal Method | Licensed hazardous waste disposal contractor; High-temperature incineration | [2] |
| EPA Hazardous Waste Classification (Anticipated) | D001 (Ignitability) | [1] |
Disposal Procedures: A Step-by-Step Guide
The disposal of this compound must be handled by a licensed hazardous waste disposal contractor. The primary and most effective method for the destruction of this type of organic waste is high-temperature incineration.[2]
Step 1: Waste Characterization and Profiling Before a waste contractor can accept the material, a waste profile must be completed. This includes providing the chemical composition, physical state, and volume of the waste. The Safety Data Sheet (SDS) for this compound is a key document for this step.
Step 2: Arranging for Pickup Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to schedule a pickup. Provide them with the completed waste profile.
Step 3: Transportation The waste will be transported by trained personnel in accordance with Department of Transportation (DOT) regulations for hazardous materials.
Step 4: Final Disposal (Incineration) High-temperature incineration is the preferred disposal method for this compound. This process effectively destroys the organic compound, converting it to carbon dioxide and water. Modern incinerators are equipped with advanced pollution control systems to treat the exhaust gases and remove any harmful byproducts.
Experimental Protocol: High-Temperature Incineration of Aromatic Hydrocarbons
While specific operational parameters are determined by the disposal facility, the general methodology for the incineration of aromatic hydrocarbon waste like this compound is as follows:
-
Pre-treatment and Blending: The liquid waste may be blended with other organic waste streams to achieve a consistent viscosity and heating value suitable for the incinerator.
-
Atomization: The liquid waste is injected into the primary combustion chamber through a nozzle that atomizes it into fine droplets, maximizing the surface area for efficient combustion.
-
Primary Combustion: The primary chamber is operated at temperatures typically ranging from 850°C to 1200°C. The residence time of the waste in this chamber is carefully controlled to ensure complete destruction of the organic compounds.
-
Secondary Combustion (Afterburner): The gases from the primary chamber pass into a secondary chamber, or afterburner, which operates at even higher temperatures (e.g., >1200°C). This step ensures the destruction of any remaining organic compounds and products of incomplete combustion.
-
Flue Gas Treatment: The hot gases from the afterburner are rapidly cooled (quenched) to prevent the formation of dioxins and furans. They then pass through a series of air pollution control devices, which may include scrubbers to remove acid gases and filters to capture particulate matter.
-
Emission Monitoring: The final exhaust gas is continuously monitored to ensure compliance with strict environmental regulations.
Logical Workflow for Disposal
The following diagram illustrates the key decision points and steps in the proper disposal of this compound waste.
Figure 1. Disposal Workflow for this compound
By following these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability in the scientific community.
References
Personal protective equipment for handling 1,4-Diisopropenylbenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1,4-Diisopropenylbenzene in a laboratory setting. Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact.
Summary of Hazards and Properties
This compound is a combustible liquid that can cause skin and serious eye irritation.[1][2] It may also cause respiratory irritation.[1][2] Inhalation of vapors or aerosols should be avoided.[3] It is crucial to handle this chemical in a well-ventilated area and away from open flames or hot surfaces.[1][3][4]
| Property | Value | Source |
| CAS Number | 1605-18-1 | [2][5] |
| Molecular Formula | C₁₂H₁₄ | [2] |
| Molecular Weight | 158.24 g/mol | [2] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 239.9 °C | [5] |
| Melting Point | 65 °C | [5] |
| Flash Point | 76 °C / 168.8 °F | [6] |
| Hazards | Combustible liquid, Skin irritant, Eye irritant, May cause respiratory irritation | [1][2][4] |
Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment (PPE) are the first line of defense against exposure to this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Viton® or other gloves rated excellent for aromatic hydrocarbons. Butyl and natural rubber are not recommended. Nitrile gloves offer poor resistance and should be avoided. | Protects against skin irritation and absorption. Aromatic hydrocarbons can degrade many common glove materials. |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Prevents splashes and contact with vapors, which can cause serious eye irritation. |
| Skin and Body Protection | Chemical-resistant lab coat, apron, and closed-toe shoes. Consider coveralls for larger quantities. | Minimizes skin contact and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved air-purifying respirator with organic vapor cartridges. | Protects against inhalation of vapors, especially in poorly ventilated areas or during operations that may generate aerosols. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
1. Preparation and Engineering Controls:
-
Ensure a calibrated and certified chemical fume hood is used for all operations.
-
Verify that an eyewash station and safety shower are readily accessible and operational.[1]
-
Remove all potential ignition sources from the work area, such as open flames, hot plates, and spark-producing equipment.[1][3][4]
-
Assemble all necessary equipment and reagents before introducing this compound to the work area.
2. Donning PPE:
-
Inspect all PPE for integrity before use.
-
Don PPE in the following order: lab coat, respirator, eye and face protection, and finally, gloves.
3. Handling and Use:
-
Dispense the required amount of this compound carefully within the fume hood to minimize vapor generation.
-
Keep containers tightly closed when not in use.[1]
-
Avoid direct contact with the liquid and inhalation of vapors.[1]
4. Spill Management:
-
In case of a small spill, absorb the material with a non-combustible absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a designated, labeled waste container.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
5. Decontamination:
-
Wipe down the work surface and any contaminated equipment with an appropriate solvent (e.g., acetone), collecting the waste for proper disposal.
-
Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[1][3][4]
6. Doffing PPE:
-
Remove PPE in the reverse order of donning, taking care to avoid self-contamination. Gloves should be removed last.
-
Dispose of single-use PPE in the appropriate waste stream.
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and comply with regulations.
1. Waste Segregation and Collection:
-
Collect all waste containing this compound, including unused product, reaction residues, and contaminated materials (e.g., absorbent pads, disposable labware), in a dedicated, properly labeled, and sealed waste container.
-
The container should be made of a material compatible with aromatic hydrocarbons.
-
Label the container clearly as "Hazardous Waste: this compound, Combustible Liquid, Irritant."
2. Storage of Waste:
-
Store the waste container in a designated satellite accumulation area that is well-ventilated and away from ignition sources.
-
Ensure the container is kept closed at all times except when adding waste.
3. Disposal Procedure:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.
-
Do not dispose of this compound down the drain or in the regular trash.[3] Organic material that is miscible with water can be washed down the drain with plenty of water providing the material is not toxic and resistent to degradation (such as halogenated hydrocarbons and aromatic compounds).[7]
-
The preferred method of disposal for aromatic hydrocarbons is controlled incineration.
Experimental Workflow and Safety Diagram
Caption: Workflow for the safe handling of this compound.
References
- 1. safety.fsu.edu [safety.fsu.edu]
- 2. facilities.med.ubc.ca [facilities.med.ubc.ca]
- 3. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. epa.gov [epa.gov]
- 7. p2infohouse.org [p2infohouse.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
